L-Cysteine-13C3,15N
Description
Properties
CAS No. |
202406-97-1 |
|---|---|
Molecular Formula |
C3H7NO2S |
Molecular Weight |
125.13 g/mol |
IUPAC Name |
(2S)-2-(15N)azanyl-3-sulfanyl(1,2,3-13C3)propanoic acid |
InChI |
InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m1/s1/i1+1,2+1,3+1,4+1 |
InChI Key |
XUJNEKJLAYXESH-ROQAEYOOSA-N |
Isomeric SMILES |
[13CH2]([13C@H]([13C](=O)O)[15NH2])S |
Canonical SMILES |
C(C(C(=O)O)N)S |
Synonyms |
(R)-2-Amino-3-mercaptopropanoic-13C3,15N Acid; (R)-Cysteine-13C3,15N; 2-Amino-3-mercaptopropionic--13C3,15N Acid; Cystein; Cysteine-13C3,15N; Half-cystine-13C3,15N; L-(+)-Cysteine-13C3,15N; 3-Mercapto-L-alanine--13C3,15N; L-Cys-13C3,15N; Thioserine-1 |
Origin of Product |
United States |
Foundational & Exploratory
L-Cysteine-13C3,15N: A Technical Guide to its Application in Quantitative Proteomics
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of L-Cysteine-13C3,15N, a stable isotope-labeled amino acid, and its applications in the field of quantitative proteomics. We delve into the core principles of Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and explore the unique advantages of using labeled cysteine for studying specific biological processes, particularly in the realm of redox proteomics. This document includes a detailed experimental protocol for a typical Cysteine-SILAC workflow, a representative quantitative data set, and a visualization of a key signaling pathway regulated by cysteine oxidation, providing researchers with the foundational knowledge to incorporate this powerful technique into their workflows.
Introduction to this compound
This compound is a non-radioactive, stable isotope-labeled form of the amino acid L-cysteine. In this molecule, the three carbon atoms of the cysteine backbone are replaced with the heavy isotope Carbon-13 (¹³C), and the nitrogen atom of the amino group is replaced with the heavy isotope Nitrogen-15 (¹⁵N). This isotopic enrichment results in a predictable mass shift compared to its natural, "light" counterpart, without altering its chemical properties. This key characteristic makes it an invaluable tool for quantitative mass spectrometry-based proteomics.
Chemical and Physical Properties:
| Property | Value |
| Chemical Formula | H¹³C₃H₇¹⁵NO₂S |
| Molecular Weight | 125.13 g/mol |
| Isotopic Purity | Typically ≥99 atom % ¹³C; ≥98 atom % ¹⁵N |
| Appearance | White to off-white solid |
| Solubility | Soluble in water |
Core Application in Proteomics: Stable Isotope Labeling by Amino acids in Cell culture (SILAC)
The primary application of this compound in proteomics is through the SILAC methodology. SILAC is a powerful and accurate technique for the quantitative analysis of thousands of proteins simultaneously. The fundamental principle of SILAC involves the metabolic incorporation of "heavy" labeled amino acids into the entire proteome of one cell population, while a control cell population is grown in a medium containing the natural "light" amino acids.
Following experimental treatment, the two cell populations are combined, and the proteins are extracted and digested into peptides. When analyzed by mass spectrometry, the chemically identical "light" and "heavy" peptides are distinguishable by their mass difference. The ratio of the signal intensities of the heavy and light peptide pairs directly corresponds to the relative abundance of the protein in the two cell populations.
The Unique Advantages of Cysteine-SILAC
While traditional SILAC experiments often utilize labeled arginine and lysine, the use of labeled cysteine offers distinct advantages for specific research questions:
-
Targeted Analysis of Cysteine-Containing Proteins: Cysteine is a relatively low-abundance amino acid, meaning that a Cysteine-SILAC approach provides a more focused analysis of a specific subset of the proteome. This is particularly advantageous when studying proteins where cysteine residues play a critical functional role.
-
Redox Proteomics: The thiol group of cysteine is highly susceptible to a variety of oxidative post-translational modifications (PTMs), such as S-nitrosylation, S-glutathionylation, and disulfide bond formation. These modifications are crucial in regulating protein function and cellular signaling in response to oxidative stress. Cysteine-SILAC enables the precise quantification of changes in the redox state of cysteine residues on a proteome-wide scale.
-
Studying Disulfide Bond Dynamics: By quantifying the abundance of cysteine-containing peptides under reducing and non-reducing conditions, researchers can gain insights into the formation and breakage of disulfide bonds, which are critical for protein structure and stability.
Quantitative Data Presentation
The following table represents a hypothetical quantitative dataset from a Cysteine-SILAC experiment investigating the cellular response to oxidative stress. In this example, cells labeled with "heavy" this compound were treated with an oxidizing agent, while "light" labeled cells served as the control. The table showcases the kind of data generated, including protein identification, the number of quantified peptides, the calculated fold change (Heavy/Light ratio), and the statistical significance (p-value).
| Protein Accession | Gene Name | Number of Peptides Quantified | H/L Ratio (Fold Change) | p-value |
| P04637 | TP53 | 3 | 2.5 | 0.001 |
| P62258 | PRDX2 | 5 | 3.1 | < 0.001 |
| P30048 | PRDX3 | 4 | 2.8 | < 0.001 |
| Q06830 | PRDX5 | 3 | 2.2 | 0.005 |
| P10599 | CAT | 6 | 1.8 | 0.01 |
| P04040 | SOD1 | 4 | 1.5 | 0.03 |
| P00441 | SOD2 | 5 | 1.9 | 0.008 |
| P09211 | GSTP1 | 3 | 2.1 | 0.006 |
Experimental Protocols
This section provides a detailed methodology for a typical Cysteine-SILAC experiment for quantitative redox proteomics.
Cell Culture and Metabolic Labeling
-
Media Preparation: Prepare two types of SILAC-compatible cell culture media (e.g., DMEM or RPMI-1640) that are deficient in L-cysteine.
-
"Light" Medium: Supplement the cysteine-deficient medium with natural L-cysteine.
-
"Heavy" Medium: Supplement the cysteine-deficient medium with this compound.
-
-
Cell Adaptation: Culture two separate populations of cells in the "light" and "heavy" media, respectively. To ensure complete incorporation of the labeled amino acid, cells should be passaged for at least five to six doublings.
-
Incorporation Check (Optional but Recommended): After several passages, harvest a small sample of cells from the "heavy" population, extract proteins, and analyze by mass spectrometry to confirm near-complete incorporation (>97%) of this compound.
Experimental Treatment and Cell Harvesting
-
Treatment: Once complete labeling is achieved, apply the experimental treatment (e.g., drug administration, exposure to oxidative stress) to the "heavy" labeled cell population. The "light" labeled population will serve as the untreated control.
-
Harvesting: After the desired treatment period, harvest both the "light" and "heavy" cell populations separately. Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any residual media.
Protein Extraction, Digestion, and Mass Spectrometry
-
Cell Lysis: Lyse the "light" and "heavy" cell pellets separately using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of both lysates using a standard protein assay (e.g., BCA assay).
-
Sample Mixing: Combine equal amounts of protein from the "light" and "heavy" lysates.
-
Protein Digestion: Perform in-solution or in-gel digestion of the mixed protein sample using a protease such as trypsin.
-
Mass Spectrometry: Analyze the resulting peptide mixture using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Data Analysis
-
Peptide Identification and Quantification: Use specialized proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify the peptides and quantify the "light" and "heavy" peptide pairs based on their mass difference and signal intensities.
-
Data Normalization and Statistical Analysis: Normalize the data to account for any mixing errors and perform statistical analysis to identify proteins with significant changes in abundance between the two conditions.
Mandatory Visualization: Signaling Pathway and Experimental Workflow
Cysteine-SILAC Experimental Workflow
The following diagram illustrates the key steps in a Cysteine-SILAC experiment for quantitative proteomics.
Regulation of the STING Signaling Pathway by Cysteine Oxidation
The stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA from pathogens or damaged host cells and initiating an antiviral response. Recent studies have shown that the activity of the STING protein is regulated by the oxidation of specific cysteine residues. The following diagram illustrates a simplified model of the STING signaling pathway and highlights the regulatory role of cysteine oxidation.
Conclusion
This compound is a powerful tool for researchers in proteomics, offering a targeted approach to quantitative analysis, particularly in the burgeoning field of redox biology. The Cysteine-SILAC methodology enables the precise measurement of changes in the abundance and modification status of cysteine-containing proteins, providing valuable insights into a wide range of biological processes and disease states. This technical guide serves as a foundational resource for scientists and drug development professionals looking to leverage the capabilities of this compound in their research endeavors.
L-Cysteine-¹³C₃,¹⁵N: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and applications of L-Cysteine-¹³C₃,¹⁵N, a stable isotope-labeled amino acid crucial for advancements in metabolic research, proteomics, and drug development. This document is intended for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
L-Cysteine-¹³C₃,¹⁵N is a form of L-Cysteine where all three carbon atoms are substituted with the stable isotope carbon-13 (¹³C), and the nitrogen atom is substituted with the stable isotope nitrogen-15 (¹⁵N). This labeling results in a molecule that is chemically identical to its unlabeled counterpart but has a greater mass, allowing it to be distinguished and traced in biological systems using mass spectrometry and NMR spectroscopy.[]
Chemical Structure:
Caption: Chemical structure of L-Cysteine-¹³C₃,¹⁵N.
Physicochemical Properties
The key physicochemical properties of L-Cysteine-¹³C₃,¹⁵N are summarized in the table below. This data is compiled from various commercial suppliers and databases.[2][3][4]
| Property | Value |
| CAS Number | 202406-97-1 |
| Molecular Formula | HS¹³CH₂¹³CH(¹⁵NH₂)¹³COOH |
| Molecular Weight | 125.13 g/mol |
| Appearance | Solid |
| Melting Point | 220 °C (decomposes) |
| Isotopic Purity | ≥99 atom % |
| Chemical Purity | ≥98% |
| Storage Conditions | 2-8°C, protect from light |
Spectroscopic Data
Reference NMR Chemical Shifts for L-Cysteine (unlabeled):
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ¹⁵N Chemical Shift (ppm) |
| α-H | ~3.95 | ~56.0 | ~35.0 |
| β-H | ~3.04 | ~28.0 | - |
| COOH | - | ~172.0 | - |
| NH₂ | - | - | ~35.0 |
Note: Chemical shifts are pH-dependent. The values provided are approximate and for reference purposes.
Applications in Research and Drug Development
L-Cysteine-¹³C₃,¹⁵N is a powerful tool in various research fields, primarily due to its utility as a tracer in biological systems.
-
Metabolic Flux Analysis: It is used to trace the metabolic fate of cysteine in cells and organisms, providing insights into biochemical pathways.
-
Quantitative Proteomics: In techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), L-Cysteine-¹³C₃,¹⁵N is incorporated into proteins, allowing for the accurate quantification of protein abundance between different cell populations.
-
Protein Structure and Dynamics: The isotopic labels serve as probes in NMR spectroscopy to study protein structure, folding, and dynamics.
-
Drug Development: It can be used as an internal standard in pharmacokinetic and pharmacodynamic studies to accurately quantify drug metabolites.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving L-Cysteine-¹³C₃,¹⁵N. These protocols are synthesized from established research practices.
Metabolic Labeling of Cultured Cells
This protocol describes the incorporation of L-Cysteine-¹³C₃,¹⁵N into the proteome of cultured mammalian cells for quantitative proteomics (SILAC).
Caption: SILAC workflow for quantitative proteomics.
Materials:
-
SILAC-grade cell culture medium deficient in L-cysteine.
-
"Light" L-cysteine (unlabeled).
-
"Heavy" L-Cysteine-¹³C₃,¹⁵N.
-
Dialyzed fetal bovine serum (FBS).
-
Phosphate-buffered saline (PBS).
-
Cell lysis buffer (e.g., RIPA buffer).
-
Protease inhibitors.
-
Trypsin (proteomics grade).
Procedure:
-
Media Preparation: Prepare "light" and "heavy" SILAC media by supplementing the cysteine-deficient medium with either unlabeled L-cysteine or L-Cysteine-¹³C₃,¹⁵N, respectively, at the normal concentration required for the cell line. Add dialyzed FBS.
-
Cell Culture: Culture the control cell population in the "light" medium and the experimental cell population in the "heavy" medium for at least five cell divisions to ensure near-complete incorporation of the labeled amino acid.
-
Harvesting and Mixing: Harvest the cells from both populations, count them, and mix equal numbers of cells from the "light" and "heavy" cultures.
-
Protein Extraction: Wash the mixed cell pellet with PBS and lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Protein Digestion: Quantify the protein concentration of the lysate. Take a desired amount of protein and perform in-solution or in-gel digestion with trypsin.
-
Mass Spectrometry: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify peptides and quantify the relative abundance of proteins based on the intensity ratios of the "light" and "heavy" peptide pairs.
Sample Preparation for Mass Spectrometry Analysis of Metabolites
This protocol outlines the extraction of metabolites from cells labeled with L-Cysteine-¹³C₃,¹⁵N for metabolic flux analysis.
References
- 2. Proteome-wide analysis of cysteine oxidation reveals metabolic sensitivity to redox stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-半胱氨酸-13C3,15N ≥99 atom %, ≥98% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 4. L-Cysteine (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-3871-H-0.1 [isotope.com]
An In-depth Technical Guide to Understanding Mass Shift in L-Cysteine-¹³C₃,¹⁵N Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mass shift observed in L-Cysteine-¹³C₃,¹⁵N when analyzed by mass spectrometry. It details the underlying principles of isotopic labeling, provides quantitative data, outlines key experimental protocols, and visualizes workflows for practical application in research and drug development.
Core Concept: The Mass Shift of Isotopically Labeled L-Cysteine
The fundamental principle behind the mass shift in L-Cysteine-¹³C₃,¹⁵N lies in the incorporation of heavier, stable isotopes into its molecular structure. In its natural or "unlabeled" state, L-Cysteine is composed of the most abundant isotopes of its constituent elements: ¹²C, ¹H, ¹⁴N, ¹⁶O, and ³²S. The isotopically labeled version, L-Cysteine-¹³C₃,¹⁵N, is synthesized to contain three ¹³C atoms in place of ¹²C and one ¹⁵N atom in place of ¹⁴N. This substitution results in a predictable increase in the molecule's overall mass, which is detectable by mass spectrometry.
This deliberate mass increase allows labeled L-Cysteine to be used as an internal standard in quantitative mass spectrometry, enabling precise measurement of its unlabeled counterpart in complex biological samples. This technique is a cornerstone of modern proteomics and metabolomics.
Quantitative Data Summary
The mass shift is the difference between the monoisotopic mass of the isotopically labeled L-Cysteine and the unlabeled L-Cysteine.
| Compound | Molecular Formula | Monoisotopic Molecular Weight ( g/mol ) |
| Unlabeled L-Cysteine | C₃H₇NO₂S | 121.16[1][2][3] |
| L-Cysteine-¹³C₃,¹⁵N | ¹³C₃H₇¹⁵NO₂S | 125.13[4][5] |
| Mass Shift | +4 |
The resulting mass shift of +4 Da is a critical value used to distinguish and quantify the labeled and unlabeled forms of cysteine in a mass spectrometer.
Experimental Protocols
The use of L-Cysteine-¹³C₃,¹⁵N is central to several advanced mass spectrometry-based techniques, most notably Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative proteomics and Metabolic Flux Analysis (MFA).
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a powerful method for the accurate relative quantification of proteins between different cell populations. The workflow involves metabolically incorporating stable isotope-labeled amino acids into the entire proteome.
Detailed Methodology:
-
Cell Culture Preparation: Two populations of cells are cultured. One is grown in a "light" medium containing standard, unlabeled L-Cysteine. The other is grown in a "heavy" medium where the standard L-Cysteine is replaced with L-Cysteine-¹³C₃,¹⁵N.
-
Metabolic Labeling: The cells are cultured for a sufficient number of cell divisions (typically at least five) to ensure near-complete incorporation of the respective labeled or unlabeled amino acid into all newly synthesized proteins.
-
Sample Treatment and Mixing: The two cell populations are subjected to different experimental conditions (e.g., drug treatment vs. control). Following treatment, the "light" and "heavy" cell populations are harvested and mixed in a 1:1 ratio.
-
Protein Extraction and Digestion: Proteins are extracted from the combined cell lysate. The protein mixture is then enzymatically digested, typically with trypsin, to generate peptides.
-
LC-MS/MS Analysis: The resulting peptide mixture is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the isotopic labeling.
-
Data Analysis: The relative abundance of a protein in the two original cell populations is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs in the mass spectrum.
Metabolic Flux Analysis (MFA)
MFA is a technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. By tracing the incorporation of stable isotopes from a labeled substrate like L-Cysteine-¹³C₃,¹⁵N into downstream metabolites, researchers can map the flow of atoms through metabolic pathways.
Detailed Methodology:
-
Isotope Labeling Experiment: Cells or an organism are cultured in a medium containing L-Cysteine-¹³C₃,¹⁵N as a tracer. The system is allowed to reach a metabolic and isotopic steady state.
-
Metabolite Extraction: Metabolites are rapidly extracted from the biological sample, quenching all enzymatic activity to preserve the in vivo metabolic state.
-
Mass Spectrometry Analysis: The extracted metabolites are analyzed by mass spectrometry (often GC-MS or LC-MS) to determine the mass isotopomer distributions (MIDs) of key metabolites. The MIDs reveal the extent and pattern of isotope incorporation.
-
Flux Estimation: The measured MIDs, along with a stoichiometric model of the metabolic network and other physiological data (e.g., substrate uptake and product secretion rates), are used in computational models to estimate the intracellular metabolic fluxes.
-
Statistical Analysis: Statistical methods are applied to assess the confidence of the estimated fluxes.
Mandatory Visualizations
SILAC Experimental Workflow
Caption: A diagram illustrating the key steps of a SILAC experiment.
Metabolic Flux Analysis (MFA) Logical Flow
References
- 1. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 4. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic flux analysis using ¹³C peptide label measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Commercial Synthesis and Purity of L-Cysteine-¹³C₃,¹⁵N
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial synthesis, purification, and quality control of L-Cysteine-¹³C₃,¹⁵N, a stable isotope-labeled amino acid crucial for a range of research applications, including metabolic studies, proteomics, and as an internal standard for quantitative mass spectrometry.
Product Specifications
Commercially available L-Cysteine-¹³C₃,¹⁵N is a high-purity product. The specifications from leading suppliers are summarized below, providing researchers with the expected quality parameters for this critical reagent.
| Parameter | Specification | Supplier Example(s) |
| Chemical Formula | HS¹³CH₂¹³CH(¹⁵NH₂)¹³COOH | Sigma-Aldrich, Cambridge Isotope Laboratories |
| Molecular Weight | 125.13 g/mol | Sigma-Aldrich, Cambridge Isotope Laboratories |
| Isotopic Purity | ≥99 atom % | Sigma-Aldrich[1][2] |
| Chemical Purity | ≥98% (CP) | Sigma-Aldrich, Cambridge Isotope Laboratories[1][3] |
| Appearance | Solid | Sigma-Aldrich[1] |
| Storage Temperature | 2-8°C | Sigma-Aldrich |
Commercial Synthesis of L-Cysteine-¹³C₃,¹⁵N
The commercial synthesis of L-Cysteine-¹³C₃,¹⁵N is typically achieved through enzymatic or chemoenzymatic methods to ensure stereoselectivity and high yields. The general strategy involves the conversion of isotopically labeled L-Serine into L-Cysteine.
Synthesis Pathway
The most common pathway for L-cysteine biosynthesis, which is adapted for the production of its isotopically labeled form, starts with L-serine. In microorganisms, L-serine is first converted to O-acetyl-L-serine, which then reacts with a sulfide source to produce L-cysteine. To produce L-Cysteine-¹³C₃,¹⁵N, the starting material is L-Serine-¹³C₃,¹⁵N.
Experimental Protocol: Enzymatic Synthesis
This protocol is a generalized representation of the enzymatic synthesis of L-Cysteine-¹³C₃,¹⁵N.
Materials:
-
L-Serine-¹³C₃,¹⁵N
-
Acetyl-CoA
-
Sodium hydrosulfide (NaSH) or other sulfide source
-
Recombinant Serine O-acetyltransferase (SAT)
-
Recombinant O-acetylserine sulfhydrylase (OASS)
-
Phosphate buffer (pH 7.0-7.5)
-
Stirred-tank bioreactor
Procedure:
-
Reaction Setup: A stirred-tank bioreactor is charged with a phosphate buffer at the optimal pH for both enzymes (typically around 7.0-7.5).
-
Enzyme Addition: Recombinant SAT and OASS enzymes are added to the bioreactor. These enzymes are often overexpressed in a microbial host like E. coli for commercial production.
-
Substrate Feeding: A solution of L-Serine-¹³C₃,¹⁵N and Acetyl-CoA is fed into the bioreactor. The reaction is initiated, leading to the formation of O-Acetyl-L-serine-¹³C₃,¹⁵N.
-
Sulfide Addition: A solution of sodium hydrosulfide is then introduced into the reactor. The OASS enzyme catalyzes the reaction between O-Acetyl-L-serine-¹³C₃,¹⁵N and the sulfide to produce L-Cysteine-¹³C₃,¹⁵N.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as HPLC to determine the concentration of the product and the consumption of substrates.
-
Product Isolation and Purification: Upon completion of the reaction, the enzyme is removed (e.g., by ultrafiltration). The resulting solution containing L-Cysteine-¹³C₃,¹⁵N is then subjected to purification steps.
Purification and Quality Control
Purification and rigorous quality control are essential to ensure the high isotopic and chemical purity of the final product.
Purification Protocol
A multi-step purification process is typically employed to isolate L-Cysteine-¹³C₃,¹⁵N from the reaction mixture.
Materials:
-
Crude L-Cysteine-¹³C₃,¹⁵N solution
-
Ion-exchange chromatography resins (e.g., cation exchange)
-
Reverse-phase HPLC column
-
Lyophilizer
Procedure:
-
Ion-Exchange Chromatography: The crude product solution is first passed through an ion-exchange chromatography column to separate the desired amino acid from unreacted starting materials, salts, and other charged impurities.
-
Reverse-Phase HPLC: Further purification is achieved using preparative reverse-phase high-performance liquid chromatography (HPLC). This step is effective in separating L-Cysteine-¹³C₃,¹⁵N from any remaining organic impurities.
-
Desalting and Lyophilization: The purified fractions from HPLC are pooled, desalted if necessary, and then lyophilized to obtain the final product as a stable, solid powder.
Quality Control Workflow
A stringent quality control workflow is implemented to verify the identity, purity, and isotopic enrichment of the synthesized L-Cysteine-¹³C₃,¹⁵N.
Analytical Methods
High-Performance Liquid Chromatography (HPLC):
-
Purpose: To determine the chemical purity of the final product.
-
Method: A reverse-phase HPLC method is typically used with a suitable column (e.g., C18). The sample is dissolved in an appropriate solvent and injected into the HPLC system. The purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.
Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight and determine the isotopic enrichment.
-
Method: High-resolution mass spectrometry (e.g., Orbitrap) or isotope ratio mass spectrometry (IRMS) can be employed. The analysis will confirm the mass shift corresponding to the incorporation of three ¹³C atoms and one ¹⁵N atom. The isotopic enrichment is calculated from the relative intensities of the labeled and unlabeled molecular ion peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the identity and structure, and to verify the positions of the isotopic labels.
-
Method: ¹H, ¹³C, and ¹⁵N NMR spectroscopy are powerful tools for structural elucidation. For L-Cysteine-¹³C₃,¹⁵N, ¹³C NMR will show signals corresponding to the three labeled carbon atoms, and ¹⁵N NMR will confirm the presence of the labeled nitrogen. These techniques are also suitable for quantitative analysis.
References
An In-Depth Technical Guide to 13C and 15N Labeling in Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Stable isotope labeling of amino acids with Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) has become an indispensable tool in proteomics, metabolomics, and structural biology.[1] These non-radioactive isotopes act as molecular tracers, enabling the precise tracking and quantification of proteins and metabolites within complex biological systems.[] The choice between ¹³C and ¹⁵N labeling is a critical decision that directly impacts experimental design, data interpretation, and overall outcomes. This guide provides a comprehensive technical comparison to help researchers select the optimal labeling strategy for their specific needs.
Core Principles of ¹³C and ¹⁵N Labeling
Stable isotope labeling involves replacing atoms in a molecule with their heavier, non-radioactive counterparts. In amino acids, this is typically done by replacing ¹²C with ¹³C or ¹⁴N with ¹⁵N.[][3] These labeled amino acids are chemically identical to their natural "light" versions, allowing them to be incorporated into proteins and metabolized by cells without altering biological function.[3] The key difference lies in their mass, which can be detected by analytical instruments like mass spectrometers (MS) and nuclear magnetic resonance (NMR) spectrometers.
The low natural abundance of these isotopes—approximately 1.1% for ¹³C and 0.37% for ¹⁵N—ensures a high signal-to-noise ratio, as the labeled molecules are easily distinguished from their unlabeled counterparts.
Key Differences at a Glance:
-
¹³C Labeling: Involves replacing carbon atoms. Since amino acids have multiple carbon atoms in their backbone and side chains, ¹³C labeling can introduce a significant and variable mass shift. This is highly advantageous for mass spectrometry-based quantification.
-
¹⁵N Labeling: Involves replacing nitrogen atoms. Most amino acids have at least one nitrogen in the alpha-amino group, providing a consistent, albeit smaller, mass shift. It is the cornerstone of protein NMR for structural analysis.
Quantitative Data Summary
The choice between isotopes is often dictated by the analytical technique and the required resolution. The following tables summarize key quantitative differences.
Table 1: Isotope Properties and Characteristics
| Feature | Carbon-13 (¹³C) | Nitrogen-15 (¹⁵N) |
| Natural Abundance | ~1.1% | ~0.37% |
| Nuclear Spin | 1/2 (NMR Active) | 1/2 (NMR Active) |
| Mass Shift per Atom | +1.00335 Da | +0.99703 Da |
| Primary Labeling Site | Carbon backbone & side chains | α-amino and side-chain nitrogen groups |
| Background Signal | Higher natural abundance can create more complex isotopic envelopes in MS. | Lower natural abundance provides a cleaner background in MS. |
Table 2: Comparison in Key Research Applications
| Application | ¹³C Labeling | ¹⁵N Labeling |
| Quantitative Proteomics (MS) | Preferred. Larger, variable mass shifts (e.g., +6 Da for ¹³C₆-Arg) provide better separation from unlabeled peptides, improving quantification accuracy. | Suitable. Simpler mass increment pattern can facilitate data analysis, but smaller shifts may lead to overlap with natural isotope peaks. |
| Protein Structure (NMR) | Essential for advanced analysis. Used in dual-labeling (¹³C/¹⁵N) for 2D/3D heteronuclear experiments to resolve complex spectra and analyze side-chain conformations. | Fundamental. Essential for generating the ¹H-¹⁵N HSQC ("fingerprint") spectrum, which is the starting point for most protein NMR structural studies. |
| Metabolic Flux Analysis | Primary choice. Ideal for tracing carbon flow through central metabolic pathways like glycolysis and the TCA cycle using substrates like ¹³C-glucose. | Niche but critical. Used specifically for tracing nitrogen metabolism, amino acid biosynthesis, and protein turnover. |
Table 3: Common Labeled Amino Acids and Mass Shifts in SILAC
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful quantitative proteomics technique that relies on metabolic incorporation of "heavy" amino acids.
| Labeled Amino Acid | Isotopic Composition | Mass Shift (Da) | Common Use Case |
| Arginine ("Medium") | ¹³C₆ | +6 | 3-plex SILAC experiments |
| Arginine ("Heavy") | ¹³C₆, ¹⁵N₄ | +10 | 2-plex or 3-plex SILAC for maximum mass separation |
| Lysine ("Heavy") | ¹³C₆ | +6 | Paired with Arginine labeling for Trypsin digestion |
| Lysine ("Heavy") | ¹³C₆, ¹⁵N₂ | +8 | Provides a large mass shift for robust quantification |
Experimental Protocols
Protocol 1: ¹³C/¹⁵N Labeling for Quantitative Proteomics (SILAC)
This generalized protocol outlines the steps for a 2-plex SILAC experiment comparing two cell populations.
-
Media Preparation: Prepare SILAC-specific cell culture media (e.g., DMEM) lacking the amino acids to be labeled (typically L-arginine and L-lysine). Supplement one batch of medium with "light" (normal) Arg and Lys, and the other with "heavy" labeled counterparts (e.g., ¹³C₆,¹⁵N₄-Arginine and ¹³C₆,¹⁵N₂-Lysine).
-
Cell Culture and Labeling: Culture two separate populations of cells. Grow one in the "light" medium and the other in the "heavy" medium for at least 5-6 cell doublings to ensure near-complete incorporation of the labeled amino acids into the proteome.
-
Experimental Treatment: Apply the experimental condition (e.g., drug treatment) to one of the cell populations.
-
Cell Harvesting and Mixing: After treatment, harvest both cell populations. Count the cells and mix them in a 1:1 ratio. This early mixing minimizes downstream experimental variation.
-
Protein Extraction and Digestion: Lyse the combined cell pellet and extract the total protein. Digest the proteins into peptides using a protease like trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software (e.g., MaxQuant) to identify peptide pairs (light vs. heavy) and quantify the ratio of their signal intensities. This ratio directly reflects the relative abundance of the protein between the two conditions.
Protocol 2: ¹⁵N Labeling of Recombinant Protein in E. coli for NMR
This protocol describes the expression of a uniformly ¹⁵N-labeled protein for structural analysis.
-
Media Preparation: Prepare M9 minimal medium. The sole nitrogen source should be ¹⁵N-labeled ammonium chloride (¹⁵NH₄Cl). The primary carbon source is typically unlabeled glucose.
-
Starter Culture: Inoculate a small volume (5-10 mL) of a rich medium (like LB) with an E. coli expression strain (e.g., BL21(DE3)) containing the plasmid with the gene of interest. Grow overnight.
-
Main Culture Growth: The next day, inoculate 1 L of the ¹⁵N-M9 minimal medium with the overnight starter culture. Grow the cells at 37°C with shaking until the optical density (OD₆₀₀) reaches 0.6-0.8.
-
Protein Expression Induction: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. For improved protein folding, the temperature is often reduced to 18-25°C for overnight expression.
-
Harvesting and Purification: Harvest the cells by centrifugation. Resuspend the cell pellet in a suitable lysis buffer and purify the target protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).
-
Validation of Incorporation: Use mass spectrometry to confirm the successful incorporation of the ¹⁵N label by comparing the molecular weight of the labeled protein to its unlabeled counterpart.
Visualizations: Workflows and Pathways
The following diagrams illustrate key concepts and workflows related to ¹³C and ¹⁵N labeling.
Caption: A typical workflow for a 2-plex SILAC experiment for quantitative proteomics.
Caption: ¹³C traces carbon backbones while ¹⁵N traces nitrogen through metabolic pathways.
Caption: Logical relationship between isotope choice and primary analytical output.
Conclusion for Drug Development Professionals
The selection between ¹³C and ¹⁵N labeled amino acids is a strategic choice dictated by the experimental goal.
-
For quantitative proteomics to identify biomarkers or assess target engagement (e.g., via SILAC), ¹³C labeling is generally superior due to the larger mass shifts that enable more accurate quantification in complex biological samples. Dual ¹³C/¹⁵N labeling can provide even greater mass separation for challenging analyses.
-
For structural biology to understand a drug's mechanism of action by characterizing its binding site on a target protein, ¹⁵N labeling is the foundational requirement for NMR studies. Full structural elucidation will almost always require dual ¹³C and ¹⁵N labeling.
-
For metabolic studies to investigate how a drug alters cellular metabolism, ¹³C-labeled substrates (like glucose or glutamine) are the gold standard for tracing carbon flux, while ¹⁵N-labeled amino acids are essential for understanding nitrogen metabolism and protein turnover.
By understanding the fundamental differences in their physical properties and how these are exploited by modern analytical techniques, researchers can effectively leverage stable isotope labeling to gain deeper insights into protein function, structure, and regulation, ultimately accelerating the drug development pipeline.
References
A Technical Guide to the Fundamental Applications of Labeled Cysteine in Biomolecular NMR
Abstract: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure, dynamics, and interactions of biomolecules at atomic resolution. The unique chemical reactivity of the cysteine residue, with its nucleophilic thiol group, makes it an ideal target for site-specific isotopic and chemical labeling. This technical guide provides an in-depth overview of the core applications of labeled cysteine in biomolecular NMR for researchers, scientists, and drug development professionals. We explore key labeling strategies, including isotopic enrichment (¹³C, ¹⁵N), paramagnetic tagging, and fluorine (¹⁹F) labeling. Furthermore, we detail their fundamental applications in determining protein structure and dynamics, mapping protein-ligand interactions, and accelerating drug discovery through inhibitor screening and binding pose determination. This guide includes summaries of quantitative data, detailed experimental methodologies, and workflow diagrams to facilitate practical implementation.
Introduction: The Unique Role of Cysteine in NMR Studies
Among the twenty proteinogenic amino acids, cysteine possesses a unique side chain containing a highly reactive thiol (-SH) group.[1][2] This thiol can be deprotonated at a physiological pH, rendering it a potent nucleophile for specific chemical modifications.[1] This reactivity allows for the covalent attachment of a wide array of NMR-active probes, reporters, and tags with high precision. Furthermore, the thiol group's ability to form reversible disulfide bonds (S-S) places cysteine at the heart of protein folding, stability, and redox regulation, processes that can be directly monitored by NMR.[2][3] These properties make site-directed cysteine labeling a cornerstone technique for a range of advanced biomolecular NMR experiments.
Cysteine Labeling Strategies for NMR
The strategic placement of an NMR-active label on a cysteine residue can unlock structural and functional information that is otherwise inaccessible. The primary labeling strategies fall into three categories: isotopic labeling, paramagnetic labeling, and fluorine labeling.
Isotopic Labeling (¹³C and ¹⁵N)
The most direct approach involves incorporating stable isotopes, such as ¹³C and ¹⁵N, into the cysteine residue itself. This is typically achieved by providing labeled L-Cysteine during protein expression in auxotrophic bacterial strains or in cell-free synthesis systems. These isotopes serve as direct observation points in NMR experiments.
-
¹⁵N-Labeling : Used in Heteronuclear Single Quantum Coherence (HSQC) experiments to monitor the backbone amide or side-chain amine environment of specific cysteine residues. It is a workhorse technique for chemical shift perturbation mapping to identify ligand binding sites.
-
¹³C-Labeling : Particularly powerful for distinguishing the redox state of cysteine. The chemical shift of the β-carbon (Cβ) is highly sensitive to whether the cysteine is in a reduced thiol (-SH) state or an oxidized disulfide (S-S) state. This provides a direct probe of protein folding and redox activity.
Paramagnetic Labeling
Paramagnetic labeling involves attaching a molecule containing an unpaired electron to the cysteine thiol. These paramagnetic centers generate powerful, long-range effects on the NMR spectrum, providing invaluable structural restraints.
-
Lanthanide-Binding Tags (LBTs) : These are chelators that bind lanthanide ions (e.g., Yb³⁺, Tm³⁺) and are covalently attached to a cysteine residue, often via a disulfide bond. They induce Pseudocontact Shifts (PCS) and Residual Dipolar Couplings (RDCs), which provide long-range (up to ~40 Å) distance and orientational information for protein structure determination.
-
Nitroxide Spin Labels (e.g., MTSL) : These labels are used to measure Paramagnetic Relaxation Enhancement (PRE), which provides distance information up to ~25 Å. PRE is extremely sensitive to the presence of transient, sparsely populated conformational states.
The unique reactivity of the cysteine thiol makes it the preferred site for attaching these tags.
Fluorine (¹⁹F) Labeling
¹⁹F is a spin ½ nucleus with 100% natural abundance and high gyromagnetic ratio, making it a highly sensitive NMR probe. Since proteins do not naturally contain fluorine, ¹⁹F NMR offers a background-free window to study protein structure and interactions. Fluorinated probes, such as those containing iodoacetamide groups, can be specifically attached to cysteine residues. This approach is particularly powerful in drug discovery for fragment-based screening, where the binding of small, fluorinated molecules can be detected with high sensitivity and throughput.
Core Applications in Biomolecular NMR
Labeled cysteine is not merely a tool but an enabler of sophisticated experiments that address fundamental questions in structural biology and drug development.
Elucidating Protein Structure and Dynamics
While traditional NMR methods rely on short-range Nuclear Overhauser Effects (NOEs), they are often insufficient for determining the structure of larger proteins or multi-domain complexes. Cysteine-tethered paramagnetic tags provide the crucial long-range restraints needed to overcome this limitation.
-
Structure Calculation : PCS and RDC data obtained from multiple cysteine-labeled sites can be used to define the global fold of a protein and determine the relative orientation of its domains with high precision.
-
Monitoring Conformational Change : The redox state of cysteine residues can act as a switch for conformational changes. By using ¹³C NMR to monitor the Cβ chemical shift, one can directly observe these transitions, which are often linked to protein function or misfolding.
Mapping Protein-Ligand Interactions
Identifying the binding site of a small molecule, peptide, or other protein is the first step in understanding its mechanism of action.
-
Chemical Shift Perturbation (CSP) : This is one of the most common methods for mapping interaction sites. A series of ¹H-¹⁵N HSQC spectra are recorded on a uniformly ¹⁵N-labeled protein while titrating in an unlabeled ligand. Residues at the binding interface show significant changes (perturbations) in their chemical shifts. While uniform labeling is common, placing a single ¹⁵N-labeled cysteine can provide an unambiguous probe for a specific region of the protein.
Accelerating Drug Discovery
Labeled cysteine plays a pivotal role in modern drug discovery, from initial screening to lead optimization.
-
Screening for Covalent Inhibitors : Many drugs function by forming a covalent bond with a target protein, often with a reactive cysteine in an enzyme's active site. NMR can be used to directly monitor the reaction between the cysteine thiol and a library of electrophilic compounds, providing information on reaction rates and binding modes. This is a powerful method for discovering inhibitors of cysteine proteases, a critical class of drug targets.
-
Fragment-Based Drug Discovery (FBDD) : ¹⁹F NMR is a premier technique for FBDD. A protein with a cysteine-linked ¹⁹F probe can be used to screen libraries of low-molecular-weight fragments. Binding of a fragment near the probe will alter the ¹⁹F chemical shift, providing a rapid and sensitive hit-detection method.
-
Determining Ligand Binding Pose : Once a lead compound is identified, determining its precise binding orientation is critical for structure-based drug design. By attaching a lanthanide tag to a nearby cysteine, the PCSs induced on the bound ligand's protons can be measured. These PCSs provide powerful restraints to dock the ligand and determine its structure within the binding pocket with high accuracy.
Experimental Protocols
Here we provide generalized methodologies for key experiments involving labeled cysteine. Specific buffer conditions, concentrations, and instrument parameters must be optimized for each biological system.
Protocol: Site-Specific Cysteine Labeling with a Paramagnetic Tag (e.g., LBT)
-
Protein Preparation : Express and purify the protein of interest, which should contain a single, surface-accessible cysteine residue at the desired labeling site. Ensure the protein is in a buffer free of reducing agents (e.g., DTT, BME).
-
Tag Preparation : Dissolve the lanthanide-binding tag (which typically has a reactive group like pyridyl-disulfide) in a compatible solvent (e.g., DMSO).
-
Labeling Reaction : Add a 5- to 10-fold molar excess of the tag to the protein solution. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C. The reaction proceeds via disulfide exchange between the protein thiol and the tag.
-
Purification : Remove the excess, unreacted tag using size-exclusion chromatography or dialysis.
-
Metal Titration : Add a slight molar excess (e.g., 1.2 equivalents) of the desired lanthanide ion (e.g., YbCl₃) to the labeled protein.
-
NMR Analysis : Concentrate the sample and acquire the necessary NMR spectra (e.g., ¹H-¹⁵N HSQC) to measure the resulting PCSs and/or RDCs. A diamagnetic control (using Lu³⁺ or Y³⁺) is essential for comparison.
Protocol: Screening for Covalent Inhibitors via ¹H NMR
-
Sample Preparation : Prepare an NMR sample containing a known concentration of free L-cysteine (as a model for the enzyme's active site) in a suitable deuterated buffer (e.g., phosphate buffer in D₂O).
-
Initial Spectrum : Acquire a 1D ¹H NMR spectrum of the free cysteine to serve as a reference.
-
Reaction Initiation : Add a stoichiometric amount of the potential covalent inhibitor (e.g., a compound with a Michael acceptor group) to the NMR tube.
-
Time-Course Monitoring : Acquire a series of 1D ¹H NMR spectra over time (e.g., every 5-10 minutes for several hours).
-
Data Analysis : Monitor the disappearance of the proton signals from the starting materials (cysteine and inhibitor) and the appearance of new signals corresponding to the covalent adduct. The rate of reaction can be quantified by integrating the respective peaks, providing a direct measure of the compound's reactivity towards the cysteine thiol.
Quantitative Data Summary
The utility of labeled cysteine in NMR is grounded in the quantitative nature of the measurements. The following tables summarize key data.
Table 1: Properties of Common Labels for Cysteine NMR
| Label Type | Attached Probe/Isotope | NMR Parameter Measured | Typical Information Gained | Effective Range |
|---|---|---|---|---|
| Isotopic | ¹³C, ¹⁵N | Chemical Shift | Local chemical environment, redox state | < 5 Å |
| Paramagnetic | Lanthanide-Binding Tag (LBT) | Pseudocontact Shift (PCS) | Distance and angular restraints | < 40 Å |
| Paramagnetic | Lanthanide-Binding Tag (LBT) | Residual Dipolar Coupling (RDC) | Bond vector orientation | Global |
| Paramagnetic | Nitroxide Spin Label | Paramagnetic Relaxation Enhancement (PRE) | Distance restraints, dynamics | < 25 Å |
| Fluorine | ¹⁹F-containing molecule | ¹⁹F Chemical Shift | Ligand binding, environment polarity | < 15 Å |
Table 2: Cysteine ¹³Cβ Chemical Shift vs. Redox State
| Redox State | Typical ¹³Cβ Chemical Shift Range (ppm) | Reference |
|---|---|---|
| Reduced (Thiol, -SH) | < 32.0 ppm | |
| Oxidized (Disulfide, -S-S-) | > 35.0 ppm |
Note: The region between 32.0 and 35.0 ppm can be ambiguous. These values serve as a general guideline.
Conclusion
Site-specific labeling of cysteine residues has fundamentally expanded the capabilities of biomolecular NMR spectroscopy. By converting this unique amino acid into a versatile spectroscopic probe, researchers can tackle complex biological questions that were previously intractable. From the precise determination of macromolecular structures using paramagnetic restraints to the high-throughput screening of drug candidates, labeled cysteine provides a direct window into molecular function. As labeling chemistries and NMR methodologies continue to evolve, the applications of this powerful approach are set to grow, further solidifying its essential role in structural biology and modern drug discovery.
References
Methodological & Application
Protocol for L-Cysteine-¹³C₃,¹⁵N Labeling in Cell Culture for Quantitative Proteomics
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used method for quantitative proteomics.[1][2][3] It relies on the metabolic incorporation of "heavy" stable isotope-labeled amino acids into proteins. While arginine and lysine are the most commonly used amino acids in SILAC experiments, labeling with L-Cysteine-¹³C₃,¹⁵N offers unique advantages for studying specific biological processes. Cysteine is a semi-essential amino acid with a reactive thiol group, making it a critical residue in enzyme catalysis, redox regulation, and protein structure.[4][5] This protocol provides a detailed methodology for the application of L-Cysteine-¹³C₃,¹⁵N labeling in cell culture for quantitative mass spectrometry-based proteomics.
Principle of L-Cysteine-¹³C₃,¹⁵N SILAC
The core principle of SILAC involves growing two populations of cells in media that are identical except for the isotopic composition of a specific amino acid. One population is cultured in "light" medium containing the natural abundance L-Cysteine, while the other is cultured in "heavy" medium containing L-Cysteine-¹³C₃,¹⁵N. Over several cell doublings, the heavy isotope-labeled cysteine is incorporated into all newly synthesized proteins in the "heavy" cell population. After experimental treatment, the two cell populations are combined, and the proteins are extracted, digested, and analyzed by mass spectrometry. The mass difference between the heavy and light cysteine-containing peptides allows for the accurate relative quantification of protein abundance between the two samples.
Key Applications in Research and Drug Development
-
Quantitative Analysis of Protein Expression: Determine relative changes in protein abundance in response to drug treatment, signaling pathway activation, or disease state.
-
Protein Turnover Studies: By employing pulsed SILAC (pSILAC) techniques, researchers can measure the synthesis and degradation rates of proteins.
-
Analysis of Cysteine-Specific Post-Translational Modifications (PTMs): Investigate changes in cysteine-based modifications like oxidation (sulfenylation, sulfinylation, sulfonylation), nitrosylation, and disulfide bond formation, which are crucial in redox signaling and protein function.
-
Drug Target Identification: Identify the protein targets of drugs that interact with cysteine residues, a common mechanism for covalent inhibitors.
Experimental Protocols
I. Preparation of SILAC Media
Materials:
-
DMEM or RPMI 1640 medium deficient in L-Cystine (custom formulation)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-Cysteine (natural abundance)
-
L-Cysteine-¹³C₃,¹⁵N (isotopic purity ≥98%)
-
Penicillin-Streptomycin solution
-
Sterile filtration unit (0.22 µm)
Procedure:
-
Reconstitute Media: Prepare the L-Cysteine-deficient base medium according to the manufacturer's instructions.
-
Supplement with Serum and Antibiotics: Add dFBS to a final concentration of 10% and Penicillin-Streptomycin to 1x. The use of dialyzed FBS is critical to prevent the introduction of unlabeled L-Cysteine from the serum.
-
Prepare Amino Acid Stock Solutions:
-
Light L-Cysteine: Prepare a sterile stock solution of natural abundance L-Cysteine in phosphate-buffered saline (PBS). The final concentration in the medium should be similar to standard media formulations (typically around 0.2 mM).
-
Heavy L-Cysteine-¹³C₃,¹⁵N: Prepare a sterile stock solution of L-Cysteine-¹³C₃,¹⁵N in PBS.
-
-
Prepare Light and Heavy Media:
-
Light Medium: To the base medium, add the "light" L-Cysteine stock solution to the desired final concentration.
-
Heavy Medium: To a separate batch of base medium, add the "heavy" L-Cysteine-¹³C₃,¹⁵N stock solution to the same final concentration as the light medium.
-
-
Sterile Filtration: Sterile-filter both the light and heavy media using a 0.22 µm filter.
-
Storage: Store the prepared media at 4°C, protected from light.
Table 1: Recommended L-Cysteine Concentrations in SILAC Media
| Component | Standard Medium Concentration | Recommended Starting Concentration for SILAC | Notes |
| L-Cystine (dimer of Cysteine) | ~200 µM | 0.2 mM | This is a common concentration in commercial media like DMEM and RPMI-1640. |
| L-Cysteine-¹³C₃,¹⁵N | N/A | 0.2 mM | Higher concentrations (>2.5 mM) have been shown to induce oxidative stress and cytotoxicity in some cell lines. |
II. Cell Culture and Labeling
Procedure:
-
Cell Seeding: Plate cells in the "light" SILAC medium and allow them to attach and resume growth.
-
Adaptation to Heavy Medium: Once the cells are actively dividing, aspirate the "light" medium from one set of plates and replace it with the "heavy" SILAC medium.
-
Expansion and Incorporation: Culture the cells for at least five to six cell doublings in their respective light and heavy media to ensure near-complete incorporation (>95%) of the labeled amino acid. The required duration will depend on the doubling time of the specific cell line.
-
Verification of Incorporation (Optional but Recommended): Before proceeding with the main experiment, it is advisable to check the incorporation efficiency. This can be done by harvesting a small number of cells from the "heavy" culture, extracting proteins, digesting them with trypsin, and analyzing the peptides by mass spectrometry. The mass spectra should show a clear shift corresponding to the mass of the heavy isotope in cysteine-containing peptides.
III. Experimental Treatment and Cell Harvesting
Procedure:
-
Experimental Treatment: Once complete labeling is achieved, treat the cells in both the "light" and "heavy" populations with the experimental condition (e.g., drug treatment, control vehicle).
-
Cell Harvesting: After the treatment period, wash the cells with ice-cold PBS and harvest them using a cell scraper or by trypsinization.
-
Cell Counting and Mixing: Count the cells from both populations and mix them at a 1:1 ratio.
-
Cell Lysis: Lyse the combined cell pellet using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
IV. Sample Preparation for Mass Spectrometry
Procedure:
-
Protein Reduction and Alkylation:
-
Reduce the disulfide bonds in the protein sample by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate the free cysteine residues by adding iodoacetamide (IAA) to a final concentration of 55 mM and incubating in the dark at room temperature for 20 minutes.
-
-
Protein Digestion:
-
The protein sample can be digested in-solution or after separation by SDS-PAGE (in-gel digestion).
-
For in-solution digestion, dilute the sample with an appropriate buffer (e.g., 50 mM ammonium bicarbonate) to reduce the denaturant concentration.
-
Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Before mass spectrometry analysis, desalt the peptide mixture using a C18 StageTip or a similar solid-phase extraction method to remove salts and detergents.
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The specific parameters for the LC gradient and MS acquisition will depend on the instrument used.
-
V. Data Analysis
-
Peptide and Protein Identification: Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins from the MS/MS spectra. The search parameters must be configured to include the variable modification of L-Cysteine-¹³C₃,¹⁵N.
-
Quantification: The relative quantification of proteins is performed by calculating the ratio of the signal intensities of the "heavy" and "light" peptide pairs. SILAC-aware software will automatically perform this calculation.
-
Data Interpretation: The resulting protein ratios represent the fold change in abundance between the two experimental conditions.
Table 2: Expected Mass Shifts for L-Cysteine-¹³C₃,¹⁵N Labeling
| Amino Acid | Isotopic Label | Mass Shift (Da) |
| L-Cysteine | ¹³C₃,¹⁵N | +4.009 |
VI. Cell Viability Assay (MTT Assay)
To ensure that the labeling process with heavy L-Cysteine does not adversely affect cell health, a cell viability assay should be performed.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in their respective "light" and "heavy" media. Include control wells with media only.
-
Incubation: Culture the cells for the desired period, corresponding to the duration of the labeling experiment.
-
MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Compare the absorbance values between cells grown in "light" and "heavy" media to assess any differences in cell viability.
Visualizations
Caption: Metabolic fate of L-Cysteine-¹³C₃,¹⁵N in mammalian cells.
References
- 1. researchgate.net [researchgate.net]
- 2. High cysteine concentrations in cell culture media lead to oxidative stress and reduced bioprocess performance of recombinant CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Cytotoxicity of cysteine in culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
Quantitative Proteomics Workflow Using L-Cysteine-13C3,15N: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used method for quantitative proteomics.[1][2] This technique relies on the metabolic incorporation of "heavy" stable isotope-labeled amino acids into proteins in living cells. By comparing the mass spectra of "heavy" labeled proteins with their "light," unlabeled counterparts, researchers can accurately quantify differences in protein abundance between different cell populations. While arginine and lysine are the most commonly used amino acids in SILAC experiments, the use of isotopically labeled L-Cysteine, such as L-Cysteine-13C3,15N, offers unique advantages for studying specific biological processes.
Cysteine residues are critical for protein structure, function, and regulation. Their thiol groups can undergo a variety of post-translational modifications, playing a key role in redox signaling and enzyme catalysis.[3] Therefore, a quantitative proteomics workflow utilizing this compound provides a targeted approach to investigate the "cysteinome," enabling the study of proteins involved in redox-sensitive signaling pathways and the dynamics of cysteine-containing peptides.[4]
These application notes provide a detailed protocol for a quantitative proteomics workflow using this compound, from cell culture and metabolic labeling to mass spectrometry and data analysis.
Experimental Workflow Overview
The overall experimental workflow for quantitative proteomics using this compound is depicted below. This process involves culturing two cell populations in parallel: one in "light" medium containing natural L-Cysteine and the other in "heavy" medium containing this compound. Following experimental treatment, the cell populations are combined, and the proteins are extracted, digested, and analyzed by mass spectrometry.
Caption: A generalized workflow for quantitative proteomics using this compound.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Metabolic Labeling with this compound
This protocol outlines the steps for preparing SILAC media and labeling cells with either natural ("light") L-Cysteine or "heavy" this compound.
Materials:
-
DMEM or RPMI 1640 medium deficient in L-Cysteine
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-Cysteine (natural abundance)
-
This compound
-
Penicillin-Streptomycin solution
-
Cell line of interest
Procedure:
-
Media Preparation:
-
Prepare "light" SILAC medium by supplementing the L-Cysteine-deficient base medium with dFBS to a final concentration of 10%, 1% Penicillin-Streptomycin, and natural L-Cysteine to the desired final concentration (e.g., 0.2 mM).
-
Prepare "heavy" SILAC medium by supplementing the L-Cysteine-deficient base medium with 10% dFBS, 1% Penicillin-Streptomycin, and this compound to the same final concentration as the "light" medium.[5]
-
Sterile-filter both media using a 0.22 µm filter.
-
-
Cell Culture and Labeling:
-
Culture two separate populations of the chosen cell line.
-
For the "light" population, use the prepared "light" SILAC medium.
-
For the "heavy" population, use the prepared "heavy" SILAC medium.
-
Culture the cells for at least five to six cell doublings to ensure near-complete incorporation (>97%) of the labeled amino acid.
-
Monitor cell growth and morphology to ensure that the heavy isotope does not adversely affect cell health.
-
-
Experimental Treatment:
-
Once sufficient labeling has been achieved, apply the desired experimental treatment (e.g., drug treatment, exposure to stress) to one or both cell populations.
-
Protocol 2: Protein Extraction and Digestion
This protocol describes the steps for lysing the labeled cells, extracting proteins, and digesting them into peptides suitable for mass spectrometry analysis.
Materials:
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate solution (50 mM, pH 8.0)
-
Acetonitrile (ACN)
-
Formic acid (FA)
Procedure:
-
Cell Harvesting and Lysis:
-
Harvest the "light" and "heavy" cell populations separately.
-
Wash the cell pellets with ice-cold PBS.
-
Combine the "light" and "heavy" cell pellets in a 1:1 ratio based on cell count or protein concentration.
-
Lyse the combined cell pellet using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
-
Protein Reduction and Alkylation:
-
Determine the protein concentration of the lysate.
-
Reduce the protein disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30-60 minutes.
-
Alkylate the free cysteine residues by adding IAA to a final concentration of 55 mM and incubating in the dark at room temperature for 30-45 minutes.
-
-
Protein Digestion:
-
Dilute the protein sample with 50 mM ammonium bicarbonate to reduce the concentration of any denaturants.
-
Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Peptide Cleanup:
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalt and concentrate the peptides using a C18 solid-phase extraction (SPE) cartridge or spin column.
-
Elute the peptides and dry them under vacuum.
-
Data Presentation
Quantitative proteomics data should be presented in a clear and structured format to facilitate comparison and interpretation. The following table is an example of how to summarize quantitative data from a SILAC experiment using this compound.
| Protein Accession | Gene Symbol | Protein Name | Peptide Sequence | Heavy/Light Ratio | p-value | Regulation |
| P04637 | TP53 | Cellular tumor antigen p53 | SHLKSKKGQSTSRHKKPL | 2.54 | 0.001 | Upregulated |
| Q06830 | KEAP1 | Kelch-like ECH-associated protein 1 | VDFNQCQECQEEV | 0.45 | 0.005 | Downregulated |
| P01023 | A2M | Alpha-2-macroglobulin | CGLYQGQLVHPK | 1.12 | 0.85 | Unchanged |
| P31946 | GSN | Gelsolin | CQVDEHVQLL | 3.11 | 0.0005 | Upregulated |
| P60709 | ACTB | Actin, cytoplasmic 1 | SYELPDGQVITIGNER | 0.98 | 0.92 | Unchanged |
Signaling Pathway Visualization: The Keap1-Nrf2 Pathway
The Keap1-Nrf2 pathway is a critical signaling cascade that regulates the cellular response to oxidative stress. The function of Keap1, the primary negative regulator of Nrf2, is highly dependent on the redox state of its reactive cysteine residues. Electrophiles and reactive oxygen species can modify these cysteines, leading to the stabilization and activation of Nrf2, which in turn upregulates the expression of antioxidant and detoxification genes. A quantitative proteomics approach using this compound is particularly well-suited for studying the dynamics of this pathway.
Caption: The Keap1-Nrf2 signaling pathway and its regulation by cysteine modification.
Conclusion
The quantitative proteomics workflow using this compound offers a powerful and targeted approach for investigating the role of cysteine-containing proteins in various biological processes. By providing detailed protocols, data presentation guidelines, and a visualization of a relevant signaling pathway, these application notes aim to equip researchers, scientists, and drug development professionals with the necessary tools to successfully implement this advanced proteomics strategy. The insights gained from such studies can significantly contribute to our understanding of disease mechanisms and aid in the discovery of novel therapeutic targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative Proteomics Using SILAC | Springer Nature Experiments [experiments.springernature.com]
- 3. Dissecting the Keap1/Nrf2 pathway through proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Preparation of SILAC Media | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]
Application Notes: L-Cysteine-¹³C₃,¹⁵N for Metabolic Flux Analysis in Mammalian Cells
Introduction
Metabolic Flux Analysis (MFA) is a critical technique for quantifying the rates of metabolic reactions within biological systems.[1] By using stable isotope-labeled substrates, researchers can trace the flow of atoms through metabolic pathways, providing a dynamic view of cellular physiology that is not achievable with conventional metabolomics alone.[2][3] L-cysteine, a sulfur-containing amino acid, is central to cellular metabolism. It serves as a crucial precursor for the synthesis of essential biomolecules, including the major intracellular antioxidant glutathione (GSH), taurine, and coenzyme A.[4][5] It also plays a significant role in maintaining cellular redox homeostasis.
Given the increased demand for cysteine during tumorigenesis to support glutathione production and manage oxidative stress, understanding its metabolic fate is of high interest in cancer research and drug development. L-Cysteine-¹³C₃,¹⁵N is a stable isotope-labeled tracer designed for these studies. With all three carbon atoms labeled with ¹³C and the nitrogen atom labeled with ¹⁵N, it allows for precise tracking of the cysteine backbone and amino group as they are incorporated into downstream metabolites. These application notes provide a comprehensive guide and detailed protocols for using L-Cysteine-¹³C₃,¹⁵N to investigate cysteine metabolism in mammalian cells.
Principle of the Method
The core principle involves replacing standard L-cysteine in the cell culture medium with L-Cysteine-¹³C₃,¹⁵N. Mammalian cells take up this "heavy" cysteine and utilize it in various biosynthetic pathways. As the ¹³C and ¹⁵N atoms are incorporated into downstream metabolites, the mass of these molecules increases by a predictable amount.
For example:
-
Glutathione (GSH) synthesis incorporates the entire cysteine molecule, resulting in a mass increase of +4 Da (three ¹³C atoms and one ¹⁵N atom).
-
Taurine , a catabolic product, is formed after decarboxylation of cysteine sulfinic acid. This process removes one carbon atom, leading to a mass increase of +3 Da (two ¹³C atoms and one ¹⁵N atom) in the resulting taurine molecule.
By using high-resolution mass spectrometry (MS) coupled with liquid chromatography (LC), the unlabeled (light, M+0) and labeled (heavy, M+4, M+3, etc.) versions of each metabolite can be separated and quantified. The ratio of heavy to light isotopologues provides a direct measure of the metabolic flux through that specific pathway.
Key Applications
-
Quantifying Glutathione (GSH) Synthesis: Directly measure the rate of de novo GSH synthesis, providing insights into the cell's antioxidant capacity and response to oxidative stress.
-
Assessing the Transsulfuration Pathway: While L-Cysteine-¹³C₃,¹⁵N primarily traces cysteine uptake and consumption, it can be used alongside other tracers (like labeled serine or methionine) to delineate the relative contributions of extracellular uptake versus de novo synthesis to the intracellular cysteine pool.
-
Investigating Cysteine Catabolism: Trace the flow of cysteine into catabolic pathways, including its conversion to pyruvate and taurine.
-
Drug Development: Evaluate the effect of drug candidates on cysteine metabolism, particularly for therapies targeting redox balance or amino acid metabolism in cancer.
Experimental and Data Analysis Workflow
The overall process for a metabolic flux experiment using L-Cysteine-¹³C₃,¹⁵N involves several key stages, from initial cell culture to final data interpretation.
Caption: High-level workflow for metabolic flux analysis.
Data Presentation
Quantitative data from these experiments should be structured for clarity. The tables below provide essential information on the tracer and the expected experimental outcomes.
Table 1: Properties of L-Cysteine-¹³C₃,¹⁵N Tracer
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | H¹³C¹⁵NH₂¹³CH(SH)¹³COOH | |
| Molecular Weight | 125.13 g/mol | |
| Isotopic Purity | ≥98% for ¹³C, ≥98% for ¹⁵N |
| Mass Shift vs. Unlabeled | +4 Da | |
Table 2: Expected Mass Shifts for Key Downstream Metabolites
| Metabolite | Biosynthetic Pathway | Incorporated Atoms | Expected Mass Shift (Da) |
|---|---|---|---|
| γ-Glutamylcysteine | Glutathione Synthesis | ¹³C₃, ¹⁵N | +4 |
| Glutathione (GSH) | Glutathione Synthesis | ¹³C₃, ¹⁵N | +4 |
| Cysteine Sulfinic Acid | Cysteine Catabolism | ¹³C₃, ¹⁵N | +4 |
| Taurine | Cysteine Catabolism | ¹³C₂, ¹⁵N | +3 |
| Pyruvate | Cysteine Catabolism | ¹³C₃ | +3 |
| L-Cystine | Oxidation of Cysteine | 2x (¹³C₃, ¹⁵N) | +8 |
Table 3: Example Data - Fractional Enrichment of Cysteine Metabolites This table illustrates hypothetical results from an experiment comparing a control cell line to one treated with an oxidative stress-inducing agent. Fractional enrichment represents the percentage of the metabolite pool that is labeled with the heavy isotope.
| Metabolite | Control Cells (Fractional Enrichment %) | Treated Cells (Fractional Enrichment %) |
| Intracellular L-Cysteine | 96.5% | 97.2% |
| Glutathione (GSH) | 45.8% | 68.3% |
| Taurine | 15.2% | 13.9% |
Experimental Protocols
Protocol 1: Mammalian Cell Culture and Labeling
This protocol is adapted from standard procedures for stable isotope labeling in cell culture.
-
Cell Seeding: Seed mammalian cells in standard growth medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics. Allow cells to reach 50-60% confluency.
-
Preparation of Labeling Medium: Prepare custom DMEM that lacks standard L-cysteine and L-cystine. Supplement this basal medium with 10% dialyzed FBS (dFBS) to minimize the presence of unlabeled amino acids from the serum. Add L-Cysteine-¹³C₃,¹⁵N to the desired physiological concentration (e.g., 200 µM).
-
Medium Exchange: Aspirate the standard growth medium from the cells. Wash the cell monolayer twice with pre-warmed, sterile Phosphate-Buffered Saline (PBS) to remove residual unlabeled cysteine.
-
Labeling: Add the prepared "heavy" labeling medium to the cells.
-
Incubation: Culture the cells for a predetermined time course. For steady-state analysis, cells should be cultured for a period that allows the metabolite pools of interest to reach isotopic equilibrium (typically 24-48 hours, but may vary). For kinetic flux analysis, a shorter time course with multiple collection points is required.
Protocol 2: Metabolite Extraction
Rapid quenching is essential to halt metabolic activity and preserve the in vivo state of metabolites.
-
Quenching: Place the cell culture dish on dry ice. Immediately aspirate the labeling medium.
-
Washing: Quickly wash the cell monolayer with 1 mL of ice-cold PBS to remove extracellular metabolites. Aspirate the PBS completely.
-
Extraction: Add 1 mL of ice-cold 80% methanol (LC-MS grade) to the plate. Use a cell scraper to detach the cells into the methanol solution.
-
Collection: Transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
Lysis and Precipitation: Vortex the tube vigorously for 1 minute. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant, which contains the polar metabolites, to a new tube. Avoid disturbing the pellet.
-
Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac). The dried pellet can be stored at -80°C until analysis.
Protocol 3: LC-MS/MS Analysis
-
Sample Reconstitution: Reconstitute the dried metabolite pellet in a suitable volume (e.g., 50-100 µL) of an appropriate solvent for your chromatography method (e.g., 50:50 methanol:water). Vortex and centrifuge to pellet any insoluble material.
-
Chromatography: Inject the sample onto a liquid chromatography system. A column designed for polar metabolite analysis, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column, is often suitable.
-
Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Acquisition: Acquire data in full scan mode to detect all isotopologues. Create a targeted inclusion list for MS/MS fragmentation of key metabolites (Cysteine, GSH, Taurine, etc.) to confirm their identity. The instrument should be set to detect the expected m/z values for both the light (M+0) and heavy labeled versions of each target metabolite.
Protocol 4: Data Analysis and Flux Calculation
-
Peak Integration: Use vendor-specific software or open-source platforms like XCMS or MZmine to identify and integrate the chromatographic peaks corresponding to the different isotopologues of each metabolite.
-
Natural Abundance Correction: Correct the raw peak intensities for the natural abundance of ¹³C and ¹⁵N isotopes in the unlabeled fraction. This is crucial for accurate quantification.
-
Calculate Fractional Enrichment (FE): Determine the proportion of the metabolite pool that is labeled using the formula: FE = (Σ Intensity of Heavy Isotopologues) / (Σ Intensity of All Isotopologues)
-
Metabolic Flux Modeling (Optional): For a comprehensive analysis, use the fractional enrichment data as input for metabolic modeling software (e.g., INCA, Metran) to calculate absolute flux rates through the metabolic network.
Cysteine Metabolic Pathways
Understanding the primary metabolic fates of cysteine is essential for interpreting tracer data. The diagram below outlines the key pathways originating from the intracellular cysteine pool.
Caption: Major metabolic fates of L-cysteine in mammalian cells.
References
- 1. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Isotope Tracer Analysis and Metabolic Flux Analysis | McCullagh Research Group [mccullagh.chem.ox.ac.uk]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
Application Note: Sample Preparation for LC-MS/MS Analysis of L-Cysteine-¹³C₃,¹⁵N
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-Cysteine is a semi-essential amino acid crucial for various biological processes, including protein synthesis, detoxification, and the production of vital antioxidants like glutathione. Accurate quantification of cysteine in biological matrices is essential for metabolic studies, clinical diagnostics, and pharmaceutical research. Due to its reactive thiol group, cysteine is prone to oxidation, forming cystine (a disulfide dimer), which complicates direct analysis.
The use of a stable isotope-labeled (SIL) internal standard, such as L-Cysteine-¹³C₃,¹⁵N, is the gold standard for quantitative analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] The SIL internal standard mimics the analyte's chemical behavior throughout sample preparation and ionization, correcting for matrix effects and variations in extraction recovery, thereby ensuring high accuracy and precision.[3][4]
This application note provides a detailed protocol for the preparation of biological samples (e.g., plasma, cell culture media) for the accurate quantification of cysteine using L-Cysteine-¹³C₃,¹⁵N as an internal standard. The workflow involves protein precipitation to remove macromolecules, followed by alkylation to stabilize the reactive thiol group prior to LC-MS/MS analysis.
Experimental Workflow Diagram
Caption: Experimental workflow for L-Cysteine sample preparation.
Materials and Reagents
-
Standards: L-Cysteine, L-Cysteine-¹³C₃,¹⁵N (Internal Standard, IS)
-
Solvents: Acetonitrile (ACN, HPLC or MS grade), Methanol (MeOH, HPLC or MS grade), Water (HPLC or MS grade)
-
Reagents: Formic Acid (FA, MS grade), N-Ethylmaleimide (NEM), Trichloroacetic Acid (TCA, optional)[4]
-
Biological Matrix: Plasma, serum, cell culture media, or tissue homogenate
-
Equipment: Microcentrifuge tubes, precision pipettes, vortex mixer, refrigerated microcentrifuge, sample concentrator (e.g., nitrogen evaporator or vacuum concentrator)
Experimental Protocols
This section details a robust protocol using protein precipitation with acetonitrile, followed by derivatization with NEM. This approach is effective for removing protein interferences and stabilizing cysteine for analysis.
Preparation of Stock and Working Solutions
-
L-Cysteine Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Cysteine in 0.1% formic acid in water.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Cysteine-¹³C₃,¹⁵N in 0.1% formic acid in water.
-
Calibration and QC Working Solutions: Prepare serial dilutions of the L-Cysteine stock solution in a suitable surrogate matrix (e.g., water or stripped plasma) to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (IS-WS): Dilute the IS stock solution with 50:50 ACN:Water to a final concentration appropriate for spiking (e.g., 1 µg/mL).
-
NEM Derivatizing Reagent (10 mM): Prepare fresh by dissolving N-Ethylmaleimide in water.
Sample Preparation Protocol
-
Sample Aliquoting: Pipette 50 µL of the biological sample (calibrator, QC, or unknown) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the IS-WS to each tube.
-
Protein Precipitation:
-
Add 150 µL of ice-cold acetonitrile (a 3:1 ratio of ACN to sample) to each tube. Using cold solvent improves precipitation efficiency.
-
Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the tubes at approximately 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully collect the supernatant (~200 µL) and transfer it to a new, clean tube, being careful not to disturb the protein pellet.
-
Derivatization (Alkylation):
-
Add 20 µL of the 10 mM NEM solution to the supernatant.
-
Vortex and incubate at room temperature for 15 minutes to allow the alkylation of the cysteine's thiol group to complete. This step prevents re-oxidation and improves chromatographic performance.
-
-
Evaporation: Dry the samples to completion under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% Formic Acid). Vortex to ensure the analyte is fully dissolved.
-
Final Centrifugation: Centrifuge the reconstituted sample at 13,000 x g for 5 minutes to pellet any remaining particulates.
-
Transfer and Injection: Transfer the final supernatant to an LC autosampler vial for analysis.
Data Presentation: Method Performance
The following tables summarize typical performance characteristics for an LC-MS/MS method for cysteine analysis. Actual values are instrument-dependent and require validation.
Table 1: Typical LC-MS/MS Parameters
| Parameter | Typical Condition |
|---|---|
| LC Column | HILIC or C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 2 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS Analysis | Multiple Reaction Monitoring (MRM) |
Table 2: Example Quantitative Performance Characteristics
| Analyte | Linearity Range (µM) | r² | LLOQ (µM) | Intra-day Precision (%RSD) | Accuracy (%) |
|---|
| L-Cysteine | 0.1 - 100 | >0.998 | 0.1 | <10% | 95 - 105% |
Data presented are representative examples based on published methods for similar analytes and should be established during in-house method validation.
Troubleshooting and Key Considerations
-
Analyte Stability: Cysteine is highly unstable. Process samples quickly and on ice where possible. The derivatization step is critical for preventing oxidation to cystine.
-
Low Recovery: Ensure complete protein precipitation by using cold acetonitrile and allowing adequate incubation time. Check for analyte loss during the evaporation step by ensuring it is not too aggressive.
-
Matrix Effects: Biological matrices can cause ion suppression or enhancement. The use of a co-eluting stable isotope-labeled internal standard like L-Cysteine-¹³C₃,¹⁵N is the most effective way to mitigate this.
-
Contamination: Avoid using detergents or non-volatile buffers like phosphate or TRIS in the final sample preparation steps, as they can interfere with MS analysis. Use high-purity, MS-grade solvents and reagents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A rapid LC-FTMS method for analysis of cysteine, cystine and cysteine/cystine steady-stateredox potential in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An LC-MS/MS Method to Measure S-Methyl-l-Cysteine and S-Methyl-l-Cysteine Sulfoxide in Human Specimens Using Isotope Labelled Internal Standards [mdpi.com]
Application Notes and Protocols for Quantitative Analysis of L-Cysteine using L-Cysteine-¹³C₃,¹⁵N Internal Standard by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-cysteine is a semi-essential amino acid that plays a critical role in various physiological processes, including protein synthesis, detoxification, and the regulation of oxidative stress. It is a key precursor to the major intracellular antioxidant glutathione (GSH), as well as other important molecules like hydrogen sulfide (H₂S) and taurine.[1][2] Accurate quantification of L-cysteine in biological matrices is crucial for understanding its role in health and disease, and for the development of novel therapeutics.
Mass spectrometry (MS) coupled with liquid chromatography (LC) has become the gold standard for the sensitive and specific quantification of small molecules like L-cysteine in complex biological samples. The use of a stable isotope-labeled internal standard, such as L-Cysteine-¹³C₃,¹⁵N, is essential for achieving high accuracy and precision. This internal standard co-elutes with the unlabeled L-cysteine and is chemically identical, but has a different mass, allowing for the correction of matrix effects and variations in sample preparation and instrument response.[1]
These application notes provide a detailed protocol for the quantification of L-cysteine in human plasma using L-Cysteine-¹³C₃,¹⁵N as an internal standard with LC-MS/MS.
Key Applications
-
Metabolomics and Metabolic Flux Analysis: Tracing the metabolic fate of L-cysteine and its incorporation into downstream metabolites.
-
Clinical Research: Investigating the role of L-cysteine in various diseases, including cardiovascular disease, neurodegenerative disorders, and cancer.
-
Drug Development: Assessing the impact of new chemical entities on L-cysteine metabolism and oxidative stress pathways.
-
Nutritional Science: Studying the bioavailability and metabolism of dietary L-cysteine.
Experimental Design and Workflow
A general workflow for the quantitative analysis of L-cysteine using a stable isotope-labeled internal standard is depicted below. The critical steps include sample preparation with immediate derivatization to prevent auto-oxidation of the thiol group, followed by protein precipitation, LC-MS/MS analysis, and data processing.
Figure 1: General experimental workflow for L-cysteine quantification.
Glutathione Biosynthesis Pathway
L-cysteine is a rate-limiting precursor for the synthesis of glutathione (GSH), a critical antioxidant. The pathway involves two ATP-dependent enzymatic steps. Understanding this pathway is often essential when interpreting L-cysteine quantification data.
Figure 2: Simplified diagram of the glutathione biosynthesis pathway.
Experimental Protocols
1. Materials and Reagents
-
L-Cysteine (≥98% purity)
-
L-Cysteine-¹³C₃,¹⁵N (isotopic purity ≥99%)[1]
-
Iodoacetamide (IAM) (≥99% purity)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K₂EDTA as anticoagulant)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
2. Standard Solution Preparation
-
L-Cysteine Stock Solution (1 mg/mL): Accurately weigh and dissolve L-cysteine in 0.1% formic acid in water.
-
L-Cysteine-¹³C₃,¹⁵N Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Cysteine-¹³C₃,¹⁵N in 0.1% formic acid in water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the L-cysteine stock solution with 0.1% formic acid in water to create calibration standards.
-
Working IS Solution: Dilute the IS stock solution with 0.1% formic acid in water to the desired concentration (e.g., 1 µg/mL).
3. Sample Preparation
To prevent the auto-oxidation of L-cysteine's free thiol group, immediate derivatization upon sample collection is critical.[3]
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the working IS solution (L-Cysteine-¹³C₃,¹⁵N).
-
Immediately add 50 µL of freshly prepared 100 mM iodoacetamide (IAM) solution in water.
-
Vortex briefly and incubate at room temperature for 30 minutes in the dark.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 98% Mobile Phase A, 2% Mobile Phase B).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions and may require optimization for your specific instrumentation.
| Parameter | Recommended Condition |
| LC System | High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | 0-1 min: 2% B; 1-5 min: 2-95% B; 5-6 min: 95% B; 6-6.1 min: 95-2% B; 6.1-8 min: 2% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | IAM-Cysteine: m/z 179.1 → 88.1IAM-Cysteine-¹³C₃,¹⁵N: m/z 183.1 → 91.1(Note: These are predicted transitions for the IAM-derivatized forms and should be optimized) |
| Collision Energy | Optimize for each transition |
| Dwell Time | 100 ms |
5. Data Analysis and Quantification
-
Integrate the chromatographic peaks for both the analyte (IAM-Cysteine) and the internal standard (IAM-Cysteine-¹³C₃,¹⁵N).
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the L-cysteine calibration standards.
-
Determine the concentration of L-cysteine in the plasma samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data and Method Performance
The following tables present representative quantitative data for a validated LC-MS/MS method for the analysis of a similar thiol-containing amino acid, which can be expected for L-cysteine analysis using the described protocol.
Table 1: Calibration Curve for L-Cysteine
| Concentration (µM) | Peak Area Ratio (Analyte/IS) | Accuracy (%) |
| 0.5 | 0.025 | 102.4 |
| 1.0 | 0.051 | 101.8 |
| 5.0 | 0.258 | 103.2 |
| 10.0 | 0.512 | 99.5 |
| 50.0 | 2.55 | 98.9 |
| 100.0 | 5.18 | 100.5 |
| 500.0 | 25.6 | 99.2 |
| Linearity (r²) | >0.998 |
Table 2: Precision and Accuracy of the Method
| Quality Control Sample | Concentration (µM) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (%) |
| Low QC | 1.5 | 4.8 | 6.2 | 101.7 |
| Medium QC | 75.0 | 3.5 | 5.1 | 99.3 |
| High QC | 400.0 | 2.9 | 4.5 | 100.8 |
Table 3: Method Sensitivity and Recovery
| Parameter | Value |
| Limit of Detection (LOD) | 0.1 µM |
| Limit of Quantification (LOQ) | 0.5 µM |
| Matrix Effect (%) | 95.2 - 104.5 |
| Recovery (%) | 96.8 - 103.1 |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape or resolution | Inappropriate LC conditions (column, mobile phase, gradient). | Optimize LC method parameters. Ensure column is not degraded. |
| Low signal intensity | Inefficient ionization, incorrect MS parameters, sample degradation. | Optimize MS source parameters (e.g., spray voltage, gas flows, temperature). Ensure proper sample handling and derivatization to prevent degradation. |
| High background noise | Contaminated mobile phase, dirty ion source, matrix interference. | Use fresh, high-purity solvents. Clean the ion source. Optimize sample preparation to remove interfering substances. |
| Inconsistent results/high %RSD | Inconsistent sample preparation, instrument instability, variability in matrix effects. | Ensure precise and consistent pipetting and timing during sample preparation. Use a stable isotope-labeled internal standard. Allow the instrument to stabilize before analysis. |
| No peak for L-cysteine | Complete oxidation of L-cysteine, incorrect MRM transitions. | Ensure immediate derivatization after sample collection. Optimize and confirm MRM transitions by infusing a standard solution. |
Conclusion
The use of L-Cysteine-¹³C₃,¹⁵N as an internal standard in LC-MS/MS analysis provides a robust, sensitive, and specific method for the accurate quantification of L-cysteine in complex biological matrices. The detailed protocol and performance characteristics presented in these application notes offer a reliable foundation for researchers in various scientific disciplines to implement this powerful analytical technique in their studies. Careful attention to sample preparation, particularly the prevention of thiol oxidation, is paramount for obtaining accurate and reproducible results.
References
Application Note: Dynamic Protein Turnover Analysis using L-Cysteine-¹³C₃,¹⁵N Pulse-Chase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pulse-chase analysis is a powerful technique to study the dynamics of biological molecules.[1][2] When combined with stable isotope labeling and mass spectrometry, it allows for the precise measurement of protein synthesis, degradation, and turnover rates.[3][4][5] This application note details a pulse-chase protocol using L-Cysteine-¹³C₃,¹⁵N, a stable isotope-labeled version of the amino acid cysteine.
L-Cysteine is a semi-essential amino acid critical for protein structure and function, primarily through the formation of disulfide bonds. It is also a key component of glutathione, a major cellular antioxidant, placing it at the crossroads of protein homeostasis and redox metabolism. By tracing the incorporation and subsequent loss of labeled cysteine, researchers can gain deep insights into the lifecycle of specific proteins and the metabolic pathways in which cysteine is involved.
This method, a variant of dynamic Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), is particularly valuable in drug development. It can be used to understand how a drug affects the stability of its target protein, identify off-target effects on the proteome, and elucidate mechanisms of action related to cellular stress and protein quality control.
Experimental Design and Protocols
A pulse-chase experiment involves two key phases:
-
Pulse: Cells are briefly incubated with a medium containing the "heavy" labeled amino acid (L-Cysteine-¹³C₃,¹⁵N). During this time, newly synthesized proteins incorporate the heavy cysteine.
-
Chase: The labeling medium is replaced with a medium containing an excess of the "light," unlabeled amino acid (L-Cysteine). This prevents further incorporation of the heavy label. Samples are collected at various time points during the chase to track the fate of the labeled protein population.
Protocol 1: Cell Culture and Pulse-Chase Labeling
This protocol is designed for adherent mammalian cells in a 6-well plate format. Volumes should be adjusted for different formats.
Materials:
-
Mammalian cells of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Phosphate-Buffered Saline (PBS)
-
Cysteine-free DMEM
-
L-Cysteine (unlabeled)
-
L-Cysteine-¹³C₃,¹⁵N (Isotope Labeled)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to reach 70-80% confluency on the day of the experiment.
-
Preparation of Labeling Media:
-
Starvation Medium: Cysteine-free DMEM + 10% dFBS.
-
Pulse Medium: Starvation Medium + L-Cysteine-¹³C₃,¹⁵N (final concentration typically 0.2-0.4 mM).
-
Chase Medium: Complete growth medium containing a high concentration of unlabeled L-Cysteine (e.g., 2-4 mM, at least 10x the pulse concentration).
-
-
Starvation (Optional but Recommended): To deplete intracellular pools of unlabeled cysteine, wash cells once with PBS, then incubate in Starvation Medium for 30-60 minutes.
-
Pulse Phase: Aspirate the Starvation Medium and add 1 mL of pre-warmed Pulse Medium. Incubate for a predetermined period (e.g., 1-4 hours). The pulse duration depends on the synthesis rate of the protein of interest.
-
Chase Phase:
-
To begin the chase (Time 0), aspirate the Pulse Medium, wash the cells quickly twice with warm PBS.
-
Add 2 mL of pre-warmed Chase Medium.
-
Return the plate to the incubator.
-
Harvest cells at designated time points (e.g., 0, 2, 4, 8, 12, 24 hours) for analysis.
-
Protocol 2: Sample Preparation for Mass Spectrometry
Materials:
-
Ice-cold PBS
-
Cell scrapers
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Sequencing-grade Trypsin
-
C18 spin columns for desalting
Procedure:
-
Cell Lysis: At each chase time point, place the plate on ice. Aspirate the Chase Medium and wash cells twice with ice-cold PBS. Add 100-200 µL of Lysis Buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Protein Digestion (In-Solution):
-
Take a standardized amount of protein (e.g., 50 µg) from each time point.
-
Reduction: Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Alkylation: Cool to room temperature. Add IAA to a final concentration of 20 mM and incubate in the dark for 30 minutes.
-
Digestion: Dilute the sample 4-fold with 50 mM ammonium bicarbonate. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Sample Cleanup: Stop the digestion by adding formic acid to a final concentration of 1%. Desalt the resulting peptides using C18 spin columns according to the manufacturer's protocol. Dry the peptides in a vacuum centrifuge.
Protocol 3: LC-MS/MS Analysis and Data Processing
-
LC-MS/MS: Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid). Analyze the samples using a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.
-
Data Acquisition: Use a data-dependent acquisition (DDA) method to acquire MS and MS/MS spectra.
-
Data Analysis: Process the raw data using software like MaxQuant or Proteome Discoverer.
-
Specify L-Cysteine-¹³C₃,¹⁵N as a variable modification.
-
The software will identify peptides and quantify the relative abundance of the "heavy" (labeled) and "light" (unlabeled) forms for each peptide across the time course.
-
Data Presentation and Interpretation
Quantitative data from the pulse-chase experiment should be organized to facilitate the calculation of protein turnover rates. The key metric is the fraction of the labeled protein remaining at each time point.
Calculating Protein Half-Life (t½):
The decay of the heavy-labeled protein population typically follows first-order kinetics. The fraction of heavy-labeled protein remaining can be plotted against time.
The degradation rate constant (k_deg) can be determined by fitting the data to the exponential decay equation:
Fraction Heavy = e^(-k_deg * t)
The half-life is then calculated as:
t½ = ln(2) / k_deg
Table 1: Example Data Summary for Protein X
| Time Point (Hours) | Peptide Sequence | Heavy Peptide Intensity | Light Peptide Intensity | Total Intensity | Fraction Heavy (%) |
|---|---|---|---|---|---|
| 0 | AGFC VILNAK | 1.50E+08 | 5.20E+06 | 1.55E+08 | 96.8 |
| 2 | AGFC VILNAK | 1.25E+08 | 2.80E+07 | 1.53E+08 | 81.7 |
| 4 | AGFC VILNAK | 9.80E+07 | 5.40E+07 | 1.52E+08 | 64.5 |
| 8 | AGFC VILNAK | 6.10E+07 | 9.00E+07 | 1.51E+08 | 40.4 |
| 12 | AGFC VILNAK | 3.90E+07 | 1.11E+08 | 1.50E+08 | 26.0 |
| 24 | AGFC VILNAK | 1.20E+07 | 1.39E+08 | 1.51E+08 | 7.9 |
Table 2: Calculated Protein Half-Lives Under Different Conditions
| Protein ID | Gene Name | Condition | Half-Life (Hours) | R² of Fit |
|---|---|---|---|---|
| P04637 | TP53 | Control | 6.5 | 0.992 |
| P04637 | TP53 | Drug A | 14.2 | 0.988 |
| Q06609 | MDM2 | Control | 4.8 | 0.995 |
| Q06609 | MDM2 | Drug A | 5.1 | 0.991 |
Mandatory Visualizations
Caption: Experimental workflow for pulse-chase analysis.
Caption: Metabolic fate of labeled L-Cysteine in the cell.
Caption: Logical workflow for data analysis and interpretation.
References
- 1. conductscience.com [conductscience.com]
- 2. Pulse-chase analysis - Wikipedia [en.wikipedia.org]
- 3. Dynamic SILAC to Determine Protein Turnover in Neurons and Glia | Springer Nature Experiments [experiments.springernature.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protein Turnover / Protein Stability - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
Applications of L-Cysteine-¹³C₃,¹⁵N in Drug Metabolism Research: Advanced Protocols and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of L-Cysteine-¹³C₃,¹⁵N in drug metabolism research. The stable isotope-labeled amino acid L-Cysteine-¹³C₃,¹⁵N serves as a powerful tool for tracing the metabolic fate of cysteine, quantifying drug-cysteine adducts, and elucidating the role of glutathione in xenobiotic detoxification. Its use in mass spectrometry-based analyses allows for unambiguous identification and quantification of metabolites, providing critical insights into drug safety and efficacy.
Application Note 1: Tracing Cysteine Metabolism and Glutathione Synthesis
Stable isotope labeling with L-Cysteine-¹³C₃,¹⁵N is a robust method to trace the incorporation of cysteine into the glutathione (GSH) biosynthesis pathway.[1] This is particularly relevant in drug metabolism as many drugs or their reactive metabolites are detoxified through conjugation with GSH. By monitoring the appearance of the ¹³C and ¹⁵N labels in GSH and its downstream metabolites, researchers can quantitatively assess the impact of a drug candidate on GSH turnover and cellular redox status.
A key application involves incubating cells or tissues with L-Cysteine-¹³C₃,¹⁵N in the presence and absence of a drug candidate. Subsequent analysis by liquid chromatography-mass spectrometry (LC-MS) can reveal the rate of labeled GSH synthesis and depletion. This provides a dynamic view of how a drug may induce oxidative stress and deplete cellular antioxidant defenses.
Experimental Workflow: Metabolic Tracing of L-Cysteine into Glutathione
Caption: Workflow for tracing L-Cysteine-¹³C₃,¹⁵N into glutathione.
Application Note 2: Trapping and Quantifying Reactive Drug Metabolites
The formation of reactive metabolites is a significant concern in drug development, as they can covalently bind to cellular macromolecules, leading to toxicity. L-Cysteine and glutathione are often used as trapping agents in in vitro assays to capture these unstable electrophilic species. The use of L-Cysteine-¹³C₃,¹⁵N as a trapping agent facilitates the detection and identification of adducts by mass spectrometry, as the resulting drug-cysteine conjugate will have a unique isotopic signature.
This approach allows for the differentiation of true drug adducts from endogenous matrix components, reducing the likelihood of false positives. Furthermore, the stable isotope-labeled adduct can be used as an internal standard for the relative or absolute quantification of reactive metabolite formation.
Signaling Pathway: Glutathione Conjugation of Xenobiotics
Caption: The glutathione conjugation pathway for xenobiotic detoxification.[2][3][4][5]
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a study investigating the incorporation of L-Cysteine-¹³C₃,¹⁵N into glutathione in cultured hepatocytes treated with a model drug compound.
| Treatment Group | Time Point (hours) | Labeled Glutathione (¹³C₃,¹⁵N-GSH) Concentration (µM) | Unlabeled Glutathione (GSH) Concentration (µM) | Percent Labeled GSH |
| Vehicle Control | 0 | 0.0 | 50.2 ± 4.5 | 0.0% |
| Vehicle Control | 6 | 15.1 ± 1.8 | 35.1 ± 3.2 | 30.1% |
| Vehicle Control | 12 | 24.8 ± 2.5 | 25.4 ± 2.8 | 49.4% |
| Drug X (10 µM) | 0 | 0.0 | 51.5 ± 4.8 | 0.0% |
| Drug X (10 µM) | 6 | 10.5 ± 1.2 | 20.3 ± 2.1 | 34.1% |
| Drug X (10 µM) | 12 | 12.2 ± 1.5 | 12.5 ± 1.9 | 49.4% |
Data are presented as mean ± standard deviation (n=3). This table is for illustrative purposes.
Experimental Protocols
Protocol 1: Metabolic Tracing of L-Cysteine-¹³C₃,¹⁵N into Glutathione
1. Cell Culture and Labeling: a. Seed hepatocytes in 6-well plates and allow them to adhere overnight. b. Prepare labeling medium by supplementing cysteine-free DMEM with 10% dialyzed fetal bovine serum, 1% penicillin-streptomycin, and 200 µM L-Cysteine-¹³C₃,¹⁵N. c. Aspirate the standard medium and wash the cells once with pre-warmed sterile PBS. d. Add the labeling medium to the cells and incubate for desired time points (e.g., 0, 6, 12, 24 hours). The 0-hour time point serves as an unlabeled control.
2. Metabolite Extraction: a. At each time point, place the culture plates on ice and aspirate the labeling medium. b. Wash the cells twice with ice-cold PBS. c. Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract metabolites. d. Scrape the cells and transfer the cell suspension to a microcentrifuge tube. e. Vortex vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins. f. Centrifuge at 14,000 x g for 10 minutes at 4°C. g. Transfer the supernatant to a new tube and dry under a stream of nitrogen or using a vacuum concentrator. h. Store dried extracts at -80°C until analysis.
3. LC-MS/MS Analysis: a. Reconstitute the dried metabolite extracts in a suitable volume of LC-MS grade water/acetonitrile. b. Separate metabolites using a reverse-phase C18 column with a gradient elution of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid). c. Analyze the samples on a high-resolution mass spectrometer capable of MS/MS. d. Monitor the mass transitions for both unlabeled glutathione (GSH) and labeled glutathione (¹³C₃,¹⁵N-GSH). e. Quantify the peak areas of the respective mass transitions to determine the extent of label incorporation.
Protocol 2: In Vitro Trapping of Reactive Metabolites
1. Incubation with Human Liver Microsomes: a. Prepare a reaction mixture containing human liver microsomes (1 mg/mL), an NADPH regenerating system, and L-Cysteine-¹³C₃,¹⁵N (1 mM) in phosphate buffer (pH 7.4). b. Pre-incubate the mixture at 37°C for 5 minutes. c. Initiate the reaction by adding the drug candidate (e.g., 10 µM). d. Incubate for 60 minutes at 37°C with gentle shaking. e. Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
2. Sample Preparation: a. Centrifuge the terminated reaction mixture at 10,000 x g for 10 minutes to pellet the precipitated proteins. b. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. c. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis for Adduct Detection: a. Analyze the reconstituted sample by LC-MS/MS. b. Use a data-dependent acquisition method to screen for potential drug-cysteine adducts. c. Search for the predicted mass of the drug conjugated to L-Cysteine-¹³C₃,¹⁵N. The characteristic mass shift of +4 Da (from ¹²C₃¹⁴N to ¹³C₃¹⁵N) compared to the unlabeled cysteine adduct provides high confidence in identification. d. Characterize the structure of the adduct using MS/MS fragmentation analysis.
Logical Workflow: Reactive Metabolite Trapping and Identification
Caption: Workflow for trapping and identifying reactive metabolites.
References
Measuring Glutathione Synthesis: A Detailed Guide Using L-Cysteine-¹³C₃,¹⁵N
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells. It plays a critical role in a multitude of cellular processes, including antioxidant defense, detoxification of xenobiotics, and the regulation of cell signaling pathways. The de novo synthesis of glutathione is a two-step enzymatic process that is tightly regulated. The first and rate-limiting step is the formation of γ-glutamylcysteine from glutamate and cysteine, catalyzed by glutamate-cysteine ligase (GCL). The second step involves the addition of glycine to γ-glutamylcysteine, a reaction catalyzed by glutathione synthetase (GS).[1][2]
Given its central role in cellular homeostasis, the accurate measurement of glutathione synthesis rates is crucial for understanding disease pathogenesis and for the development of novel therapeutic strategies. Stable isotope labeling with compounds like L-Cysteine-¹³C₃,¹⁵N, followed by mass spectrometry analysis, offers a powerful and precise method for tracing the incorporation of labeled precursors into the glutathione molecule, thereby providing a dynamic measure of its synthesis.[3][4][5] This document provides detailed application notes and experimental protocols for measuring glutathione synthesis using L-Cysteine-¹³C₃,¹⁵N.
Principle of the Method
The methodology is based on the principles of stable isotope tracing. Cells or organisms are incubated with L-Cysteine-¹³C₃,¹⁵N, a non-radioactive, heavy-isotope-labeled version of the amino acid cysteine. This labeled cysteine is then utilized by the cellular machinery for the synthesis of glutathione. The newly synthesized glutathione molecules will incorporate the ¹³C₃,¹⁵N-labeled cysteine, resulting in a mass shift that can be detected and quantified by mass spectrometry (MS). By measuring the rate of incorporation of the labeled cysteine into the glutathione pool over time, the rate of glutathione synthesis can be determined. This technique provides a dynamic and sensitive measure of pathway activity, which is often more informative than static measurements of metabolite concentrations.
Applications in Research and Drug Development
The ability to accurately measure glutathione synthesis has broad applications in various fields:
-
Disease Pathogenesis: Dysregulation of glutathione synthesis is implicated in a wide range of diseases, including neurodegenerative disorders, cancer, cardiovascular diseases, and diabetes. Measuring glutathione synthesis rates in disease models can provide valuable insights into the underlying mechanisms of these conditions.
-
Drug Discovery and Development: Many drugs exert their effects by modulating cellular redox status. This method can be used to screen for compounds that enhance or inhibit glutathione synthesis, which could be beneficial in treating diseases associated with oxidative stress or in sensitizing cancer cells to therapy.
-
Toxicology: The detoxification of many xenobiotics and environmental toxins is dependent on glutathione conjugation. Measuring the impact of chemical compounds on glutathione synthesis can be a key component of toxicological assessments.
-
Nutritional Science: Cysteine is a conditionally essential amino acid, and its availability can be a limiting factor for glutathione synthesis. This technique can be used to study the impact of dietary interventions on glutathione metabolism.
Experimental Protocols
The following protocols provide a general framework for measuring glutathione synthesis in cultured cells using L-Cysteine-¹³C₃,¹⁵N. These protocols may need to be optimized for specific cell types and experimental conditions.
Protocol 1: L-Cysteine-¹³C₃,¹⁵N Labeling in Cultured Cells
-
Cell Culture: Plate cells at a desired density in appropriate culture vessels and allow them to adhere and grow for 24 hours. The number of cells required will depend on the cell type and the sensitivity of the mass spectrometer, but a minimum of 1 x 10⁶ cells is a common starting point.
-
Preparation of Labeling Medium: Prepare culture medium deficient in unlabeled L-cysteine. Supplement this medium with L-Cysteine-¹³C₃,¹⁵N (commercially available from suppliers such as Sigma-Aldrich and Cambridge Isotope Laboratories) to the desired final concentration. The optimal concentration should be determined empirically but is often in the physiological range of cysteine.
-
Labeling: Remove the standard culture medium from the cells and wash them once with pre-warmed phosphate-buffered saline (PBS). Replace the PBS with the prepared labeling medium.
-
Time Course: Incubate the cells in the labeling medium for various time points (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the incorporation of the label over time. A time-course experiment is crucial for determining the kinetics of glutathione synthesis.
-
Cell Harvesting and Quenching: At each time point, rapidly terminate the labeling and cellular metabolism.
-
Aspirate the labeling medium.
-
Wash the cells quickly with ice-cold PBS.
-
Immediately add a cold quenching solution to the cells to halt enzymatic activity. A common and effective quenching solution is a mixture of acetonitrile:methanol:water (40:40:20) with 0.1 M formic acid. For adherent cells, scrape the cells in the quenching solution. For suspension cells, pellet the cells by centrifugation at a low speed and resuspend in the quenching solution.
-
Immediately freeze the cell suspension in liquid nitrogen and store at -80°C until metabolite extraction.
-
Protocol 2: Metabolite Extraction
-
Cell Lysis: Thaw the frozen cell suspension on ice. To ensure complete cell lysis and protein precipitation, subject the samples to three cycles of freeze-thaw using liquid nitrogen and a 37°C water bath. Alternatively, sonication on ice can be used.
-
Protein Precipitation and Metabolite Separation: Centrifuge the cell lysate at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble metabolites, including glutathione.
-
Sample Preparation for LC-MS/MS: The supernatant can be directly analyzed or dried down under a stream of nitrogen or using a vacuum concentrator and then reconstituted in a suitable solvent for LC-MS/MS analysis (e.g., 5% acetonitrile in water).
Protocol 3: LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer like a QTOF or Orbitrap) is required.
-
Chromatographic Separation: Separate the metabolites using a suitable HPLC column. For polar metabolites like glutathione, a hydrophilic interaction liquid chromatography (HILIC) column is often a good choice. A typical mobile phase system could consist of:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid A gradient elution from high organic to high aqueous will separate the compounds based on their polarity.
-
-
Mass Spectrometry Detection:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM): For targeted analysis on a triple quadrupole mass spectrometer, monitor the specific precursor-to-product ion transitions for both unlabeled (M+0) and labeled (M+4, from ¹³C₃ and ¹⁵N) glutathione.
-
Unlabeled Glutathione (GSH): Precursor ion (m/z) 308.1 → Product ion (m/z) 179.1 (loss of pyroglutamate)
-
Labeled Glutathione (GSH-¹³C₃,¹⁵N): Precursor ion (m/z) 312.1 → Product ion (m/z) 183.1
-
-
High-Resolution Mass Spectrometry: On a high-resolution instrument, the exact mass of the labeled and unlabeled glutathione can be monitored, providing high specificity.
-
-
Data Analysis:
-
Integrate the peak areas for the labeled and unlabeled glutathione at each time point.
-
Calculate the fractional enrichment of the labeled glutathione by dividing the peak area of the labeled glutathione by the sum of the peak areas of both labeled and unlabeled glutathione.
-
The rate of glutathione synthesis can be determined from the initial slope of the fractional enrichment versus time curve.
-
Quantitative Data Presentation
The following table summarizes representative data that could be obtained from an L-Cysteine-¹³C₃,¹⁵N labeling experiment in cultured cells. The data shows the fractional enrichment of glutathione over a 24-hour time course.
| Time (hours) | Fractional Enrichment of Glutathione-¹³C₃,¹⁵N (%) |
| 0 | 0.0 |
| 2 | 15.2 ± 1.8 |
| 4 | 28.5 ± 2.5 |
| 8 | 45.1 ± 3.1 |
| 12 | 58.9 ± 3.9 |
| 24 | 75.3 ± 4.5 |
Values are presented as mean ± standard deviation from triplicate experiments.
Visualizations
Signaling Pathway
Caption: De novo glutathione synthesis pathway.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A rapid LC-FTMS method for analysis of cysteine, cystine and cysteine/cystine steady-stateredox potential in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. windows - Graphviz: How to go from .dot to a graph? - Stack Overflow [stackoverflow.com]
Application Notes and Protocols: Integrating L-Cysteine-¹³C₃,¹⁵N Tracing with Multi-Omics Data
Authored for: Researchers, scientists, and drug development professionals.
Introduction
L-Cysteine is a semi-essential amino acid that serves as a critical node in cellular metabolism. It is a precursor for the synthesis of proteins, the major intracellular antioxidant glutathione (GSH), taurine, and hydrogen sulfide (H₂S).[1] Dysregulation of cysteine metabolism is implicated in numerous pathologies, including cancer, neurodegenerative disorders, and cardiovascular diseases.[2] Stable isotope tracing using L-Cysteine-¹³C₃,¹⁵N allows for the quantitative analysis of its metabolic fate, providing a dynamic view of cellular physiology.[2][3]
Integrating data from L-Cysteine-¹³C₃,¹⁵N tracing with other omics platforms—metabolomics, proteomics, and transcriptomics—offers a powerful, systems-level approach to understanding complex biological processes. This multi-omics strategy enables researchers to connect metabolic fluxes with changes in protein expression and gene regulation, providing deeper insights into disease mechanisms and identifying novel therapeutic targets. These notes provide detailed protocols for performing these integrated experiments and analyzing the resulting multi-layered datasets.
Application Notes
Mapping Cysteine Metabolic Flux in Health and Disease
L-Cysteine-¹³C₃,¹⁵N tracing is a powerful technique to delineate the flow of cysteine through its various metabolic pathways. Upon entering the cell, labeled cysteine can be incorporated into several key downstream molecules. By measuring the ¹³C and ¹⁵N enrichment in these metabolites, researchers can quantify the activity of these pathways.
-
Glutathione (GSH) Synthesis: Cysteine is the rate-limiting precursor for the synthesis of GSH, a tripeptide that protects cells from oxidative stress.[4] Tracing the incorporation of labeled cysteine into the GSH pool provides a direct measure of antioxidant capacity and redox homeostasis.
-
Protein Synthesis: As a proteinogenic amino acid, labeled cysteine is incorporated into newly synthesized proteins, allowing for the measurement of protein turnover rates.
-
Taurine Synthesis: Cysteine can be catabolized to produce taurine, which is involved in bile salt formation and cardiovascular health.
-
Ferroptosis Regulation: Cysteine availability is a critical determinant of ferroptosis, an iron-dependent form of programmed cell death. Cysteine depletion leads to GSH depletion, impairing the function of glutathione peroxidase 4 (GPX4) and triggering lipid peroxidation, a key event in ferroptosis. Tracing studies can elucidate how cells utilize cysteine to defend against this process.
Drug Discovery and Development
Integrating cysteine tracing with omics data provides a robust platform for drug development.
-
Target Identification: By comparing metabolic fluxes between diseased and healthy states, novel enzymatic targets in cysteine metabolism can be identified.
-
Mechanism of Action Studies: The effect of a drug candidate on specific metabolic pathways can be precisely quantified. For example, a compound's impact on GSH synthesis can be measured to assess its potential to induce or prevent oxidative stress.
-
Biomarker Discovery: Multi-omics analysis can reveal integrated biomarkers. A metabolic shift detected by isotope tracing, coupled with a corresponding change in protein and gene expression, can serve as a highly specific biomarker for drug efficacy or disease progression.
Overall Experimental and Integrative Workflow
A typical multi-omics experiment involves parallel processing of samples for metabolomic, proteomic, and transcriptomic analysis after labeling with L-Cysteine-¹³C₃,¹⁵N. The data from each modality is first processed independently and then integrated using various computational strategies to build a comprehensive biological model.
Detailed Experimental Protocols
Protocol 1: L-Cysteine-¹³C₃,¹⁵N Tracing and Metabolomics
This protocol details the core stable isotope tracing experiment to measure metabolic flux.
1.1. Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells at a desired density in standard growth medium and allow them to adhere and reach 50-60% confluency.
-
Labeling Medium Preparation: Prepare a custom culture medium (e.g., RPMI-1640) lacking unlabeled L-Cystine. Supplement this medium with L-Cystine-¹³C₆,¹⁵N₂ (which will be reduced to L-Cysteine-¹³C₃,¹⁵N intracellularly) at a physiological concentration (e.g., 100-200 µM). Also include dialyzed fetal bovine serum (dFBS) to minimize interference from unlabeled amino acids.
-
Labeling: Aspirate the standard medium, wash cells once with pre-warmed phosphate-buffered saline (PBS), and add the prepared labeling medium.
-
Time Course: Incubate the cells for a defined period. A time-course experiment (e.g., 0, 1, 4, 8, 24 hours) is recommended to determine when isotopic steady-state is reached for key metabolites.
1.2. Metabolite Extraction
-
Quenching: At each time point, aspirate the labeling medium and immediately wash the cells with ice-cold 0.9% NaCl solution to quench metabolic activity.
-
Extraction: Add a sufficient volume of ice-cold 80% methanol (pre-chilled to -80°C) to the culture dish.
-
Cell Lysis: Scrape the cells in the extraction solvent and transfer the entire lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet protein and cell debris.
-
Sample Collection: Transfer the supernatant, which contains the polar metabolites, to a new tube. Dry the extract using a vacuum concentrator. Store at -80°C until analysis.
1.3. LC-MS/MS Analysis
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50% methanol).
-
Chromatography: Inject the sample onto a liquid chromatography system. Use a column suitable for polar metabolite separation, such as a HILIC column.
-
Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of distinguishing between different isotopologues.
-
Data Acquisition: Collect data in full scan mode to detect all mass isotopologues of cysteine and its downstream metabolites (e.g., M+0, M+1, M+2, etc.).
1.4. Data Analysis
-
Peak Integration: Integrate the peak areas for each isotopologue of cysteine and its metabolites.
-
Natural Abundance Correction: Correct the raw peak areas for the natural abundance of ¹³C and ¹⁵N isotopes.
-
Fractional Enrichment Calculation: Calculate the fractional enrichment (FE) for each metabolite at each time point using the formula: FE = (Sum of labeled isotopologue intensities) / (Sum of all isotopologue intensities)
-
Metabolic Flux Analysis (MFA): Use software like INCA or OpenMebius to model the isotopic labeling data and calculate the relative or absolute metabolic fluxes through the pathways of interest.
Protocol 2: Integration with Proteomics
This protocol describes how to measure the synthesis rate of cysteine-containing proteins.
2.1. Sample Preparation
-
Use the protein pellet obtained from the metabolite extraction step (Section 1.2.4).
-
Protein Solubilization: Resuspend the pellet in a lysis buffer containing urea and detergents (e.g., 8 M urea in 50 mM ammonium bicarbonate).
-
Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (DTT) and alkylate free thiols with iodoacetamide (IAA).
-
Digestion: Dilute the sample to reduce the urea concentration and digest the proteins into peptides using trypsin overnight at 37°C.
-
Peptide Cleanup: Desalt the resulting peptides using a C18 solid-phase extraction (SPE) cartridge.
2.2. LC-MS/MS Analysis
-
Chromatography: Separate the peptides using a reverse-phase nano-LC column with a gradient of acetonitrile.
-
Mass Spectrometry: Analyze the peptides using a high-resolution mass spectrometer in a data-dependent acquisition (DDA) mode. The MS1 scan will detect the mass difference between peptides containing unlabeled cysteine and those containing L-Cysteine-¹³C₃,¹⁵N. The MS2 scans will be used for peptide sequencing and identification.
2.3. Data Analysis
-
Protein Identification: Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins from the MS/MS spectra.
-
Quantification of Labeled Peptides: Quantify the peak areas for the light (unlabeled) and heavy (¹³C₃,¹⁵N-labeled) versions of each identified cysteine-containing peptide.
-
Protein Synthesis Rate Calculation: The ratio of heavy to light peptide abundance reflects the synthesis rate of the parent protein during the labeling period.
Protocol 3: Integration with Transcriptomics (RNA-Seq)
This protocol provides a method to correlate metabolic changes with gene expression.
3.1. RNA Extraction and Library Preparation
-
From a parallel set of cell culture plates subjected to the same labeling conditions, harvest cells for RNA extraction.
-
RNA Extraction: Use a commercial kit (e.g., RNeasy Mini Kit) to extract total RNA. Ensure high quality RNA using a Bioanalyzer or similar instrument (RIN > 8).
-
Library Preparation: Prepare sequencing libraries from the total RNA. This typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, and adapter ligation.
3.2. Sequencing and Data Analysis
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Processing: Perform quality control on the raw sequencing reads, align them to a reference genome, and generate a gene count matrix.
-
Differential Expression Analysis: Use tools like DESeq2 or edgeR to identify genes that are differentially expressed between experimental conditions (e.g., control vs. drug-treated).
-
Pathway Analysis: Perform gene set enrichment analysis (GSEA) or similar pathway analysis tools to identify biological pathways that are significantly altered. Focus on pathways related to cysteine metabolism, oxidative stress, and protein synthesis.
Data Integration Strategies and Visualization
Integrating multi-omics data requires sophisticated computational approaches to uncover meaningful biological connections.
-
Correlation-based Integration: The simplest approach is to calculate correlations between metabolite levels, protein abundances, and gene expression values. For example, one can correlate the flux through the GSH synthesis pathway with the expression levels of enzymes like GCLC and GSS.
-
Network-based Integration: Construct multi-layered networks where nodes represent genes, proteins, and metabolites, and edges represent known biological interactions or strong statistical correlations. This can reveal how perturbations propagate through different biological layers.
-
Model-based Integration: Use constraint-based models (e.g., genome-scale metabolic models) to integrate transcriptomic and metabolomic data, predicting metabolic flux distributions that are consistent with gene expression.
Quantitative Data Presentation
Summarize key findings in clear, concise tables to facilitate comparison between different experimental conditions.
Table 1: Fractional Enrichment of Key Metabolites from L-Cysteine-¹³C₃,¹⁵N
| Metabolite | Time Point | Condition A (%) | Condition B (%) | p-value |
| L-Cysteine | 4h | 95.2 ± 2.1 | 94.8 ± 2.5 | 0.89 |
| Glutathione (GSH) | 4h | 35.6 ± 3.4 | 15.1 ± 2.8 | <0.01 |
| Taurine | 4h | 12.1 ± 1.9 | 11.8 ± 2.2 | 0.92 |
| L-Cysteine | 24h | 98.9 ± 0.5 | 99.1 ± 0.4 | 0.75 |
| Glutathione (GSH) | 24h | 88.3 ± 4.5 | 45.7 ± 5.1 | <0.001 |
| Taurine | 24h | 55.4 ± 6.2 | 52.9 ± 5.8 | 0.68 |
| Data are presented as mean ± standard deviation. |
Table 2: Relative Protein Synthesis Rates
| Protein | Gene Name | Condition A (Fold Change) | Condition B (Fold Change) |
| Glutamate-cysteine ligase | GCLC | 1.2 ± 0.15 | 2.8 ± 0.3 |
| Glutathione synthetase | GSS | 1.1 ± 0.2 | 2.5 ± 0.25 |
| Glutathione Peroxidase 4 | GPX4 | 1.0 ± 0.1 | 0.5 ± 0.08 |
| Data represent the fold change in the heavy/light ratio relative to a control condition. |
Table 3: Differentially Expressed Genes in Cysteine Metabolism
| Gene | Gene Name | Log₂(Fold Change) (B vs A) | Adjusted p-value | Pathway |
| GCLC | Glutamate-Cysteine Ligase Catalytic Subunit | 2.1 | <0.001 | Glutathione Biosynthesis |
| GSS | Glutathione Synthetase | 1.8 | <0.001 | Glutathione Biosynthesis |
| SLC7A11 | Solute Carrier Family 7 Member 11 | -1.5 | <0.01 | Cystine Import |
| CBS | Cystathionine Beta-Synthase | 0.2 | 0.85 | Transsulfuration |
| Differential expression analysis performed using DESeq2. |
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low L-Cysteine-13C3,15N Incorporation
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to diagnose and resolve issues related to the low incorporation of L-Cysteine-13C3,15N in protein labeling experiments, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used?
This compound is a stable isotope-labeled version of the amino acid L-cysteine.[1][2] It is used as a metabolic tracer in quantitative proteomics.[1][2] In methods like SILAC, cells are grown in media where the natural ("light") cysteine is replaced with this "heavy" version.[3] This allows for the mass spectrometer to distinguish between proteins from different cell populations (e.g., control vs. treated), enabling accurate relative quantification.
Q2: What are the most common initial reasons for low incorporation of labeled cysteine?
Common issues often stem from problems with the culture media, the stability of the labeled cysteine, or cell health. These can include incomplete incorporation due to insufficient cell doublings, degradation of cysteine in the medium, or cellular toxicity at high concentrations.
Q3: Is L-Cysteine stable in cell culture media?
L-cysteine is notoriously unstable in solution and can be readily oxidized to L-cystine, especially in the presence of metal ions like copper and iron. This oxidation can make it unavailable for cellular uptake and protein synthesis. L-cystine itself has low solubility at neutral pH, which can further limit its bioavailability.
Q4: Can high concentrations of L-Cysteine be toxic to cells?
Yes, excessive levels of cysteine can be toxic to cultured cells. High concentrations can lead to the production of reactive oxygen species (ROS), induce oxidative stress, and potentially cause cell cycle arrest or apoptosis. It is crucial to determine the optimal concentration for your specific cell line.
Q5: How many cell doublings are required for complete labeling in SILAC?
For complete incorporation of a labeled amino acid in SILAC experiments, cells should be cultured for at least five to six doublings in the "heavy" medium. This ensures that the pre-existing "light" proteins are sufficiently diluted, leading to an incorporation efficiency of over 95%.
In-Depth Troubleshooting Guide
This section provides a systematic approach to identifying and solving the root cause of low this compound incorporation.
Issue 1: Problems with Labeled Media and Cysteine Stability
Q: How can I confirm that my prepared SILAC medium is not the issue?
A: The stability of L-cysteine in the medium is a primary concern.
-
Check Media Preparation: Ensure the this compound was fully dissolved. L-cysteine can temporarily lower the pH of the medium upon dissolution, which should be buffered by the complete volume.
-
Freshness is Key: L-cysteine degrades in liquid media over time. It is highly recommended to prepare the medium fresh before use or to add the labeled cysteine supplement to the base medium immediately before starting the culture.
-
Consider Pyruvate: The addition of pyruvate (e.g., 5 mM) to the medium can help stabilize cysteine and reduce its cytotoxicity, likely by forming a less toxic and more oxidation-resistant complex.
-
Alternative Cysteine Source: For long-term cultures or perfusion systems, consider using a more stable and soluble cysteine source, such as a dipeptide (e.g., N,N'-di-L-lysyl-L-cystine), which can improve bioavailability and process stability.
Issue 2: Suboptimal Cell Health and Cysteine Toxicity
Q: My cells are growing poorly or dying after switching to the labeled medium. What should I do?
A: Poor cell health will directly impact protein synthesis and, therefore, label incorporation. Cysteine toxicity is a likely culprit.
-
Assess Cytotoxicity: Perform a dose-response experiment to find the optimal concentration of this compound for your cell line. Monitor cell viability and proliferation at various concentrations. High concentrations (e.g., >1 mM) can be toxic for some cell lines.
-
Check for Contamination: Rule out other sources of poor cell health, such as mycoplasma or bacterial contamination.
-
Ensure Sufficient Adaptation: Allow cells to adapt to the SILAC medium over several passages. Start with a mix of light and heavy media and gradually increase the proportion of heavy medium.
Issue 3: Inefficient Cellular Uptake and Metabolism
Q: My cells appear healthy, but the incorporation rate is still low. What metabolic factors could be at play?
A: If media and cell health are optimal, the issue may lie with how the cells are processing the cysteine.
-
Verify Incorporation Efficiency: Before starting the main experiment, confirm that >95% labeling has been achieved. This can be done by running a small-scale culture for 5-6 doublings, extracting proteins, digesting them, and analyzing by mass spectrometry to check the ratio of heavy to light peptides.
-
Metabolic Diversion: Intracellular cysteine is a precursor for several critical molecules, not just proteins. A significant portion can be diverted to synthesize glutathione (GSH), taurine, or hydrogen sulfide (H2S). High levels of oxidative stress can increase the demand for GSH, shunting the labeled cysteine away from protein synthesis.
-
Arginine-to-Proline Conversion (General SILAC Issue): While not specific to cysteine, be aware that in some cell lines, labeled arginine can be converted to labeled proline, which can complicate quantification. Adding unlabeled proline to the medium can prevent this conversion. Although this doesn't directly affect cysteine, it's a common metabolic issue in SILAC that can confound results.
-
Transsulfuration Pathway: Cells can synthesize cysteine de novo from serine and homocysteine (derived from methionine) via the transsulfuration pathway. If this pathway is highly active in your cell line, it can dilute the pool of labeled cysteine, leading to lower incorporation. This pathway's activity varies significantly between tissues and cell types.
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting low incorporation of labeled L-Cysteine.
References
Technical Support Center: Optimizing L-Cysteine-¹³C₃,¹⁵N Labeling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the concentration of L-Cysteine-¹³C₃,¹⁵N for efficient metabolic labeling in quantitative proteomics experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for L-Cysteine-¹³C₃,¹⁵N in my cell culture medium?
A: The optimal concentration of L-Cysteine-¹³C₃,¹⁵N is highly dependent on the specific cell line and culture conditions. As a starting point, it is recommended to match the concentration of L-Cystine (the oxidized, more stable form of cysteine) in standard culture media. For example, DMEM and RPMI-1640 typically contain around 200 µM L-Cystine. However, for optimal results, a concentration titration experiment is strongly advised.
Q2: Why is my labeling efficiency with L-Cysteine-¹³C₃,¹⁵N low?
A: Low labeling efficiency is a common issue in stable isotope labeling experiments. Several factors can contribute to this:
-
Insufficient Cell Divisions: For complete incorporation of the labeled amino acid, cells should be cultured for at least five to six doublings in the labeled medium.[1][2][3] This ensures that the cellular protein pool is predominantly synthesized using the "heavy" L-Cysteine-¹³C₃,¹⁵N.
-
Presence of Unlabeled Cysteine/Cystine: Standard fetal bovine serum (FBS) is a significant source of unlabeled amino acids. It is crucial to use dialyzed FBS to minimize the concentration of "light" cysteine and cystine in the medium.[2]
-
Instability of L-Cysteine: L-cysteine is prone to oxidation to L-cystine in culture media, which has lower solubility and can precipitate, reducing the bioavailable concentration of the labeled amino acid.
Q3: Can L-Cysteine-¹³C₃,¹⁵N be toxic to my cells?
A: Yes, high concentrations of L-cysteine can be cytotoxic. It is important to determine the optimal concentration that supports robust cell growth and high labeling efficiency without inducing cellular stress. A cell viability assay should be performed in parallel with the concentration titration experiment.
Q4: How can I assess the labeling efficiency of L-Cysteine-¹³C₃,¹⁵N?
A: Labeling efficiency can be determined by mass spectrometry. After a sufficient number of cell doublings, a small aliquot of protein extract from the "heavy" labeled cells is digested, and the resulting peptides are analyzed. The relative abundance of the "heavy" and "light" isotopic peaks for cysteine-containing peptides will indicate the percentage of incorporation. The goal is to achieve >95-97% labeling efficiency.[4]
Q5: Is there a risk of metabolic conversion of L-Cysteine-¹³C₃,¹⁵N to other amino acids?
A: While metabolic conversion is a known issue for some amino acids in SILAC experiments (e.g., arginine to proline), the primary metabolic fates of cysteine are incorporation into proteins and conversion to glutathione, taurine, and pyruvate. While conversion to other amino acids is less common, it is advisable to be aware of the metabolic pathways of cysteine in your specific cellular model.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | Insufficient cell doublings. | Culture cells for at least 5-6 generations in the labeling medium. |
| Contamination with "light" amino acids. | Use dialyzed fetal bovine serum (FBS) in your culture medium. | |
| L-Cysteine-¹³C₃,¹⁵N degradation. | Prepare fresh labeling medium regularly. Consider using a more stable, soluble cysteine derivative if problems persist. | |
| Reduced Cell Viability/Growth | Cytotoxicity from high L-Cysteine-¹³C₃,¹⁵N concentration. | Perform a dose-response experiment to identify the optimal, non-toxic concentration. |
| Oxidative stress. | Monitor for markers of oxidative stress. Ensure appropriate antioxidant levels in the culture medium. | |
| Precipitate in Culture Medium | Precipitation of L-Cystine-¹³C₃,¹⁵N (oxidized form). | Prepare fresh media before each use. Ensure the pH of the medium is stable. |
| Inconsistent Quantification Results | Incomplete labeling. | Verify labeling efficiency is >95% before starting the experiment. |
| Variable L-Cysteine-¹³C₃,¹⁵N concentration due to instability. | Maintain a consistent schedule for media changes to ensure a stable concentration of the labeled amino acid. | |
| Metabolic conversion of L-Cysteine-¹³C₃,¹⁵N. | Analyze your mass spectrometry data for unexpected mass shifts in other amino acids. If significant conversion is detected, specific data analysis strategies may be required to correct for this. |
Quantitative Data Summary
The optimal concentration of L-Cysteine-¹³C₃,¹⁵N is cell-line dependent. The following table provides a general guideline for concentration ranges to test during optimization.
| Parameter | Concentration Range | Notes |
| L-Cystine in Standard Media (e.g., DMEM, RPMI-1640) | 200 µM | A common starting point for optimization experiments. |
| Recommended Test Range for L-Cysteine-¹³C₃,¹⁵N | 50 - 400 µM | Titration should be performed to find the optimal balance between labeling efficiency and cell viability. |
| Target Labeling Efficiency | >95% | Essential for accurate quantitative analysis. |
Experimental Protocols
Protocol for Determining Optimal L-Cysteine-¹³C₃,¹⁵N Concentration
This protocol outlines the steps to identify the ideal concentration of L-Cysteine-¹³C₃,¹⁵N for your specific cell line.
1. Cell Culture Preparation:
- Culture your cells in custom-formulated medium lacking L-cysteine and L-cystine.
- Supplement the medium with dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled amino acids.
2. Concentration Titration Setup:
- Prepare a series of labeling media with varying concentrations of L-Cysteine-¹³C₃,¹⁵N (e.g., 50, 100, 200, 300, 400 µM).
- As a control, prepare a "light" medium containing the unlabeled L-cysteine at a concentration known to support healthy growth.
- Seed cells at an equal density into each of the prepared media.
3. Cell Growth and Viability Assessment:
- Culture the cells for at least five doublings.
- Monitor cell morphology and proliferation throughout the culture period.
- At the end of the culture period, perform a cell viability assay (e.g., Trypan Blue exclusion, MTT assay) for each concentration.
4. Labeling Efficiency Analysis:
- Harvest the cells from each "heavy" labeled condition.
- Extract proteins and perform a protein concentration assay.
- Digest an equal amount of protein from each sample with a suitable protease (e.g., trypsin).
- Analyze the resulting peptides by LC-MS/MS.
- Determine the labeling efficiency for each concentration by calculating the ratio of "heavy" to "light" peaks for multiple cysteine-containing peptides.
5. Data Analysis and Optimization:
- Plot cell viability and labeling efficiency against the L-Cysteine-¹³C₃,¹⁵N concentration.
- Select the lowest concentration that provides the highest labeling efficiency (>95%) without negatively impacting cell viability.
Visualizations
Caption: Experimental workflow for optimizing L-Cysteine-¹³C₃,¹⁵N concentration.
Caption: L-Cysteine-¹³C₃,¹⁵N incorporation into the glutathione biosynthesis pathway.
References
Technical Support Center: L-Cysteine-¹³C₃,¹⁵N Data Analysis and Interpretation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Cysteine-¹³C₃,¹⁵N for stable isotope tracing studies.
Frequently Asked Questions (FAQs)
Q1: What is L-Cysteine-¹³C₃,¹⁵N, and what are its primary applications?
A1: L-Cysteine-¹³C₃,¹⁵N is a stable isotope-labeled version of the amino acid L-cysteine. It contains three Carbon-13 (¹³C) atoms and one Nitrogen-15 (¹⁵N) atom. Its primary applications are in metabolic flux analysis (MFA) and proteomics.[1][2] In MFA, it is used as a tracer to track the metabolic fate of cysteine and quantify the flow of carbon and nitrogen through various biochemical pathways.[1][3] In proteomics, it can be used in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments to study protein synthesis, dynamics, and post-translational modifications.[4]
Q2: What is the expected mass shift when using L-Cysteine-¹³C₃,¹⁵N?
A2: The expected mass shift for L-Cysteine-¹³C₃,¹⁵N is M+4, meaning it is 4 Daltons heavier than the unlabeled L-cysteine. This is due to the incorporation of three ¹³C atoms (a mass increase of 3) and one ¹⁵N atom (a mass increase of 1).
Q3: What are the key metabolic fates of L-cysteine that can be traced with L-Cysteine-¹³C₃,¹⁵N?
A3: L-cysteine is a precursor for several important biological molecules. Using L-Cysteine-¹³C₃,¹⁵N, you can trace its incorporation into:
-
Proteins: As a fundamental building block of proteins.
-
Glutathione (GSH): A major intracellular antioxidant.
-
Taurine: An amino acid with various physiological roles.
-
Hydrogen Sulfide (H₂S): A signaling molecule.
-
Thiazolidine derivatives: Formed by the condensation of L-cysteine with aldehydes.
Q4: What software is available for analyzing data from L-Cysteine-¹³C₃,¹⁵N experiments?
A4: While many metabolic flux analysis software packages are primarily designed for ¹³C labeling, several can be adapted for dual-labeling experiments. Some commonly used software includes:
-
13CFLUX2: A high-performance software suite for steady-state and non-stationary ¹³C-metabolic flux analysis.
-
FiatFlux: An open-source software package for flux ratio analysis and ¹³C-constrained flux balancing.
-
INCA: A computational platform for isotopically non-stationary metabolic flux analysis.
It is important to consult the documentation of the chosen software to ensure it can handle combined ¹³C and ¹⁵N data.
Troubleshooting Guides
Issue 1: Low or No Incorporation of L-Cysteine-¹³C₃,¹⁵N into Downstream Metabolites
Possible Causes:
-
Cellular Uptake Issues: The cells may not be efficiently taking up the labeled cysteine from the medium. Cysteine is often present in its oxidized form, cystine, in the extracellular environment, which is then taken up by cells and reduced to cysteine.
-
Incorrect Labeling Duration: The labeling time may be too short for the label to be incorporated into the metabolites of interest.
-
Metabolic Pathway Inactivity: The metabolic pathways utilizing cysteine may not be active under the experimental conditions.
-
High Endogenous Cysteine Pools: Large intracellular pools of unlabeled cysteine can dilute the labeled cysteine, leading to low enrichment in downstream metabolites.
Troubleshooting Steps:
-
Verify Cysteine Uptake: Confirm that the cells are viable and that the cystine transporter is functional.
-
Optimize Labeling Time: Perform a time-course experiment to determine the optimal labeling duration for your specific cell type and pathway of interest.
-
Stimulate the Pathway: If applicable, treat the cells with a stimulus known to activate the metabolic pathway you are studying.
-
Pre-culture in Cysteine-free Medium: To reduce the pool of unlabeled cysteine, you can pre-culture the cells in a cysteine-depleted medium before adding the labeled cysteine.
Issue 2: Complex Mass Spectra and Difficulty in Data Interpretation
Possible Causes:
-
Increased Spectral Complexity: The use of a dual-labeled tracer (¹³C and ¹⁵N) can lead to more complex mass spectra with multiple isotopic peaks, making interpretation challenging.
-
Overlapping Isotopic Envelopes: The isotopic envelopes of different metabolites or fragments may overlap, complicating the deconvolution of mass isotopomer distributions.
-
Natural Isotope Abundance: The natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N, ³⁴S) in the unlabeled molecules can interfere with the analysis of the labeled species.
Troubleshooting Steps:
-
High-Resolution Mass Spectrometry: Use a high-resolution mass spectrometer to better resolve the different isotopic peaks.
-
Tandem Mass Spectrometry (MS/MS): Employ MS/MS to fragment the molecules of interest. The fragmentation patterns can help to confirm the identity of the metabolites and the location of the labels.
-
Correction for Natural Isotope Abundance: Use software tools to correct for the natural abundance of heavy isotopes. This is a standard step in metabolic flux analysis.
-
Analyze Fragmentation Patterns: Familiarize yourself with the expected fragmentation patterns of cysteine and its derivatives to aid in the identification of labeled fragments. For example, in collision-induced dissociation (CID), protonated cystine can produce characteristic fragment ions.
Issue 3: Inaccurate Quantification of Labeled Species
Possible Causes:
-
Ion Suppression/Enhancement: In liquid chromatography-mass spectrometry (LC-MS), co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.
-
Improper Internal Standard: The use of an inappropriate internal standard can lead to erroneous results.
-
Sample Preparation Artifacts: Cysteine is prone to oxidation to cystine during sample preparation. This can affect the quantification of both species.
Troubleshooting Steps:
-
Use a Stable Isotope-Labeled Internal Standard: The best internal standard is a different isotopologue of the analyte itself (e.g., deuterated cysteine) to compensate for matrix effects and variations in sample preparation.
-
Optimize Chromatography: Develop a robust LC method to separate the analytes of interest from interfering matrix components.
-
Control for Oxidation: During sample preparation, use reducing agents and maintain acidic conditions to prevent the oxidation of cysteine.
-
Perform a Calibration Curve: Prepare a calibration curve with known concentrations of the labeled and unlabeled standards to ensure accurate quantification.
Quantitative Data
Table 1: Properties of L-Cysteine-¹³C₃,¹⁵N
| Property | Value | Reference |
| Molecular Formula | HS¹³CH₂¹³CH(¹⁵NH₂)¹³COOH | |
| Molecular Weight | 125.13 g/mol | |
| Isotopic Purity | ≥99 atom % | |
| Chemical Purity | ≥98% | |
| Mass Shift | M+4 |
Experimental Protocols
Protocol 1: General Workflow for Metabolic Flux Analysis using L-Cysteine-¹³C₃,¹⁵N
This protocol provides a general framework for a metabolic flux analysis experiment. Specific details may need to be optimized for your experimental system.
-
Cell Culture and Labeling:
-
Culture cells in a standard medium to the desired confluence.
-
To initiate labeling, replace the standard medium with a medium containing L-Cysteine-¹³C₃,¹⁵N at a known concentration. It may be beneficial to use a medium deprived of unlabeled cysteine.
-
Incubate the cells for a predetermined period (e.g., based on a time-course experiment).
-
-
Metabolite Extraction:
-
Quench metabolic activity rapidly, for example, by washing the cells with ice-cold saline and then adding a cold solvent like methanol.
-
Harvest the cells and extract the metabolites using a suitable solvent system (e.g., methanol/water/chloroform).
-
-
Sample Analysis by Mass Spectrometry:
-
Analyze the metabolite extracts using a high-resolution mass spectrometer, typically coupled with liquid chromatography (LC-MS) or capillary electrophoresis (CE-MS).
-
Acquire data in both full scan mode (to see all ions) and MS/MS mode (to fragment specific ions for identification).
-
-
Data Analysis:
-
Identify the labeled metabolites based on their accurate mass and retention time.
-
Determine the mass isotopomer distributions (MIDs) for each metabolite.
-
Correct the MIDs for the natural abundance of heavy isotopes.
-
Use a metabolic flux analysis software package to calculate the metabolic fluxes.
-
Visualizations
Diagram 1: General Workflow for L-Cysteine-¹³C₃,¹⁵N Metabolic Flux Analysis
Caption: A generalized workflow for conducting a metabolic flux analysis experiment using L-Cysteine-¹³C₃,¹⁵N.
Diagram 2: Key Metabolic Fates of L-Cysteine
Caption: The primary metabolic pathways that can be traced using L-Cysteine-¹³C₃,¹⁵N as a stable isotope tracer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. L-Cysteine (¹³Câ, 99%; ¹âµN, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. Mass Spectrometric Analysis of l-Cysteine Metabolism: Physiological Role and Fate of l-Cysteine in the Enteric Protozoan Parasite Entamoeba histolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
minimizing isotopic interference in L-Cysteine-13C3,15N experiments
Welcome to the technical support center for minimizing isotopic interference in L-Cysteine-13C3,15N experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for troubleshooting common issues and ensuring high-quality data.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference and why is it a concern in this compound experiments?
Isotopic interference occurs when the isotopic signature of a naturally occurring (light) analyte overlaps with the signal of its stable isotope-labeled counterpart (heavy), in this case, this compound. This can lead to inaccuracies in quantification.[1] The natural abundance of isotopes like 13C, 15N, and 34S contributes to this overlap, creating what is known as an isotopic envelope.[2][3] Failure to correct for this can result in an overestimation of the labeled compound's concentration.
Q2: How do I choose the right concentration of this compound for my cell culture experiment?
The optimal concentration of this compound depends on the specific cell line and experimental goals. While it is a critical amino acid for cell growth and protein production, high concentrations of cysteine (greater than 2.5 mM) can lead to oxidative stress and inhibit cell growth, particularly at low seeding densities.[4] It is recommended to perform a dose-response experiment to determine the optimal concentration that ensures sufficient labeling without inducing cytotoxicity.
Q3: What is the importance of isotopic purity for this compound?
The isotopic purity of the labeled L-Cysteine is crucial for accurate quantification.[5] Commercially available this compound typically has an isotopic purity of ≥99 atom %. Impurities in the form of unlabeled L-Cysteine can contribute to the signal of the natural analyte, leading to an artificially high baseline and affecting the accuracy of measurements, especially for low-concentration samples.
Q4: How can I ensure complete metabolic labeling of proteins with this compound?
Achieving complete metabolic labeling is essential for accurate comparative proteomics. Incomplete labeling is a significant source of quantitative error. To ensure maximum incorporation of the "heavy" amino acid, cells should be cultured for a sufficient number of cell divisions (typically at least five) in a medium containing this compound. It is also critical to use dialyzed fetal bovine serum to minimize contamination from "light" L-Cysteine.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: High Background Signal for the Unlabeled L-Cysteine
Symptoms:
-
A significant peak is observed at the m/z of the unlabeled L-Cysteine even in your "heavy"-labeled sample.
-
Difficulty in quantifying low levels of the endogenous analyte.
Possible Causes and Solutions:
| Cause | Solution |
| Isotopic Impurity of the Labeled Standard | The synthesis of stable isotope-labeled standards is rarely 100% perfect, and some amount of the unlabeled analyte may be present. Verify the isotopic purity of your this compound by analyzing a high-concentration solution of the standard alone. If the impurity is significant, consider sourcing a standard with higher purity or adjusting calculations to account for the impurity. |
| In-source Fragmentation | The labeled L-Cysteine could be fragmenting in the mass spectrometer's ion source, leading to a signal at the mass of the unlabeled fragment. Optimize the ion source parameters, such as cone voltage, to minimize fragmentation. |
| Natural Isotope Abundance | The M+1, M+2, etc., peaks of other molecules in the sample matrix may overlap with the signal of the unlabeled L-Cysteine. High-resolution mass spectrometry can help distinguish between the analyte and interfering ions. |
Issue 2: Poor Labeling Efficiency
Symptoms:
-
The peak intensity for the "heavy" L-Cysteine is much lower than expected.
-
Significant amounts of "light" L-Cysteine are still detected after the labeling period.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Incubation Time | Cells require multiple doublings to fully incorporate the labeled amino acid and dilute out the existing "light" version. Ensure cells are cultured for at least five passages in the labeling medium. |
| Contamination with "Light" Cysteine | Standard fetal bovine serum (FBS) is a major source of unlabeled amino acids. Use dialyzed FBS to remove small molecules, including amino acids. |
| Cysteine/Cystine Instability in Media | L-cysteine can be readily oxidized to L-cystine in cell culture media, which has low solubility at neutral pH and may precipitate. This can reduce the bioavailability of the labeled amino acid. Consider using a stabilized form of cysteine or a peptide supplement like cQrex® KC to improve solubility and stability. |
| Metabolic Lability | The labeled amino acid precursor may be metabolized into other compounds. While L-Cysteine is a proteinogenic amino acid, its metabolic fate should be considered. |
Issue 3: Non-linear Calibration Curve
Symptoms:
-
The response of the analyte is not proportional to its concentration, even when using a stable isotope-labeled internal standard.
Possible Causes and Solutions:
| Cause | Solution |
| Isotopic Interference at High Analyte Concentrations | At high concentrations of the unlabeled analyte, its naturally occurring isotopes can significantly contribute to the signal of the labeled internal standard. This "cross-talk" can lead to non-linear calibration behavior. |
| Correction for Isotopic Interference | Implement a correction for the contribution of the unlabeled analyte's isotopes to the internal standard's signal. This can be done using a nonlinear calibration function that incorporates experimentally determined constants for the analyte/internal standard pair. |
Experimental Protocols
Protocol 1: Verification of Isotopic Purity of this compound
-
Preparation of Standard Solution: Prepare a high-concentration solution (e.g., 1 mg/mL) of the this compound standard in a suitable solvent (e.g., 0.1% formic acid in water).
-
LC-MS/MS Analysis: Analyze the standard solution using your LC-MS/MS method.
-
Data Analysis:
-
Examine the mass spectrum for the presence of a peak at the m/z of the unlabeled L-Cysteine.
-
Calculate the percentage of the unlabeled impurity by comparing the peak area of the unlabeled form to the sum of the peak areas of the labeled and unlabeled forms.
-
| Analyte | Expected m/z (Labeled) | Observed m/z (Unlabeled Impurity) | Purity (%) |
| This compound | 125.0 | 121.0 | >99% |
Protocol 2: Metabolic Labeling of Cells with this compound (SILAC)
-
Media Preparation: Prepare SILAC medium by supplementing dialyzed FBS and all essential amino acids, except for cysteine, to a cysteine-free medium. Add "light" (unlabeled) L-Cysteine to the "light" medium and this compound to the "heavy" medium at the desired final concentration.
-
Cell Culture: Grow two populations of cells, one in the "light" medium and one in the "heavy" medium, for at least five cell divisions to ensure complete incorporation of the labeled amino acid.
-
Verification of Labeling Efficiency: Before the main experiment, lyse a small aliquot of the "heavy" labeled cells and analyze the protein digest by LC-MS/MS to confirm that the labeling efficiency is >97%.
-
Experimental Treatment: Apply the experimental treatment to one of the cell populations while the other serves as a control.
-
Sample Harvesting and Mixing: Harvest the "light" and "heavy" cell populations, count the cells accurately, and mix them in a 1:1 ratio.
-
Protein Extraction and Digestion: Lyse the combined cell mixture, extract the proteins, and digest them into peptides using an appropriate enzyme (e.g., trypsin).
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS. Peptides will appear as pairs of "light" and "heavy" peaks separated by a specific mass difference.
Visualizations
Caption: A general workflow for a SILAC experiment using this compound.
Caption: A troubleshooting decision tree for isotopic interference issues.
References
- 1. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 4. High cysteine concentrations in cell culture media lead to oxidative stress and reduced bioprocess performance of recombinant CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
improving signal-to-noise ratio for L-Cysteine-13C3,15N labeled peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with L-Cysteine-¹³C₃,¹⁵N labeled peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the signal-to-noise (S/N) ratio in your mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of a low signal-to-noise ratio for my labeled cysteine-containing peptides?
A low S/N ratio can stem from several factors throughout the experimental workflow. The main causes can be categorized into two groups: high background noise and low peptide signal intensity.
-
High Background Noise: This can obscure your peptide signals. Common sources include contaminated solvents or reagents, leaks in the LC system, or a contaminated mass spectrometer.[1]
-
Low Peptide Signal: This can result from inefficient sample preparation (e.g., incomplete reduction and alkylation of cysteine residues), peptide loss during cleanup steps, ion suppression effects from mobile phase additives like Trifluoroacetic Acid (TFA), or suboptimal mass spectrometer settings.[1][2] The inherent chemical properties of a peptide can also affect its ionization efficiency and signal strength in the mass spectrometer.[3][4]
Q2: My peptide mapping shows incomplete alkylation of cysteine residues. What could be the cause and solution?
Incomplete alkylation results in a mixed sample of free and modified cysteines, which complicates data analysis and can lead to unwanted disulfide bond formation.
Potential Causes & Solutions:
-
Insufficient Reducing Agent: Disulfide bonds may not be fully reduced to free thiols. Ensure you are using an adequate concentration of your reducing agent (e.g., DTT or TCEP) and a sufficient incubation time.
-
Inactive Alkylating Reagent: Reagents like iodoacetamide (IAM) are light-sensitive and can degrade over time. Always use freshly prepared solutions and store them properly.
-
Suboptimal Reaction Conditions: Alkylation is most effective at a slightly alkaline pH and should be performed in the dark to prevent the formation of reactive species that cause non-specific modifications.
Q3: I'm observing significant disulfide bond scrambling in my results. How can this be minimized?
Disulfide bond scrambling is the incorrect formation or rearrangement of disulfide bonds, often occurring during sample preparation under neutral or alkaline pH and at elevated temperatures.
Strategies to Minimize Scrambling:
-
Control pH: Whenever possible, handle samples and perform enzymatic digestion under acidic conditions to suppress the thiol-disulfide exchange mechanism.
-
Immediate Alkylation: Alkylate the free cysteine residues immediately after the reduction step. This blocks the reactive thiol groups, preventing them from participating in disulfide exchange.
-
Enzyme Selection: Use proteases that are active at a lower pH to avoid the alkaline conditions that promote scrambling.
-
Optimize Temperature and Time: Avoid high temperatures and prolonged incubation times during sample preparation.
Q4: How do I choose the optimal mobile phase additives for LC-MS analysis to improve my signal?
The choice of acidic modifier in your mobile phase is critical as it affects both chromatographic peak shape and mass spectrometry signal intensity. Some additives that improve chromatography can suppress the MS signal.
| Mobile Phase Additive | Typical Concentration | Advantages | Disadvantages |
| Formic Acid (FA) | 0.1% | Promotes good protonation, leading to a strong MS signal. | Can result in broader chromatographic peaks for some peptides compared to TFA. |
| Trifluoroacetic Acid (TFA) | 0.1% | Excellent ion-pairing agent, producing very sharp chromatographic peaks. | Causes significant ion suppression in the mass spectrometer, leading to a much lower signal. |
| Difluoroacetic Acid (DFA) | 0.1% | Offers a good compromise with better peak shape than FA and less ion suppression than TFA. | May not achieve the same chromatographic resolution as TFA for all peptides. |
Q5: Are there alternative derivatization strategies that can enhance the signal of cysteine-containing peptides?
Yes, certain derivatization techniques can improve the detection and identification of cysteine-containing peptides. One such method is Mass Defect Labeling (MDL) . This approach uses a reagent that specifically reacts with cysteine residues and shifts the peptide's mass defect. This can help to better distinguish labeled peptides from background noise and may improve their ionization and detection. Studies have shown that derivatization of cysteine can make the resulting peptides easier to ionize and detect.
Troubleshooting Guides
A systematic approach is key to identifying the source of a poor S/N ratio. The following guides and diagrams will help you diagnose and resolve common issues.
Guide: Troubleshooting High Background Noise
High background noise can make it difficult to detect your peptide of interest. Use this workflow to isolate the source of the noise.
-
Isolate the Source: Turn off the LC flow to the mass spectrometer.
-
If the noise disappears, the source is the LC system or the mobile phases.
-
If the noise persists, the issue is likely within the mass spectrometer itself (e.g., contaminated ion source).
-
-
Troubleshooting the LC System:
-
Check Solvent Quality: Use only high-purity, LC-MS grade solvents and additives. Contaminated solvents are a frequent source of chemical noise.
-
Flush the System: Flush the entire LC system with a strong solvent mixture (e.g., isopropanol/water) to remove contaminants.
-
Check for Leaks: Air leaks in the LC system can introduce atmospheric ions and create noise.
-
Assess Column Contamination: A contaminated guard or analytical column can bleed impurities. Try running the system without the column to see if the noise level decreases.
-
Experimental Protocols
Following standardized and optimized protocols is crucial for reproducibility and achieving a high signal-to-noise ratio.
Protocol 1: Standard In-Solution Protein Digestion with Reduction and Alkylation
This protocol outlines the essential steps for preparing protein samples for mass spectrometry analysis.
-
Denaturation and Reduction:
-
Dissolve the protein sample in a denaturing buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.0).
-
Add a reducing agent, such as Dithiothreitol (DTT), to a final concentration of 10 mM.
-
Incubate at 37°C for 1 hour.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add a freshly prepared solution of iodoacetamide (IAM) to a final concentration of 55 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Digestion:
-
Dilute the sample with a buffer compatible with your chosen protease (e.g., 50 mM ammonium bicarbonate for trypsin) to reduce the denaturant concentration to < 1 M.
-
Add the protease (e.g., trypsin) at an appropriate enzyme-to-substrate ratio (e.g., 1:50 w/w).
-
Incubate overnight at 37°C.
-
-
Quenching and Cleanup:
-
Stop the digestion by adding an acid, such as formic acid, to a final concentration of 1%.
-
Proceed with desalting the peptide mixture using a C18 solid-phase extraction (SPE) cartridge before LC-MS analysis.
-
Protocol 2: C18 Spin Column Desalting
This protocol is essential for removing salts and other contaminants that can interfere with LC-MS analysis and suppress the signal.
-
Column Preparation:
-
Place a C18 spin column in a collection tube.
-
Add 200 µL of a wetting solution (e.g., 50% acetonitrile) and centrifuge at 1,500 x g for 1 minute.
-
Add 200 µL of equilibration solution (e.g., 0.1% formic acid in water) and centrifuge. Repeat this step once.
-
-
Sample Loading:
-
Acidify your peptide sample with formic acid to a final concentration of at least 0.1%.
-
Load the sample onto the prepared C18 column and centrifuge at 1,500 x g for 1 minute.
-
-
Washing:
-
Add 200 µL of wash solution (e.g., 0.1% formic acid in water) and centrifuge.
-
Repeat the wash step twice to ensure all salts are removed.
-
-
Elution:
-
Place the spin column in a new, clean collection tube.
-
Add 100 µL of elution solution (e.g., 50% acetonitrile, 0.1% formic acid) and centrifuge to elute the desalted peptides. Repeat to maximize recovery.
-
-
Drying and Reconstitution:
-
Dry the eluted sample in a vacuum centrifuge.
-
Reconstitute the clean peptides in an appropriate solvent for your LC-MS analysis (e.g., 0.1% formic acid in water).
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Machine Learning on Signal-to-Noise Ratios Improves Peptide Array Design in SAMDI Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Machine Learning on Signal-to-Noise Ratios Improves Peptide Array Design in SAMDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Proper Storage and Handling of L-Cysteine-¹³C₃,¹⁵N
Welcome to the technical support center for L-Cysteine-¹³C₃,¹⁵N. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical isotopically labeled amino acid throughout your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the storage and handling of L-Cysteine-¹³C₃,¹⁵N.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid L-Cysteine-¹³C₃,¹⁵N?
A1: Solid L-Cysteine-¹³C₃,¹⁵N should be stored in a tightly sealed container, protected from light, and kept in a refrigerator at +2°C to +8°C.[1][2][3][4] For long-term storage, some suppliers recommend temperatures as low as -20°C. Always refer to the manufacturer's certificate of analysis for specific recommendations.
Q2: How should I prepare and store stock solutions of L-Cysteine-¹³C₃,¹⁵N?
A2: Stock solutions of L-Cysteine are most stable at an acidic pH.[5] It is recommended to dissolve L-Cysteine-¹³C₃,¹⁵N in degassed, deionized water or a suitable buffer with a slightly acidic pH. For longer-term storage of stock solutions, it is best to aliquot them into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C for up to one to six months, respectively, while protecting them from light.
Q3: What is the primary degradation pathway for L-Cysteine-¹³C₃,¹⁵N?
A3: The primary degradation pathway for L-Cysteine is oxidation. The thiol group (-SH) of two L-Cysteine molecules is oxidized to form a disulfide bond (-S-S-), resulting in the formation of L-Cystine. This can be accelerated by exposure to air (oxygen), neutral or basic pH, and the presence of metal ions.
Q4: Can I use L-Cysteine-¹³C₃,¹⁵N in cell culture media?
A4: Yes, but with caution. L-Cysteine is known to be unstable in neutral pH cell culture media and can readily oxidize to L-Cystine, which is poorly soluble and may precipitate. It is advisable to prepare fresh media with L-Cysteine-¹³C₃,¹⁵N immediately before use or to use stabilized derivatives if longer-term stability in solution is required.
Troubleshooting Guides
Issue 1: I observe a precipitate in my L-Cysteine-¹³C₃,¹⁵N solution.
-
Possible Cause: The L-Cysteine may have oxidized to L-Cystine, which has low solubility at neutral or near-neutral pH and can precipitate out of solution.
-
Troubleshooting Steps:
-
Check the pH of your solution: L-Cysteine is more soluble and stable in acidic conditions. If your application allows, consider preparing the solution in a slightly acidic buffer.
-
Prepare fresh solutions: It is best practice to prepare L-Cysteine solutions fresh for each experiment to minimize the opportunity for oxidation and precipitation.
-
Filter the solution: If a precipitate has already formed and you need to use the solution, you may be able to filter it to remove the insoluble L-Cystine. However, this will reduce the concentration of the cysteine species in your solution.
-
Issue 2: My experimental results are inconsistent when using L-Cysteine-¹³C₃,¹⁵N.
-
Possible Cause: Degradation of L-Cysteine-¹³C₃,¹⁵N in your stock or working solutions can lead to lower effective concentrations and inconsistent results.
-
Troubleshooting Steps:
-
Verify solution stability: Perform a stability study of your L-Cysteine-¹³C₃,¹⁵N solution under your experimental conditions. This can be done by analyzing aliquots of the solution at different time points using HPLC to quantify the remaining L-Cysteine.
-
Use fresh solutions: As a preventative measure, always prepare L-Cysteine-¹³C₃,¹⁵N solutions immediately before use.
-
Control for oxidation: If possible, degas your solvents to remove dissolved oxygen before preparing solutions. Store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with air.
-
Issue 3: I am having issues with incomplete labeling in my SILAC experiments.
-
Possible Cause: Incomplete incorporation of the labeled amino acid into proteins can lead to quantification errors. This can be due to insufficient cell divisions to dilute out the unlabeled ("light") amino acids or contamination from unlabeled amino acids in the cell culture medium.
-
Troubleshooting Steps:
-
Ensure sufficient cell passages: Cells should be passaged at least five times in the SILAC medium to ensure complete incorporation of the labeled amino acids.
-
Use dialyzed serum: If using fetal bovine serum (FBS), switch to dialyzed FBS to remove unlabeled amino acids.
-
Verify incorporation: Before conducting your main experiment, perform a small-scale pilot study and use mass spectrometry to confirm the complete incorporation of L-Cysteine-¹³C₃,¹⁵N.
-
Data Presentation
Table 1: Recommended Storage Conditions for L-Cysteine-¹³C₃,¹⁵N
| Form | Temperature | Light and Air Exposure | Duration |
| Solid | +2°C to +8°C or -20°C | Protect from light in a tightly sealed container. | Long-term |
| Stock Solution | -20°C | Protect from light; aliquot to avoid freeze-thaw. | Up to 1 month |
| Stock Solution | -80°C | Protect from light; aliquot to avoid freeze-thaw. | Up to 6 months |
Table 2: Influence of pH and Temperature on L-Cysteine Stability (Illustrative Data for a Cysteine Analog)
The following data for S-(purin-6-yl)-l-cysteine (SPC), a cysteine analog, illustrates the significant impact of pH and temperature on stability. Similar trends are expected for L-Cysteine.
| pH | Temperature | Approximate Half-life (t₁/₂) |
| 3.6 | Room Temp. | >2000 minutes |
| 7.3 | Room Temp. | ~76 minutes |
| 10.5 | Room Temp. | >2000 minutes |
| 8.6 | 20°C | ~250 minutes |
| 8.6 | 36°C | ~40 minutes |
| 8.6 | 48°C | ~25 minutes |
(Data adapted from a study on a cysteine analog and should be considered illustrative for L-Cysteine.)
Experimental Protocols
Protocol: Stability Assessment of L-Cysteine-¹³C₃,¹⁵N Solutions by RP-HPLC
This protocol provides a general method to determine the stability of L-Cysteine-¹³C₃,¹⁵N in a given solution by monitoring its degradation to L-Cystine-¹³C₆,¹⁵N₂.
Materials:
-
L-Cysteine-¹³C₃,¹⁵N
-
L-Cystine (as a reference standard)
-
HPLC grade water
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Your buffer or cell culture medium of interest
-
C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
HPLC system with UV detector
Procedure:
-
Preparation of Mobile Phase: Prepare a mobile phase consisting of Acetonitrile and water (e.g., a 4:96 v/v ratio) containing 0.1% Trifluoroacetic acid. The acidic mobile phase helps in the stability of cysteine during the analysis.
-
Preparation of Standard Solutions:
-
Prepare a stock solution of L-Cysteine-¹³C₃,¹⁵N in the mobile phase or a slightly acidic buffer.
-
Prepare a stock solution of L-Cystine in the mobile phase. Note that L-Cystine has lower solubility.
-
From these stock solutions, prepare a series of working standards at different concentrations to generate a calibration curve.
-
-
Sample Preparation and Incubation:
-
Prepare a solution of L-Cysteine-¹³C₃,¹⁵N in your buffer or cell culture medium of interest at the desired concentration.
-
At time point zero (T=0), immediately take an aliquot, dilute it with the mobile phase to a concentration within the range of your calibration curve, and inject it into the HPLC system.
-
Incubate the remaining solution under your desired experimental conditions (e.g., 37°C).
-
At subsequent time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots, dilute them with the mobile phase, and inject them into the HPLC system.
-
-
HPLC Analysis:
-
Set the flow rate to 1.0 mL/min.
-
Maintain the column temperature at 25°C.
-
Set the UV detector to a wavelength of 212 nm.
-
Inject a consistent volume (e.g., 20 µL) for all standards and samples.
-
-
Data Analysis:
-
Identify the peaks for L-Cysteine-¹³C₃,¹⁵N and its degradation product, L-Cystine-¹³C₆,¹⁵N₂, based on the retention times of the standards.
-
Quantify the concentration of L-Cysteine-¹³C₃,¹⁵N at each time point using the calibration curve.
-
Plot the concentration of L-Cysteine-¹³C₃,¹⁵N versus time to determine its stability profile under your experimental conditions.
-
Visualizations
Caption: L-Cysteine-¹³C₃,¹⁵N degradation pathway via oxidation.
Caption: Troubleshooting workflow for L-Cysteine-¹³C₃,¹⁵N issues.
References
- 1. CN104316618A - Method for measuring L-cysteine content by HPLC (high performance liquid chromatography) process - Google Patents [patents.google.com]
- 2. L-Cysteine (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-3871-H-0.1 [isotope.com]
- 3. L-Cysteine (¹³Câ, 97-99%; Dâ, 97-99%; ¹âµN, 97-99%) - Cambridge Isotope Laboratories, CDNLM-6809-0.25 [isotope.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
how to avoid common pitfalls in SILAC experiments with cysteine
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Stable Isotope Labeling by Amino acids in Cell culture (SILAC) for quantitative proteomics studies involving cysteine. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is there a specific focus on cysteine in SILAC experiments?
A1: While conventional SILAC experiments typically use labeled arginine and lysine, a targeted approach using labeled cysteine offers unique advantages for studying specific biological processes. This is particularly valuable for redox proteomics, the analysis of disulfide bond formation, and investigating the function of cysteine-rich proteins.[1] However, the unique chemical properties of cysteine, such as its susceptibility to oxidation and lower natural abundance, present specific challenges that require careful consideration during experimental design and execution.[1]
Q2: What are the primary challenges associated with cysteine-SILAC experiments?
A2: The main challenges include:
-
Cysteine Oxidation: The thiol group of cysteine is highly reactive and prone to oxidation, which can occur artificially during sample preparation.[2][3] This can lead to inaccurate quantification of the redox state of cysteine residues.
-
Incomplete Labeling: As with any SILAC experiment, achieving complete incorporation of the isotope-labeled cysteine is crucial for accurate quantification. Incomplete labeling can skew the calculated protein ratios.
-
Lower Abundance: Cysteine is one of the least abundant amino acids, which may result in fewer quantifiable peptides per protein compared to traditional arginine/lysine SILAC.[1]
-
Inefficient Alkylation: Incomplete alkylation of cysteine residues after reduction can lead to the reformation of disulfide bonds or other modifications, complicating data analysis.
Q3: What is the importance of alkylating cysteine residues?
A3: Alkylation is a critical step after the reduction of disulfide bonds. It involves capping the free thiol groups of cysteine residues with an alkylating agent, most commonly iodoacetamide (IAM). This prevents the reformation of disulfide bonds and ensures that the cysteine residues are in a stable, homogeneous state for mass spectrometry analysis. Incomplete alkylation can lead to a mixed population of peptides, making quantification unreliable.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your cysteine-SILAC experiments.
Issue 1: Inaccurate quantification of cysteine-containing peptides.
Question: My SILAC ratios for cysteine-containing peptides are inconsistent or seem incorrect. What could be the cause?
Answer: Inaccurate quantification of cysteine-containing peptides can stem from several sources. One of the most common is artificial oxidation of cysteine residues during sample preparation. It is also crucial to ensure complete incorporation of the heavy-labeled cysteine and proper mixing of the light and heavy cell populations.
Troubleshooting Steps:
-
Assess Label Incorporation: Before starting the main experiment, perform a quality control check to ensure >97% incorporation of the heavy cysteine. This can be done by analyzing a small aliquot of the heavy-labeled cell lysate by mass spectrometry.
-
Optimize Cell Lysis and Protein Extraction: Use a lysis buffer containing protease and phosphatase inhibitors to maintain protein integrity. To minimize artificial oxidation, consider working quickly on ice and using de-gassed buffers.
-
Ensure Accurate Mixing: Precisely determine the protein concentration of the light and heavy lysates before mixing them in a 1:1 ratio. Any deviation from a 1:1 ratio will introduce a systematic error in the quantification.
-
Implement a Label-Swap Replicate: To control for unforeseen experimental biases, perform a biological replicate where the labels are swapped (i.e., the control is heavy and the treated sample is light). This can help to identify and correct for systematic errors in quantification.
Issue 2: Cysteine oxidation is confounding my results.
Question: How can I differentiate between biological and artificial cysteine oxidation?
Answer: This is a critical challenge in redox proteomics. Combining SILAC with a differential alkylation strategy can help to specifically quantify the redox status of cysteine residues.
Experimental Approach: SILAC with Differential Iodoacetamide Labeling
This approach allows for the simultaneous quantification of protein abundance (from the SILAC labels) and cysteine oxidation (from differential alkylation).
-
Initial Blocking of Reduced Cysteines: After cell lysis, immediately block all reduced cysteine thiols with a "light" alkylating agent, such as N-ethylmaleimide (NEM) or light iodoacetamide.
-
Reduction of Oxidized Cysteines: Subsequently, reduce all reversibly oxidized cysteine residues using a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP).
-
Labeling of Newly Reduced Cysteines: Label the newly exposed thiol groups with a "heavy" isotopic variant of the alkylating agent (e.g., heavy iodoacetamide).
-
Quantification: The ratio of heavy to light alkylating agent on a given cysteine peptide will reflect its in vivo oxidation state, while the SILAC ratio of the peptide will indicate the change in protein abundance.
Data Interpretation:
| Observation | Interpretation |
| High Heavy/Light Alkylation Ratio | The cysteine residue was predominantly oxidized in vivo. |
| Low Heavy/Light Alkylation Ratio | The cysteine residue was predominantly reduced in vivo. |
| SILAC Ratio ≠ 1 | The abundance of the protein changed between the two conditions. |
| SILAC Ratio ≈ 1 | The abundance of the protein remained stable. |
Issue 3: Incomplete reduction and alkylation of cysteine residues.
Question: I am observing a heterogeneous population of cysteine-containing peptides (unmodified, alkylated, and disulfide-bonded). How can I improve the efficiency of reduction and alkylation?
Answer: Incomplete reduction and alkylation can significantly complicate data analysis. Optimizing these steps is crucial for obtaining high-quality data.
Troubleshooting Steps:
-
Choice and Concentration of Reducing Agent:
-
Dithiothreitol (DTT): Typically used at a final concentration of 5-10 mM.
-
Tris(2-carboxyethyl)phosphine (TCEP): A more stable and potent reducing agent, often used at a final concentration of 5-20 mM. TCEP is generally preferred as it does not need to be removed before alkylation.
-
-
Incubation Time and Temperature: Ensure sufficient incubation time for the reducing agent to fully reduce all disulfide bonds. A typical incubation is 30-60 minutes at 37-56°C.
-
Alkylation Conditions:
-
Iodoacetamide (IAM): The most common alkylating agent. Use a 2-5 fold molar excess of IAM over the reducing agent.
-
Light Sensitivity: Prepare fresh IAM solutions and perform the alkylation step in the dark to prevent its degradation.
-
Reaction Time: Incubate for 20-30 minutes at room temperature in the dark.
-
-
Quenching the Reaction: After alkylation, quench the reaction by adding a small amount of DTT or another thiol-containing reagent to consume any excess IAM.
Quantitative Impact of Incomplete Alkylation:
| Issue | Consequence | Impact on Quantification |
| Incomplete Reduction | Some disulfide bonds remain intact. | Underestimation of cysteine-containing peptides. |
| Incomplete Alkylation | Free thiols can reform disulfide bonds or be otherwise modified. | Heterogeneous peptide population leading to inaccurate and unreliable quantification. |
Experimental Protocols
Protocol 1: General Cysteine-SILAC Workflow
This protocol outlines the key steps for a standard cysteine-SILAC experiment.
-
Cell Culture and Labeling:
-
Culture cells in a custom-formulated medium lacking L-cystine.
-
For the "heavy" population, supplement the medium with a stable isotope-labeled L-cystine (e.g., (S)-L-Cystine-¹⁵N₂).
-
For the "light" population, use the natural L-cystine.
-
Culture the cells for at least five doublings to ensure >97% incorporation of the labeled amino acid.
-
-
Experimental Treatment:
-
Apply the desired experimental treatment to the cell populations.
-
-
Cell Lysis and Protein Extraction:
-
Harvest and wash the "light" and "heavy" cell populations separately.
-
Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Mixing:
-
Quantify the protein concentration of each lysate.
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
-
Reduction and Alkylation:
-
Reduce disulfide bonds with 10 mM DTT for 1 hour at 37°C.
-
Alkylate free cysteines with 25 mM iodoacetamide for 20 minutes at room temperature in the dark.
-
Quench the alkylation reaction with 15 mM DTT for 15 minutes.
-
-
Protein Digestion:
-
Perform in-solution or in-gel digestion of the mixed protein sample, typically with trypsin.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the resulting peptide mixture using high-resolution LC-MS/MS.
-
Use software like MaxQuant to identify and quantify the "light" and "heavy" peptide pairs based on their mass difference.
-
Visualizations
Caption: General experimental workflow for a Cysteine-SILAC experiment.
Caption: Simplified diagram of the ASK1 signaling pathway regulated by cysteine oxidation.
References
Technical Support Center: Refinement of Mass Spectrometry Methods for Complex L-Cysteine-¹³C₃,¹⁵N Samples
Welcome to the technical support center for the mass spectrometry analysis of complex samples using L-Cysteine-¹³C₃,¹⁵N. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of L-Cysteine-¹³C₃,¹⁵N in mass spectrometry?
L-Cysteine-¹³C₃,¹⁵N is a stable isotope-labeled version of the amino acid L-cysteine. Its primary use in mass spectrometry is as an internal standard for the accurate quantification of unlabeled L-cysteine in complex biological samples like plasma, tissues, and cell lysates.[1] It is also utilized in metabolic flux analysis and proteomic studies to trace the metabolic fate of cysteine.[1][2]
Q2: What are the ideal characteristics for a stable isotope-labeled internal standard like L-Cysteine-¹³C₃,¹⁵N?
An ideal stable isotope-labeled internal standard should be:
-
Chemically Identical: It should have the same chemical structure as the analyte to ensure similar behavior during sample preparation and analysis.[3]
-
Sufficient Mass Difference: A mass difference of at least 3 Da is recommended to prevent spectral overlap between the analyte and the standard.[3]
-
High Isotopic Purity: The standard should have minimal contamination with the unlabeled analyte to ensure accuracy, especially at low concentrations.
-
Chromatographic Co-elution: The labeled standard and the analyte should elute at the same time to effectively compensate for matrix effects.
-
Stable Isotopic Labels: The isotopes should not be prone to exchange during the experimental workflow.
Q3: How should L-Cysteine-¹³C₃,¹⁵N be stored?
For long-term stability, L-Cysteine-¹³C₃,¹⁵N should be stored at 2-8°C and protected from light. When prepared as a stock solution in a solvent, it is recommended to store it at -80°C for up to 6 months or -20°C for up to 1 month, also protected from light.
Q4: What are common adducts observed for L-Cysteine in electrospray ionization (ESI) mass spectrometry?
In positive ion mode ESI-MS, common adducts for amino acids like L-cysteine include the protonated molecule [M+H]⁺, as well as sodium [M+Na]⁺ and potassium [M+K]⁺ adducts. In negative ion mode, the deprotonated molecule [M-H]⁻ is typically observed. The presence of adducts can be influenced by the sample matrix and the solvents used.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of complex L-Cysteine-¹³C₃,¹⁵N samples.
Issue 1: Low Signal Intensity or Complete Signal Loss
A weak or absent signal for L-cysteine and/or its internal standard is a frequent issue.
Troubleshooting Workflow for Low Signal Intensity
Caption: A step-by-step workflow for troubleshooting low signal intensity.
Potential Causes and Solutions
| Potential Cause | Solution |
| Poor Ionization | Optimize ion source parameters (e.g., spray voltage, gas flow, temperature). Ensure the mobile phase pH is appropriate for the ionization of cysteine. |
| Matrix Effects/Ion Suppression | Improve sample cleanup to remove interfering matrix components. Dilute the sample to reduce the concentration of interfering substances. Modify the chromatographic method to separate L-cysteine from co-eluting matrix components. |
| Inefficient Sample Extraction | Optimize the protein precipitation or extraction protocol to improve the recovery of L-cysteine. Ensure complete cell lysis for intracellular analysis. |
| Analyte Degradation | Cysteine is prone to oxidation to cystine, especially during sample preparation. Consider derivatization of the thiol group to prevent oxidation. |
| Instrument Contamination | Clean the ion source and mass spectrometer inlet. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
Poor chromatography can lead to inaccurate quantification.
Troubleshooting Workflow for Poor Peak Shape
Caption: Decision tree for diagnosing the cause of poor peak shape.
Potential Causes and Solutions
| Potential Cause | Solution |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Secondary Interactions | The free thiol group of cysteine can interact with active sites on the column. Adjust the mobile phase pH to be at least 2 pH units away from the pKa values of cysteine (~2.2 for the carboxyl group and ~9.0 for the amino group). Using an end-capped column can minimize interactions with residual silanol groups. |
| Sample Solvent Mismatch | Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase. |
| Column Contamination/Degradation | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
Issue 3: Inaccurate Quantification
This can manifest as poor linearity, accuracy, or precision.
Logical Flow for Investigating Inaccurate Quantification
Caption: A logical progression for diagnosing quantification inaccuracies.
Potential Causes and Solutions
| Potential Cause | Solution |
| Non-co-elution of Analyte and Internal Standard | Differences in retention times can lead to differential matrix effects. This can sometimes occur with deuterium-labeled standards due to the deuterium isotope effect. Optimize the chromatographic method to ensure co-elution. |
| Isotopic Impurity of the Internal Standard | The presence of unlabeled L-cysteine in the L-Cysteine-¹³C₃,¹⁵N standard can lead to an overestimation of the analyte concentration, particularly at low levels. Verify the isotopic purity of the standard. |
| Incomplete Label Incorporation (in metabolic labeling studies) | For experiments where L-Cysteine-¹³C₃,¹⁵N is used as a tracer, incomplete incorporation into proteins will lead to inaccurate turnover calculations. Ensure a sufficient number of cell divisions in the labeling medium for complete incorporation. |
| Variable Extraction Recovery | The analyte and internal standard may have different extraction efficiencies. Ensure the internal standard is added at the earliest possible stage of sample preparation to account for losses. |
Experimental Protocols
Protocol 1: Quantification of L-Cysteine in Human Plasma
This protocol describes a method for the analysis of L-cysteine in human plasma using L-Cysteine-¹³C₃,¹⁵N as an internal standard.
-
Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of an internal standard working solution of L-Cysteine-¹³C₃,¹⁵N.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 13,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis
-
LC Column: A suitable reversed-phase column, such as a C18 column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
MS Detection: Electrospray ionization in positive ion mode (ESI+).
-
MRM Transitions:
-
L-Cysteine: Precursor ion (m/z) -> Product ion (m/z)
-
L-Cysteine-¹³C₃,¹⁵N: Precursor ion (m/z) -> Product ion (m/z)
-
Instrument parameters such as spray voltage, gas flows, and collision energy should be optimized for the specific instrument being used.
-
Protocol 2: Derivatization of Cysteine for Improved Stability and Detection
To prevent oxidation and improve chromatographic retention, cysteine can be derivatized.
-
Reduction of Disulfide Bonds (if measuring total cysteine)
-
To the sample, add a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) and incubate.
-
-
Alkylation of Thiol Groups
-
Add an alkylating agent such as N-ethylmaleimide (NEM) or iodoacetamide (IAM) to the sample.
-
Incubate at room temperature, protected from light. The reaction time will depend on the specific reagent used.
-
Quench the reaction by adding an excess of a thiol-containing compound like DTT.
-
This derivatization should be performed on both the sample and the L-Cysteine-¹³C₃,¹⁵N internal standard.
Data Presentation
Table 1: Common MRM Transitions for L-Cysteine and its Isotopologue
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| L-Cysteine | 122.0 | 76.0 | Positive |
| L-Cysteine-¹³C₃,¹⁵N | 126.0 | 79.0 | Positive |
Note: The exact m/z values may vary slightly depending on the instrument and calibration. Product ions can also be selected based on the fragmentation pattern of cysteine.
Table 2: Example LC Gradient for Cysteine Analysis
| Time (min) | % Mobile Phase B (Acetonitrile w/ 0.1% Formic Acid) |
| 0.0 | 2 |
| 1.0 | 2 |
| 5.0 | 50 |
| 5.1 | 95 |
| 7.0 | 95 |
| 7.1 | 2 |
| 10.0 | 2 |
This is an example gradient and should be optimized for the specific column and instrument used.
References
strategies for dealing with incomplete labeling in dynamic SILAC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing dynamic Stable Isotope Labeling by Amino acids in Cell culture (SILAC) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is incomplete labeling in dynamic SILAC and why is it a problem?
In dynamic SILAC, incomplete labeling occurs when the "heavy" isotope-labeled amino acids are not fully incorporated into the proteome of the cell population being studied. This leads to the presence of both "light" and "heavy" forms of peptides in the labeled sample. This is a significant issue because it can lead to inaccurate quantification of protein turnover rates. The presence of unlabeled "light" peptides in the "heavy" sample can artificially skew the calculated heavy-to-light (H/L) ratios, leading to an underestimation of protein synthesis and turnover.[1][2]
Q2: How can I assess the labeling efficiency in my SILAC experiment?
To assess labeling efficiency, a small aliquot of the "heavy" labeled cell lysate can be analyzed by mass spectrometry before mixing it with the "light" sample. By searching the data for peptides and their isotopic envelopes, you can determine the percentage of incorporation of the heavy amino acids. A labeling efficiency of over 95% is generally considered acceptable for most SILAC experiments.[3]
Q3: What is arginine-to-proline conversion and how does it affect my SILAC data?
Arginine-to-proline conversion is a metabolic process in some cell lines where the isotopically labeled "heavy" arginine is converted into proline. This results in the incorporation of the heavy label into proline residues, which can complicate data analysis and lead to quantification errors, as the mass shift will not be consistent with only arginine labeling.[4][5]
Q4: Can I use SILAC for non-dividing cells like primary neurons?
Conventional SILAC can be challenging to apply to non-dividing cells due to the slow protein turnover and consequently incomplete labeling. However, variants of the SILAC method have been developed to address this, enabling successful quantification in non-dividing cells.
Troubleshooting Guides
Issue 1: Low Labeling Efficiency (<95%)
Symptoms:
-
SILAC ratio distribution is skewed towards the light-labeled proteins.
-
Observed heavy-to-light (H/L) ratios are consistently lower than expected.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Cell Passages | Ensure cells are cultured for at least five to six passages in the SILAC medium to allow for complete incorporation of the heavy amino acids. |
| Contamination with Light Amino Acids | Use dialyzed fetal bovine serum (FBS) instead of standard FBS to avoid introducing unlabeled amino acids. |
| Problems with Cell Growth in SILAC Medium | If cells are not growing well in the dialyzed serum, you can supplement the medium with purified growth factors or a small percentage of normal serum. |
| Amino Acid Degradation | Prepare fresh SILAC media and avoid prolonged storage, as amino acids can degrade over time. |
Issue 2: Inaccurate Quantification and Skewed Ratios
Symptoms:
-
High variability in protein ratios between biological replicates.
-
Log2-transformed H/L ratios are consistently below zero (H/L < 1) in a 1:1 mixture.
Possible Causes & Solutions:
| Cause | Solution |
| Incomplete Labeling | Implement a label-swap experimental design. By swapping the labels between the control and experimental conditions in a replicate experiment, you can identify and correct for the systematic bias introduced by incomplete labeling. |
| Arginine-to-Proline Conversion | Utilize software tools that can account for this conversion during data analysis. Alternatively, consider using a different labeled amino acid if this is a significant problem in your cell line. |
| Errors in Sample Mixing | Ensure accurate cell counting and protein quantification before mixing the light and heavy cell populations. |
| Instrumental Bias | Use a normalization strategy during data analysis to correct for any systematic errors in mass spectrometry measurements. |
Experimental Protocols
Key Experimental Protocol: Label-Swap for Dynamic SILAC
This protocol describes a label-swap strategy to correct for errors arising from incomplete labeling in a dynamic SILAC experiment.
1. Cell Culture and Labeling:
-
Culture two populations of cells.
-
Experiment 1:
-
Culture the control cells in "light" SILAC medium (containing natural isotopes of arginine and lysine).
-
Culture the experimental cells in "heavy" SILAC medium (containing heavy isotopes, e.g., 13C6-arginine and 13C6,15N2-lysine).
-
-
Experiment 2 (Label Swap):
-
Culture the control cells in "heavy" SILAC medium.
-
Culture the experimental cells in "light" SILAC medium.
-
-
Ensure cells undergo a sufficient number of divisions (at least 5-6) to achieve maximum label incorporation.
2. Dynamic SILAC Time-Course:
-
At time point zero (t=0), switch both cell populations to a medium containing a different isotopic form of the amino acid (e.g., medium-heavy or back to light) to initiate the time-course.
-
Harvest cells at various time points (e.g., 0, 2, 4, 8, 12, 24 hours) throughout the experiment.
3. Sample Preparation and Mass Spectrometry:
-
For each time point in both experiments, mix the "light" and "heavy" cell populations in a 1:1 ratio.
-
Lyse the cells, extract proteins, and digest them into peptides using trypsin.
-
Analyze the peptide mixtures using LC-MS/MS.
4. Data Analysis:
-
Use a software platform like MaxQuant for data analysis.
-
For each protein at each time point, you will obtain two ratios:
-
Ratio 1 (Experiment 1): Heavy (experimental) / Light (control)
-
Ratio 2 (Experiment 2): Light (experimental) / Heavy (control)
-
-
The true ratio is the geometric mean of Ratio 1 and the inverse of Ratio 2. This averaging corrects for the systematic error introduced by incomplete labeling.
Quantitative Data Summary
The following table illustrates the theoretical effect of label-swap averaging on SILAC ratios with 90% labeling efficiency.
| Protein State | Expected Ratio (Ideal) | Observed Ratio (Experiment 1) | Observed Ratio (Experiment 2 - Swap) | Corrected Ratio (Averaged) |
| No Change | 1.0 | 0.95 | 1.05 | 1.0 |
| 1.5-fold Increase | 1.5 | 1.40 | 1.60 | 1.5 |
| 2-fold Increase | 2.0 | 1.85 | 2.15 | 2.0 |
| 1.5-fold Decrease | 0.67 | 0.71 | 0.63 | 0.67 |
| 2-fold Decrease | 0.5 | 0.54 | 0.47 | 0.5 |
This table is based on theoretical calculations and demonstrates how averaging the ratios from label-swap experiments can correct for the inaccuracies caused by incomplete labeling.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: L-Cysteine-¹³C₃,¹⁵N versus ¹³C₆-Lysine for Quantitative Proteomics
For researchers, scientists, and drug development professionals navigating the landscape of quantitative proteomics, the choice of isotopic labeling strategy is paramount. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) stands as a cornerstone technique, and the selection of the labeled amino acid dictates the scope and focus of the proteomic analysis. This guide provides an objective comparison of two powerful options: L-Cysteine-¹³C₃,¹⁵N and the more conventional ¹³C₆-Lysine.
While ¹³C₆-Lysine, often paired with a labeled arginine, offers a broad, general overview of the proteome, L-Cysteine-¹³C₃,¹⁵N provides a more targeted approach, unlocking specific insights into cysteine-related biology, particularly in the burgeoning field of redox proteomics. This comparison will delve into their respective performances, supported by experimental data, and provide detailed protocols to guide your experimental design.
At a Glance: Quantitative Performance
The selection of an isotopic label hinges on several critical factors, including incorporation efficiency, proteome coverage, and potential metabolic effects. The following table summarizes the key quantitative differences between L-Cysteine-¹³C₃,¹⁵N and ¹³C₆-Lysine labeling.
| Feature | L-Cysteine-¹³C₃,¹⁵N | ¹³C₆-Lysine |
| Primary Application | Redox proteomics, disulfide bond analysis, studies of cysteine-rich proteins. | General quantitative proteomics, global protein expression analysis. |
| Proteome Coverage | Targeted, dependent on the abundance of cysteine in proteins. | Broad, as most proteins contain lysine residues. |
| Typical Incorporation Efficiency | >99.5%[1] | >97% after 5-6 cell doublings.[1] |
| Enzyme Compatibility | Independent of tryptic cleavage sites, offering flexibility with other proteases. | Optimized for trypsin digestion, which cleaves at the C-terminus of lysine and arginine. |
| Potential Challenges | Lower natural abundance of cysteine can limit the number of quantifiable peptides. Cysteine's susceptibility to oxidation requires careful sample handling. | Arginine-to-proline conversion can occur in some cell lines when co-labeling with labeled arginine, potentially complicating data analysis. |
Delving Deeper: A Qualitative Comparison
Beyond the numbers, the choice between cysteine and lysine labeling depends heavily on the biological question at hand.
| Aspect | L-Cysteine-¹³C₃,¹⁵N | ¹³C₆-Lysine |
| Principle | Metabolic incorporation of ¹³C- and ¹⁵N-labeled cysteine into newly synthesized proteins. | Metabolic incorporation of ¹³C-labeled lysine into newly synthesized proteins. |
| Advantages | - Enables specific tracking of cysteine metabolism and its role in cellular processes.- Ideal for studying redox-sensitive signaling pathways and the impact of oxidative stress.[2][3][4]- Provides insights into the "cysteinome," the subset of proteins containing cysteine. | - Well-established and widely validated method for quantitative proteomics.- High labeling efficiency is achievable in a broad range of cell lines.- Trypsin digestion ensures that a large proportion of peptides are labeled, leading to broad proteome coverage. |
| Disadvantages | - The lower abundance of cysteine in the proteome compared to lysine can result in fewer labeled peptides per protein.- High concentrations of cysteine can be cytotoxic to some cell lines, requiring optimization of media formulations.- The thiol group of cysteine is susceptible to oxidation during sample preparation, necessitating careful handling. | - Does not provide specific information on cysteine-related biological processes such as redox signaling.- When used with labeled arginine, the metabolic conversion of arginine to proline can introduce inaccuracies in quantification in some cell lines. |
Experimental Protocols
A successful SILAC experiment relies on meticulous execution. Below are detailed protocols for both L-Cysteine-¹³C₃,¹⁵N and ¹³C₆-Lysine SILAC workflows.
Protocol 1: L-Cysteine-¹³C₃,¹⁵N SILAC for Redox Proteomics
This protocol is designed for the targeted analysis of cysteine-containing proteins and their oxidative modifications.
1. Cell Culture and Labeling:
-
Culture cells in a custom-formulated DMEM or RPMI 1640 medium that lacks L-cysteine.
-
For the "heavy" labeled population, supplement the medium with L-Cysteine-¹³C₃,¹⁵N. For the "light" control population, use natural L-cysteine.
-
Culture the cells for at least five to six doublings to ensure maximal incorporation of the labeled amino acid. The high incorporation efficiency of cysteine labeling has been demonstrated to reach over 99.5%.
2. Experimental Treatment:
-
Apply the desired experimental treatment (e.g., induction of oxidative stress with H₂O₂, drug administration) to the cell populations.
3. Cell Lysis and Protein Extraction:
-
Harvest and wash the "light" and "heavy" cell populations separately with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. To preserve the redox state of cysteines, it is crucial to include a thiol-alkylating agent like N-ethylmaleimide (NEM) in the lysis buffer.
4. Sample Mixing and Protein Digestion:
-
Quantify the protein concentration for each lysate using a BCA assay.
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
Perform in-solution or in-gel digestion of the mixed protein sample. While trypsin is commonly used, the choice of protease can be varied as cysteine labeling is not dependent on specific cleavage sites.
5. Mass Spectrometry and Data Analysis:
-
Analyze the resulting peptide mixture using high-resolution LC-MS/MS.
-
Identify and quantify peptide pairs based on the known mass shift of L-Cysteine-¹³C₃,¹⁵N. Specialized software can be used to analyze changes in cysteine oxidation states.
Protocol 2: ¹³C₆-Lysine SILAC for Global Quantitative Proteomics
This protocol outlines the standard procedure for a broad, unbiased quantification of the proteome.
1. Cell Culture and Labeling:
-
Culture cells in SILAC-specific DMEM or RPMI 1640 medium lacking L-lysine (and L-arginine if performing a double-labeling experiment).
-
For the "heavy" population, supplement the medium with ¹³C₆-L-Lysine (and ¹³C₆,¹⁵N₄-L-Arginine if applicable). For the "light" population, use the natural isotopes of these amino acids.
-
Culture the cells for a minimum of five to six cell doublings to achieve incorporation rates typically greater than 97%.
2. Experimental Treatment, Lysis, and Protein Extraction:
-
Follow the same procedures as in the Cysteine-SILAC protocol for experimental treatment, cell lysis, and protein extraction. The inclusion of a thiol-alkylating agent is still recommended to ensure proper protein denaturation and digestion.
3. Sample Mixing and Protein Digestion:
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
Digest the protein mixture with trypsin to generate peptides with a labeled lysine (or arginine) at the C-terminus.
4. Mass Spectrometry and Data Analysis:
-
Analyze the peptide mixture by LC-MS/MS.
-
Identify and quantify peptide pairs based on the known mass shifts of the labeled lysine (and arginine) residues using specialized proteomics software.
Visualizing the Workflows and Pathways
To further clarify the experimental processes and their applications, the following diagrams illustrate the SILAC workflow and a relevant signaling pathway where these labeling strategies are employed.
Caption: A generalized workflow for a SILAC experiment.
Caption: Cysteine oxidation as a switch in redox signaling pathways.
Conclusion: Selecting the Right Tool for the Job
The choice between L-Cysteine-¹³C₃,¹⁵N and ¹³C₆-Lysine for quantitative proteomics is not a matter of one being definitively superior to the other, but rather a strategic decision based on the research question.
For broad, discovery-phase proteomics aimed at identifying global changes in protein expression, the well-established ¹³C₆-Lysine (often in combination with labeled arginine) SILAC method remains the gold standard due to its extensive proteome coverage.
However, for researchers investigating the nuanced roles of post-translational modifications, particularly in the context of redox biology and oxidative stress, L-Cysteine-¹³C₃,¹⁵N labeling offers a powerful, targeted approach. It provides a unique window into the "cysteinome" and its dynamic regulation, which is often missed in global proteomic screens.
Ultimately, a thorough understanding of the strengths and limitations of each method, as outlined in this guide, will empower researchers to select the optimal strategy to unlock new insights into complex biological systems.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Proteome-wide analysis of cysteine oxidation reveals metabolic sensitivity to redox stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of redox proteome reveals oxidation-sensitive protein thiols acting in fundamental processes of developmental hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Metabolic Flux Data: A Comparative Guide to L-Cysteine-¹³C₃,¹⁵N and Alternative Tracers
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of metabolic research, understanding the dynamic flow of molecules through cellular pathways is paramount. Metabolic flux analysis, powered by stable isotope tracers, provides a window into these complex networks. This guide offers an objective comparison of L-Cysteine-¹³C₃,¹⁵N with alternative isotopic tracers for elucidating the metabolic fate of cysteine, a critical amino acid in cellular redox homeostasis and the synthesis of vital biomolecules such as glutathione, taurine, and hydrogen sulfide.
Introduction to Cysteine Metabolism Tracing
L-cysteine sits at a crucial metabolic crossroads. Its sulfur-containing side chain makes it a key component of the antioxidant glutathione, a modulator of neurological function in the form of taurine, and a gaseous signaling molecule, hydrogen sulfide. To quantitatively measure the rates (fluxes) of these transformations, researchers employ isotopically labeled versions of cysteine or its precursors. By tracking the incorporation of heavy isotopes (like ¹³C and ¹⁵N) into downstream metabolites, the activity of specific metabolic pathways can be determined.
L-Cysteine-¹³C₃,¹⁵N is a powerful tool as it contains labels on both the carbon backbone and the nitrogen atom. This dual labeling allows for the simultaneous tracing of the carbon and nitrogen moieties of the molecule as it is metabolized, offering a more comprehensive view of its fate.
Comparative Analysis of Isotopic Tracers
The choice of an isotopic tracer is a critical step in designing a metabolic flux analysis experiment. The ideal tracer should be efficiently taken up by the cells and its isotopic label should be incorporated into the metabolites of interest in a manner that allows for the clear deconvolution of pathway activities. Here, we compare L-Cysteine-¹³C₃,¹⁵N with other commonly used tracers for studying cysteine metabolism.
| Tracer | Labeled Atoms | Primary Applications | Advantages | Limitations |
| L-Cysteine-¹³C₃,¹⁵N | 3 x ¹³C, 1 x ¹⁵N | Simultaneous tracing of carbon and nitrogen flux in glutathione, taurine, and hydrogen sulfide synthesis. | Provides comprehensive data on the fate of both the carbon skeleton and the amino group of cysteine. Allows for the deconvolution of complex pathways. | Higher cost compared to single-labeled tracers. Data analysis can be more complex due to multiple isotopologues. |
| L-Cysteine-¹³C₃ | 3 x ¹³C | Tracing the carbon backbone of cysteine into downstream metabolites. | Excellent for tracking the contribution of cysteine's carbon to the tricarboxylic acid (TCA) cycle and other pathways. | Does not provide information on the fate of the nitrogen atom, which is crucial for understanding transamination reactions. |
| L-Cysteine-¹⁵N | 1 x ¹⁵N | Tracing the nitrogen atom of cysteine. | Useful for studying amino acid transamination and the contribution of cysteine's nitrogen to other amino acids and nitrogenous compounds. | Provides no information on the fate of the carbon skeleton. |
| L-Serine-¹³C₃ | 3 x ¹³C | Tracing the de novo synthesis of cysteine and its subsequent incorporation into glutathione.[1][2] | Allows for the quantification of the transsulfuration pathway's contribution to the cellular cysteine pool.[1][2] | Does not directly measure the flux of exogenous cysteine uptake and utilization. |
| ³⁵S-L-Cysteine | ³⁵S (radioisotope) | Tracing the sulfur atom of cysteine into sulfur-containing metabolites.[3] | Highly sensitive method for tracking sulfur metabolism. | Requires handling of radioactive material and specialized detection equipment. Does not provide information on the carbon or nitrogen backbone. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable metabolic flux analysis studies. Below are generalized protocols for key experiments utilizing L-Cysteine-¹³C₃,¹⁵N and an alternative tracer, ¹³C-Serine, for studying glutathione synthesis.
Protocol 1: Metabolic Flux Analysis of Glutathione Synthesis using L-Cysteine-¹³C₃,¹⁵N
Objective: To quantify the contribution of exogenous L-cysteine to the de novo synthesis of glutathione.
1. Cell Culture and Isotope Labeling:
-
Culture cells of interest (e.g., a cancer cell line) in standard growth medium to mid-log phase.
-
For the labeling experiment, replace the standard medium with a custom medium containing L-Cysteine-¹³C₃,¹⁵N at a known concentration, while keeping all other nutrient concentrations the same.
-
Incubate the cells for a time course (e.g., 0, 2, 4, 8, 24 hours) to monitor the incorporation of the labeled cysteine into intracellular metabolites.
2. Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells rapidly with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol) to the cell culture plate.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.
3. Sample Analysis by LC-MS/MS:
-
Analyze the metabolite extracts using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Use a method optimized for the separation and detection of cysteine, glutathione, and related metabolites.
-
Collect data in a full-scan or targeted SIM (Selected Ion Monitoring) mode to detect the different isotopologues of the metabolites of interest.
4. Data Analysis:
-
Determine the mass isotopologue distribution (MID) for glutathione and its precursors. The incorporation of ¹³C₃ and ¹⁵N from L-Cysteine-¹³C₃,¹⁵N will result in a mass shift of +4 atomic mass units (amu) in the cysteine moiety of glutathione.
-
Correct the raw data for the natural abundance of stable isotopes.
-
Use metabolic flux analysis software (e.g., INCA, Metran) to fit the MID data to a metabolic model and calculate the flux through the glutathione synthesis pathway.
Protocol 2: Comparative Analysis using L-Serine-¹³C₃ for Transsulfuration Pathway Flux
Objective: To quantify the flux of de novo cysteine synthesis from serine via the transsulfuration pathway and its subsequent contribution to glutathione.
1. Cell Culture and Isotope Labeling:
-
Culture cells as described in Protocol 1.
-
Replace the standard medium with a custom medium containing L-Serine-¹³C₃.
-
Incubate cells for a similar time course as in Protocol 1.
2. Metabolite Extraction:
-
Follow the same procedure as described in Protocol 1.
3. Sample Analysis by LC-MS/MS:
-
Analyze the extracts by LC-MS/MS with a method optimized for serine, cysteine, and glutathione.
4. Data Analysis:
-
Determine the MID for cysteine and glutathione. The incorporation of ¹³C₃ from serine into cysteine will result in a +3 amu shift in cysteine and subsequently in the cysteine moiety of glutathione.
-
Correct for natural isotope abundance.
-
Calculate the flux through the transsulfuration pathway and its contribution to the glutathione pool using metabolic flux analysis software.
Visualizing Metabolic Pathways and Workflows
Understanding the flow of atoms and the experimental process is enhanced by clear visualizations.
Caption: A generalized workflow for metabolic flux analysis experiments.
References
accuracy and precision of L-Cysteine-13C3,15N as a quantification standard
In the precise world of quantitative mass spectrometry, the choice of an internal standard is paramount to achieving accurate and reproducible results. For researchers, scientists, and drug development professionals quantifying L-cysteine, the stable isotope-labeled standard L-Cysteine-¹³C₃,¹⁵N has emerged as a gold standard. This guide provides an objective comparison of its performance against other common internal standards, supported by experimental data, to aid in the selection of the most appropriate quantification strategy.
Stable isotope-labeled (SIL) internal standards are considered the benchmark for quantitative mass spectrometry because they exhibit nearly identical chemical and physical properties to the endogenous analyte.[1] This ensures they co-elute chromatographically and experience similar ionization effects, effectively normalizing for variations during sample preparation and analysis. L-Cysteine-¹³C₃,¹⁵N, with its three ¹³C atoms and one ¹⁵N atom, provides a distinct mass shift from the native L-cysteine, allowing for clear differentiation in the mass spectrometer while maintaining the same molecular structure and behavior.
Performance Comparison of Internal Standards for L-Cysteine Quantification
The following tables summarize the performance of L-Cysteine-¹³C₃,¹⁵N in comparison to alternative internal standards, such as deuterated L-cysteine and non-homologous standards like norvaline. The data is compiled from various validated LC-MS/MS methods.
Table 1: Performance of L-Cysteine-¹³C₃,¹⁵N as an Internal Standard
| Performance Metric | Result | Reference |
| Linearity (r²) | > 0.99 | Ju et al., 2019 |
| Limit of Detection (LOD) | 2.5 µM | Ju et al., 2019 |
| Limit of Quantification (LOQ) | 5.0 µM | Ju et al., 2019 |
| Intra-day Precision (%CV) | 2.1% - 5.8% | Ju et al., 2019 |
| Inter-day Precision (%CV) | 3.5% - 7.2% | Ju et al., 2019 |
| Recovery | 95.7% - 104.3% | Ju et al., 2019 |
| Stability (24h at 4°C) | 96.2% - 103.1% | Ju et al., 2019 |
Table 2: Performance of Alternative Internal Standards for Cysteine/Cystine Quantification
| Internal Standard | Performance Metric | Result | Reference |
| Deuterated Cystine (d₆-cystine) | Linearity | 0.078 - 100 µM | Gheshlaghi et al., 2019 |
| LOD | 0.0192 µM | Gheshlaghi et al., 2019 | |
| LOQ | 0.0582 µM | Gheshlaghi et al., 2019 | |
| Intra-day Precision (%CV) | ≤ 10% | Gheshlaghi et al., 2019 | |
| Inter-day Precision (%CV) | ≤ 10% | Gheshlaghi et al., 2019 | |
| Recovery | 94% - 106% | Gheshlaghi et al., 2019 | |
| Norvaline | Linearity (for Cysteine) | 0.5 - 250 µM | Waters Corporation, 2021 |
| Intra-day Precision (%CV) | Not specified for Cysteine alone | ||
| Inter-day Precision (%CV) | Not specified for Cysteine alone |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. Below are the experimental protocols from the cited studies.
Protocol for L-Cysteine Quantification using L-Cysteine-¹³C₃,¹⁵N
-
Sample Preparation: To 5 µL of mouse plasma, 10 µL of an internal standard working solution (containing uniformly ¹³C, ¹⁵N-labeled amino acids) and 85 µL of acetonitrile were added. The mixture was vortexed and centrifuged at 14,000 rpm for 10 minutes at 4°C. The supernatant was then transferred for LC-MS/MS analysis.
-
LC-MS/MS Conditions:
-
Chromatography: Performed on an Intrada Amino Acid column (50 x 2 mm, 3 µm).
-
Mobile Phase A: 100 mM ammonium formate in water.
-
Mobile Phase B: 0.3% formic acid in acetonitrile/water (95:5, v/v).
-
Gradient: A specific gradient elution was used over a 13-minute run time.
-
Flow Rate: 0.6 mL/min.
-
Mass Spectrometry: Analysis was conducted using a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).
-
MRM Transition for L-Cysteine: m/z 122.0 -> 76.0
-
MRM Transition for L-Cysteine-¹³C₃,¹⁵N: m/z 126.0 -> 79.0
-
Protocol for Cystine Quantification using Deuterated Cystine (d₆-cystine)
-
Sample Preparation: Leukocyte pellets were lysed, and proteins were precipitated using 12% trichloroacetic acid. After centrifugation, the supernatant was analyzed. d₆-cystine was used as the internal standard.
-
LC-MS/MS Conditions:
-
Chromatography: Details of the column were not specified in the abstract.
-
Run Time: 3 minutes.
-
Mass Spectrometry: A triple quadrupole mass spectrometer was used.
-
Protocol for Amino Acid Analysis using Norvaline
-
Sample Preparation: Samples were derivatized using the AccQ•Tag Ultra Derivatization Kit. Norvaline was added as the internal standard.
-
LC Conditions:
-
Chromatography: ACQUITY Premier UPLC System with an AccQ•Tag Ultra C18 column.
-
Mobile Phases: AccQ•Tag Ultra Eluent A and B.
-
Column Temperature: 45°C.
-
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for implementing these quantitative methods.
Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.
Signaling Pathway Visualization
While not a traditional signaling pathway, the logical flow of selecting an appropriate internal standard can be visualized to aid in decision-making.
References
Assessing the Biological Impact of L-Cysteine-¹³C₃,¹⁵N Labeling on Cells: A Comparative Guide
For researchers, scientists, and drug development professionals employing Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), the choice of labeled amino acid is a critical determinant of experimental outcomes. While L-Arginine and L-Lysine are the conventional choices for global proteomic analysis, the use of L-Cysteine-¹³C₃,¹⁵N offers a more targeted approach, particularly for investigating specific biological processes such as redox proteomics and disulfide bond dynamics. This guide provides an objective comparison of the biological impact of L-Cysteine-¹³C₃,¹⁵N labeling on cells versus the commonly used L-Arginine and L-Lysine isotopes, supported by experimental data and detailed protocols.
Performance Comparison: L-Cysteine vs. Arginine/Lysine Labeling
The selection of a stable isotope-labeled amino acid in a SILAC experiment should be guided by the specific research question. While traditional Arginine/Lysine labeling provides a broad overview of the proteome, L-Cysteine labeling allows for a more focused analysis of a specific subset of proteins.[1]
| Feature | L-Cysteine-¹³C₃,¹⁵N Labeling | L-Arginine/L-Lysine-¹³C,¹⁵N Labeling |
| Primary Application | Targeted analysis of cysteine-containing proteins, redox proteomics, disulfide bond analysis.[2] | Global, unbiased proteome-wide quantification.[1] |
| Proteome Coverage | Lower, due to the relatively lower abundance of cysteine in the proteome.[1] | High, as arginine and lysine are abundant in most proteins.[1] |
| Potential Cytotoxicity | High concentrations of cysteine can be cytotoxic to cells. | Generally considered to have low cytotoxicity at typical SILAC concentrations. |
| Metabolic Interconversion | Can be metabolized into other molecules like taurine and hydrogen sulfide. | Arginine can be converted to proline in some cell lines, which can complicate data analysis. |
Biological Impact Assessment: Experimental Data
While the inherent chemical properties of stable isotopes are not expected to significantly alter cellular processes, the introduction of any labeled amino acid warrants careful consideration of its potential biological impact. To date, direct comparative studies quantifying the cytotoxic and metabolic effects of L-Cysteine-¹³C₃,¹⁵N versus labeled Arginine and Lysine are limited. However, studies on unlabeled L-cysteine provide valuable insights into its potential effects.
Excessive concentrations of L-cysteine have been shown to induce a form of cell death characterized by vacuole formation, mediated by the activation of endoplasmic reticulum (ER) stress and mitogen-activated protein kinase (MAPK) signaling pathways. Furthermore, a derivative of L-cysteine, S-(1,2-dichlorovinyl)-L-cysteine, has been demonstrated to induce both apoptosis and cell proliferation in human proximal tubular cells. These findings underscore the importance of optimizing the concentration of labeled L-Cysteine to minimize potential off-target effects.
Experimental Protocols
To rigorously assess the biological impact of L-Cysteine-¹³C₃,¹⁵N labeling in your specific cell system, we provide the following detailed experimental protocols for comparative analysis with labeled L-Arginine and L-Lysine.
Protocol 1: Comparative Cell Viability and Proliferation Assay
This protocol outlines a method to compare the effects of L-Cysteine-¹³C₃,¹⁵N, L-Arginine-¹³C₆,¹⁵N₄, and L-Lysine-¹³C₆,¹⁵N₂ on cell viability and proliferation.
1. Cell Culture and Labeling:
- Culture cells in SILAC-formulated DMEM or RPMI 1640 medium deficient in L-Cysteine, L-Arginine, and L-Lysine.
- For the "heavy" labeled populations, supplement the medium with either L-Cysteine-¹³C₃,¹⁵N, L-Arginine-¹³C₆,¹⁵N₄, or L-Lysine-¹³C₆,¹⁵N₂ at a concentration optimized for your cell line (typically 0.1-0.2 mM for L-Cysteine).
- For the "light" control population, supplement the medium with the corresponding natural amino acids.
- Culture the cells for at least five passages to ensure complete incorporation of the labeled amino acids.
2. Cell Viability Assay (MTT Assay):
- Seed an equal number of "heavy" labeled and "light" control cells in a 96-well plate.
- At desired time points (e.g., 24, 48, 72 hours), add MTT solution to each well and incubate.
- Add solubilization solution and measure the absorbance at 570 nm.
- Calculate the percentage of viable cells for each labeled condition relative to the control.
3. Cell Proliferation Assay (EdU Staining):
- Culture "heavy" labeled and "light" control cells on coverslips.
- Pulse the cells with 10 µM EdU for 2 hours.
- Fix and permeabilize the cells.
- Perform the Click-iT® reaction to fluorescently label the incorporated EdU.
- Counterstain the nuclei with DAPI.
- Image the cells using fluorescence microscopy and quantify the percentage of EdU-positive cells.
Protocol 2: Comparative Apoptosis Assay
This protocol details the use of Annexin V and Propidium Iodide (PI) staining to compare the induction of apoptosis by the different labeled amino acids.
1. Cell Preparation:
- Culture and label cells as described in Protocol 1.
- Harvest both adherent and floating cells.
2. Staining:
- Wash the cells with cold PBS.
- Resuspend the cells in Annexin V binding buffer.
- Add FITC-conjugated Annexin V and PI.
- Incubate in the dark at room temperature.
3. Flow Cytometry Analysis:
- Analyze the stained cells using a flow cytometer.
- Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
- Compare the percentage of apoptotic cells between the different labeled conditions and the control.
Visualizing Experimental Workflows and Cellular Pathways
To further clarify the experimental design and the cellular processes under investigation, the following diagrams are provided.
Caption: Workflow for comparing the biological impact of different labeled amino acids.
Caption: Major metabolic fates of intracellular L-Cysteine.
Conclusion
The selection of a stable isotope-labeled amino acid for SILAC experiments requires a careful balance between the desired scope of the proteomic analysis and the potential for biological perturbation. L-Cysteine-¹³C₃,¹⁵N labeling is a powerful tool for targeted proteomics, offering unique insights into the roles of cysteine-containing proteins in cellular processes. However, researchers must be mindful of the potential for cytotoxicity at higher concentrations and the distinct metabolic fate of cysteine compared to arginine and lysine. By employing the comparative experimental protocols outlined in this guide, researchers can confidently assess the biological impact of L-Cysteine-¹³C₃,¹⁵N labeling in their specific cellular models and ensure the integrity and reliability of their quantitative proteomic data.
References
comparative analysis of different isotope-labeled amino acids for fluxomics
A Comprehensive Guide to Isotope-Labeled Amino Acids for Fluxomics
For researchers, scientists, and drug development professionals venturing into the dynamic field of metabolic flux analysis (fluxomics), the choice of isotopic tracer is a critical decision that profoundly impacts the quality and scope of experimental outcomes. This guide provides an objective comparative analysis of different isotope-labeled amino acids, offering a clear overview of their performance, supported by experimental data and detailed methodologies.
Comparative Analysis of Isotope-Labeled Amino Acids
The selection of an isotope-labeled amino acid for fluxomics hinges on the specific metabolic pathways under investigation and the analytical platform available. The most commonly used stable isotopes are Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), often used individually or in combination.
| Isotope Label | Primary Application in Fluxomics | Advantages | Disadvantages | Typical Analytical Method |
| ¹³C-Labeled Amino Acids | Tracing carbon backbone transformations in central carbon metabolism (e.g., glycolysis, TCA cycle, pentose phosphate pathway).[1] | High resolution of carbon fluxes.[1] Well-established methodologies and a wide variety of commercially available tracers.[2] Different positional labeling patterns of glucose and glutamine can resolve specific pathways with high precision.[2] | Can be expensive, especially for uniformly labeled compounds. Does not provide direct information on nitrogen metabolism. | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy. |
| ¹⁵N-Labeled Amino Acids | Tracing nitrogen flow, particularly in amino acid biosynthesis, transamination reactions, and nucleotide metabolism.[3] | Provides direct insights into nitrogen assimilation and utilization. Can be used to study protein synthesis and degradation rates. | Limited information on carbon metabolism. Fewer commercially available ¹⁵N-labeled central carbon metabolites compared to ¹³C. | LC-MS, NMR Spectroscopy. |
| ¹³C, ¹⁵N Dual-Labeled Amino Acids | Simultaneous quantification of carbon and nitrogen fluxes. Elucidating the interplay between carbon and nitrogen metabolism. | Provides a more comprehensive view of cellular metabolism. Increased resolution for certain pathways by tracking both atoms simultaneously. | Increased complexity in data analysis and modeling. Higher cost of tracers. | LC-MS, NMR Spectroscopy. |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to obtaining high-quality and reproducible fluxomics data. Below are representative protocols for metabolic flux analysis using different types of isotope-labeled amino acids.
Protocol 1: Stationary ¹³C-Metabolic Flux Analysis (MFA) using GC-MS
This protocol is adapted from established methods for analyzing central carbon metabolism in cultured cells.
1. Cell Culture and Isotope Labeling:
-
Culture cells in a defined medium to ensure metabolic steady state.
-
Switch to a labeling medium containing a ¹³C-labeled substrate (e.g., [U-¹³C]-glucose or [1,2-¹³C]-glucose) at a known concentration. The choice of tracer depends on the pathways of interest.
-
Incubate the cells for a sufficient duration to achieve isotopic steady state in the proteinogenic amino acids. This is typically determined by analyzing samples at multiple time points (e.g., 8, 12, 24 hours) until the isotopic enrichment of amino acids remains constant.
2. Sample Collection and Quenching:
-
Rapidly quench metabolic activity by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Immediately add ice-cold methanol or a methanol/water mixture to the cells to extract metabolites.
3. Protein Hydrolysis:
-
After metabolite extraction, lyse the cells and hydrolyze the protein pellet using 6 M HCl at 100-110°C for 24 hours.
-
Dry the hydrolysate under a stream of nitrogen or using a vacuum concentrator.
4. Derivatization:
-
Derivatize the amino acids to make them volatile for GC-MS analysis. A common method is to use N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which creates TBDMS derivatives.
5. GC-MS Analysis:
-
Analyze the derivatized amino acids using a GC-MS system. The mass spectrometer is operated in electron ionization (EI) mode to generate fragment ions that provide information about the isotopic labeling patterns of the amino acid carbon backbones.
6. Data Analysis:
-
Correct the raw mass spectrometry data for the natural abundance of isotopes.
-
Use a metabolic flux analysis software (e.g., INCA, Metran) to estimate the intracellular fluxes by fitting a metabolic model to the measured isotopic labeling data and extracellular flux rates (e.g., glucose uptake, lactate secretion).
Protocol 2: ¹⁵N-Metabolic Flux Analysis for Nitrogen Metabolism
This protocol focuses on tracing nitrogen flow using a ¹⁵N-labeled amino acid.
1. Cell Culture and Labeling:
-
Grow cells in a defined medium with a specific ¹⁵N-labeled amino acid (e.g., [¹⁵N₂]-Glutamine) as the primary nitrogen source.
-
Incubate for a predetermined time to allow for the incorporation of ¹⁵N into other amino acids and nitrogen-containing metabolites.
2. Metabolite Extraction:
-
Quench metabolism and extract intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).
3. LC-MS Analysis:
-
Analyze the metabolite extracts using a liquid chromatography-mass spectrometry (LC-MS) system.
-
Use a high-resolution mass spectrometer to accurately measure the mass isotopologue distributions of amino acids and other nitrogenous compounds.
4. Flux Calculation:
-
Calculate the fractional contribution of the ¹⁵N label to the nitrogen atoms of downstream metabolites to determine the relative activity of nitrogen metabolic pathways.
Protocol 3: One-Shot ¹³C/¹⁵N Dual-Labeling for Simultaneous C and N Flux Analysis
This protocol allows for the concurrent analysis of carbon and nitrogen metabolism.
1. Isotope Labeling:
-
Culture cells in a medium containing both a ¹³C-labeled carbon source (e.g., [U-¹³C]-glucose) and a ¹⁵N-labeled nitrogen source (e.g., [¹⁵N₂]-glutamine).
2. Sample Processing:
-
Follow the sample collection, quenching, and metabolite extraction procedures as described in the previous protocols.
3. Analytical Measurement:
-
Utilize high-resolution LC-MS to distinguish and quantify the mass isotopologues resulting from both ¹³C and ¹⁵N incorporation.
4. Computational Modeling:
-
Employ a metabolic model that tracks both carbon and nitrogen atom transitions.
-
Use specialized software to simultaneously estimate carbon and nitrogen fluxes by fitting the model to the measured mass isotopologue distributions.
Visualizing Metabolic Pathways and Workflows
Clear and accurate diagrams are essential for communicating complex metabolic networks and experimental designs. The following diagrams are generated using the DOT language and can be rendered with Graphviz.
Caption: A generalized experimental workflow for metabolic flux analysis.
Caption: A simplified diagram of central carbon metabolism.
References
A Researcher's Guide to Quantitative Proteomics: Benchmarking L-Cysteine-¹³C₃,¹⁵N Labeling
For researchers, scientists, and drug development professionals navigating the complex landscape of quantitative proteomics, the choice of quantification strategy is paramount. This guide provides an objective comparison of L-Cysteine-¹³C₃,¹⁵N metabolic labeling against other widely used techniques, including Stable Isotope Labeling with Amino acids in Cell culture (SILAC), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), Tandem Mass Tags (TMT), and Label-Free Quantification (LFQ). Supported by experimental data and detailed protocols, this document aims to inform and guide your experimental design for robust and accurate protein quantification.
Executive Summary
Metabolic labeling with L-Cysteine-¹³C₃,¹⁵N offers a powerful approach for the precise quantification of cysteine-containing proteins. This method, a variant of the well-established SILAC technique, provides high accuracy and precision by incorporating stable isotopes directly into the proteome of living cells. This minimizes experimental variability compared to in-vitro chemical labeling methods like iTRAQ and TMT. While label-free quantification offers simplicity and broad proteome coverage, it often sacrifices a degree of quantitative accuracy and reproducibility. The selection of the optimal technique is contingent on the specific research question, sample type, and desired depth of analysis.
Comparative Analysis of Quantification Techniques
The performance of any quantitative proteomics method can be evaluated based on several key metrics: accuracy, precision, proteome coverage, multiplexing capability, and cost-effectiveness. Below is a summary of how L-Cysteine-¹³C₃,¹⁵N labeling and its alternatives compare across these parameters.
| Feature | L-Cysteine-¹³C₃,¹⁵N Labeling | SILAC (Arg/Lys) | iTRAQ / TMT | Label-Free Quantification (LFQ) |
| Principle | In vivo metabolic labeling | In vivo metabolic labeling | In vitro chemical labeling (isobaric) | No labeling, based on signal intensity or spectral counting |
| Accuracy | High | High | Moderate (ratio compression can occur)[1] | Moderate to High (dependent on instrument performance and software)[2][3] |
| Precision | High | High | Good | Moderate (subject to run-to-run variation)[2] |
| Proteome Coverage | Targeted (Cysteine-containing proteins) | Broad | Broad | Broadest |
| Multiplexing | 2-3 samples typically | 2-3 samples typically | Up to 18 samples (TMT)[4] | Unlimited (sequential analysis) |
| Sample Type | Cell culture | Cell culture | Any protein sample | Any protein sample |
| Cost | Moderate (labeled amino acid) | Moderate (labeled amino acids) | High (reagents) | Low (no reagents) |
| Workflow Complexity | Moderate (requires cell culture adaptation) | Moderate (requires cell culture adaptation) | High (multi-step chemical labeling) | Low (simplest sample preparation) |
In-Depth Comparison
L-Cysteine-¹³C₃,¹⁵N Labeling vs. Conventional SILAC (Arginine/Lysine)
L-Cysteine labeling offers a more targeted approach compared to the conventional use of arginine and lysine in SILAC. Since cysteine is a relatively rare amino acid, this method is particularly advantageous for studies focused on:
-
Redox proteomics: Investigating the oxidation status of cysteine residues.
-
Drug target engagement: Many drugs covalently bind to cysteine residues.
-
Disulfide bond analysis: Studying protein structure and folding.
However, the lower abundance of cysteine in the proteome means that a smaller subset of proteins will be quantified compared to a traditional Arg/Lys-SILAC experiment.
Metabolic Labeling (L-Cysteine & SILAC) vs. Chemical Labeling (iTRAQ & TMT)
The primary advantage of metabolic labeling is the early-stage mixing of samples. "Heavy" and "light" labeled cells are combined before cell lysis and protein extraction, meaning that subsequent sample handling steps introduce minimal quantitative error. In contrast, iTRAQ and TMT involve labeling at the peptide level after protein digestion, which can introduce variability.
A known issue with isobaric tagging methods like iTRAQ and TMT is "ratio compression," where co-isolation of different peptides can lead to an underestimation of the true abundance ratios. Metabolic labeling methods are less prone to this effect. However, iTRAQ and TMT offer significantly higher multiplexing capabilities, allowing for the comparison of many samples in a single mass spectrometry run.
Metabolic Labeling (L-Cysteine & SILAC) vs. Label-Free Quantification (LFQ)
Label-free quantification is the most straightforward and cost-effective method, requiring no special reagents for labeling. It also theoretically provides the deepest proteome coverage. However, LFQ is more susceptible to variations in sample preparation and mass spectrometer performance, which can impact quantitative accuracy and reproducibility. Multiple injections are required for multiple samples, increasing instrument time. Metabolic labeling, with its internal standards, generally provides higher precision and accuracy. A direct comparison between SILAC and label-free approaches in primary retinal Müller cells showed that while the overall number of identified proteins was similar, the specific proteins identified as significantly changing differed between the methods, suggesting that using multiple strategies can increase the analytical depth.
Experimental Protocols
Detailed methodologies are crucial for reproducible quantitative proteomics experiments. Below are generalized protocols for the discussed techniques.
L-Cysteine-¹³C₃,¹⁵N Labeling Protocol
-
Cell Culture and Labeling:
-
Culture two populations of cells in parallel.
-
For the "heavy" sample, use a custom cell culture medium deficient in L-cysteine, supplemented with L-Cysteine-¹³C₃,¹⁵N.
-
For the "light" sample, use the same medium supplemented with natural L-cysteine.
-
Culture the cells for at least five passages to ensure complete incorporation of the labeled amino acid.
-
-
Experimental Treatment:
-
Apply the desired experimental conditions (e.g., drug treatment) to both cell populations.
-
-
Sample Mixing and Protein Extraction:
-
Harvest and count the cells from both populations.
-
Combine the "heavy" and "light" cells at a 1:1 ratio.
-
Lyse the combined cell pellet using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Digestion:
-
Reduce the disulfide bonds in the protein lysate with DTT and alkylate the free cysteines with iodoacetamide.
-
Digest the proteins into peptides using an enzyme such as trypsin.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the peptide mixture using LC-MS/MS.
-
Quantify the relative abundance of peptides by comparing the signal intensities of the "heavy" and "light" isotopic pairs.
-
SILAC (Arginine/Lysine) Protocol
This protocol is similar to the L-Cysteine labeling protocol, with the following modifications:
-
Use a medium deficient in L-arginine and L-lysine.
-
Supplement the "heavy" medium with ¹³C₆,¹⁵N₄-L-arginine and ¹³C₆,¹⁵N₂-L-lysine.
-
Supplement the "light" medium with natural L-arginine and L-lysine.
iTRAQ/TMT Protocol
-
Protein Extraction and Digestion:
-
Extract proteins from each sample individually.
-
Reduce, alkylate, and digest the proteins into peptides.
-
-
Peptide Labeling:
-
Label the peptides from each sample with a different isobaric tag (iTRAQ or TMT reagent) according to the manufacturer's instructions.
-
-
Sample Pooling:
-
Combine the labeled peptide samples into a single mixture.
-
-
Fractionation and Mass Spectrometry:
-
Fractionate the pooled peptide mixture to reduce complexity.
-
Analyze each fraction by LC-MS/MS.
-
-
Data Analysis:
-
Identify peptides from the fragmentation spectra.
-
Quantify the relative abundance of peptides based on the intensities of the reporter ions released during fragmentation.
-
Label-Free Quantification Protocol
-
Protein Extraction and Digestion:
-
Extract and digest proteins from each sample individually, ensuring highly consistent and reproducible workflows.
-
-
Mass Spectrometry:
-
Analyze each sample separately by LC-MS/MS.
-
-
Data Analysis:
-
Align the chromatograms from all runs.
-
Quantify proteins based on the peak area of their corresponding peptides (ion intensity) or by counting the number of assigned spectra (spectral counting).
-
Visualizing Workflows and Signaling Pathways
Diagrams are essential for understanding complex experimental workflows and biological pathways.
Caption: Workflow for L-Cysteine-¹³C₃,¹⁵N Metabolic Labeling.
Caption: General Workflow for iTRAQ/TMT Labeling.
Signaling Pathway Example: EGFR Signaling
Quantitative proteomics is frequently used to study changes in signaling pathways in response to stimuli or drug treatment. The Epidermal Growth Factor Receptor (EGFR) pathway is a critical regulator of cell growth and proliferation and is often dysregulated in cancer.
Caption: Simplified EGFR Signaling Pathway.
A study using SILAC to quantify protein changes in response to EGFR inhibition with gefitinib identified numerous proteins whose abundance was altered, providing insights into the downstream effects of blocking this pathway. Similarly, iTRAQ-based proteomics has been used to analyze the proteome profiles of cells infected with viruses that modulate the MAPK signaling pathway, a key component of EGFR signaling. These studies demonstrate the power of quantitative proteomics to elucidate the intricate workings of cellular signaling networks.
Conclusion
The choice of a quantitative proteomics strategy is a critical decision that will profoundly impact the outcome and interpretation of your research. L-Cysteine-¹³C₃,¹⁵N labeling, as a targeted metabolic labeling technique, offers high accuracy and precision for studies focused on cysteine-containing proteins, making it an excellent choice for redox proteomics and drug target engagement studies. For global proteome-wide quantification in cell culture models, conventional SILAC using labeled arginine and lysine remains a robust and reliable method. For experiments requiring high-throughput analysis of diverse sample types, iTRAQ and TMT provide powerful multiplexing capabilities, albeit with the potential for ratio compression. Finally, label-free quantification serves as a valuable, cost-effective tool for large-scale discovery studies, particularly when high sample numbers are a key consideration. By carefully considering the strengths and limitations of each approach in the context of your specific biological question, you can select the most appropriate method to generate high-quality, reproducible, and meaningful quantitative proteomics data.
References
- 1. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
- 2. Advantages and Disadvantages of Label-Free Quantitative Proteomics | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Simultaneous Improvement in the Precision, Accuracy, and Robustness of Label-free Proteome Quantification by Optimizing Data Manipulation Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
Navigating the Landscape of Quantitative Proteomics: An Inter-laboratory Perspective on L-Cysteine-13C3,15N Labeling
For researchers, scientists, and drug development professionals engaged in quantitative proteomics, the selection of a robust and reproducible quantification strategy is paramount. This guide provides a comprehensive comparison of the inter-laboratory reproducibility of L-Cysteine-13C3,15N-based proteomics with other established methods. While direct inter-laboratory studies on this compound labeling are not extensively available, this guide draws upon the principles of metabolic labeling and available data from analogous techniques to provide a valuable comparative framework.
The use of stable isotope labeling, such as with this compound, offers a powerful approach for accurate protein quantification. This method, a variant of Stable Isotope Labeling with Amino acids in Cell culture (SILAC), involves the metabolic incorporation of a "heavy" labeled amino acid into the proteome of one cell population, which is then compared to a "light" unlabeled population. This allows for the direct comparison of protein abundance between different experimental conditions.
Performance Comparison: this compound Labeling vs. Alternative Methods
The reproducibility of a quantitative proteomics workflow is a critical factor, especially in multi-center studies or when comparing data across different experiments. The coefficient of variation (CV) is a common metric used to assess this reproducibility, with lower CVs indicating higher precision.
While specific inter-laboratory CVs for this compound are not readily found in published literature, we can infer its potential performance based on data from SILAC and other labeling methods. Metabolic labeling techniques like SILAC are generally considered to have good reproducibility because the labeling is incorporated metabolically, and the samples are mixed at an early stage, minimizing downstream technical variability.
Here's a comparative overview of the inter-laboratory reproducibility of different quantitative proteomics methods:
| Method | Typical Inter-laboratory Coefficient of Variation (CV) | Advantages | Disadvantages |
| This compound Labeling (Inferred) | Not widely reported, but expected to be similar to SILAC (typically 10-30%) | Specific focus on cysteine-containing proteins, useful for redox proteomics and studying functionally important cysteine residues. | Lower proteome coverage due to the low abundance of cysteine. Requires metabolic activity, limiting it to cell culture. |
| SILAC (Stable Isotope Labeling with Amino acids in Cell culture) | 10-30% | High accuracy and precision due to early-stage sample mixing.[1] | Limited to metabolically active cells. Can be expensive and time-consuming. |
| TMT (Tandem Mass Tag) | 15-35% | High multiplexing capacity (up to 18-plex). | Can suffer from ratio compression, underestimating large fold changes. |
| Label-Free Quantification (LFQ) | 20-50% | Applicable to a wide range of sample types, including tissues and clinical samples. Cost-effective. | More susceptible to technical variability introduced during sample preparation and LC-MS analysis.[2] |
| SWATH-MS (Data-Independent Acquisition) | A multi-laboratory study demonstrated that SWATH-MS can consistently detect and reproducibly quantify over 4000 proteins.[3][4][5] | High reproducibility and comprehensive proteome coverage. | Requires extensive library generation and complex data analysis. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for ensuring high reproducibility. Below are generalized protocols for this compound labeling and a typical bottom-up proteomics workflow.
This compound Labeling Protocol (Cys-SILAC)
This protocol outlines the metabolic labeling of cells using heavy L-Cysteine.
-
Cell Culture: Two populations of cells are cultured in parallel. One population is grown in a "light" medium containing natural L-cysteine, while the other is grown in a "heavy" medium where natural L-cysteine is replaced with this compound.
-
Metabolic Labeling: Cells are cultured for a sufficient number of cell divisions (typically 5-6) to ensure near-complete incorporation of the labeled amino acid into the proteome.
-
Experimental Treatment: Once labeling is complete, the cells can be subjected to the desired experimental conditions (e.g., drug treatment, pathway stimulation).
-
Cell Harvesting and Lysis: "Light" and "heavy" cell populations are harvested and lysed separately.
-
Protein Quantification and Mixing: Protein concentrations of the "light" and "heavy" lysates are determined, and equal amounts of protein are mixed.
-
Sample Preparation for Mass Spectrometry: The mixed protein sample is then processed for mass spectrometry analysis (see protocol below).
General Bottom-Up Proteomics Workflow
This protocol details the steps for preparing protein samples for mass spectrometry analysis.
-
Protein Reduction and Alkylation:
-
Reduce disulfide bonds in the protein mixture using a reducing agent like dithiothreitol (DTT).
-
Alkylate the resulting free cysteine residues with a reagent such as iodoacetamide (IAA) to prevent the reformation of disulfide bonds.
-
-
Protein Digestion: The protein mixture is digested into smaller peptides using a proteolytic enzyme, most commonly trypsin.
-
Peptide Desalting: The peptide mixture is cleaned up and concentrated using a solid-phase extraction method, such as C18 desalting, to remove salts and other contaminants that can interfere with mass spectrometry analysis.
-
LC-MS/MS Analysis: The desalted peptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments, allowing for their identification and quantification.
-
Data Analysis: The raw mass spectrometry data is processed using specialized software to identify the peptides and quantify the relative abundance of the "light" and "heavy" forms, which corresponds to the relative abundance of the proteins in the original samples.
Visualizing the Workflow and a Relevant Pathway
To further clarify the experimental process and its application, the following diagrams were generated using Graphviz.
This compound labeling is particularly useful for studying signaling pathways that involve redox regulation through cysteine modifications. One such example is the Keap1-Nrf2 pathway, which is a critical regulator of the cellular antioxidant response.
References
Safety Operating Guide
Proper Disposal of L-Cysteine-¹³C₃,¹⁵N: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of research operations. This guide provides essential safety and logistical information for the proper disposal of L-Cysteine-¹³C₃,¹⁵N, a non-radioactive, isotopically labeled amino acid. The following procedures are designed to offer clear, step-by-step guidance for researchers, scientists, and drug development professionals.
L-Cysteine-¹³C₃,¹⁵N is not classified as a hazardous substance or mixture.[1] Consequently, it is not categorized as dangerous goods for transportation purposes.[1] However, all chemical waste must be managed responsibly to ensure safety and environmental protection. The disposal of this compound is governed by the same principles as its unlabeled counterpart, L-Cysteine.
Key Disposal Considerations
While L-Cysteine-¹³C₃,¹⁵N is considered non-hazardous, it is imperative to adhere to institutional guidelines and local regulations. The following table summarizes the primary considerations for its disposal.
| Consideration | Guideline | Citation |
| Regulatory Compliance | All disposal methods must comply with federal, state, and local regulations. | [1][2][3] |
| Waste Characterization | It is the responsibility of the waste generator to properly characterize all waste materials. | |
| Container Management | Keep the chemical in its original container. Do not mix with other waste. Uncleaned containers should be treated as the product itself. | |
| Disposal Route | As a non-hazardous waste, options may include disposal via a licensed professional waste disposal service, an industrial combustion plant, or, where permitted, landfill. | |
| Prohibited Disposal | Do not dispose of with household garbage. Avoid release into the environment. |
Disposal Workflow
The following diagram outlines the decision-making process and procedural steps for the proper disposal of L-Cysteine-¹³C₃,¹⁵N.
Detailed Disposal Protocols
The following step-by-step procedures provide a direct answer to operational questions regarding the disposal of L-Cysteine-¹³C₃,¹⁵N.
Protocol 1: Disposal of Uncontaminated L-Cysteine-¹³C₃,¹⁵N
This protocol applies to pure, uncontaminated L-Cysteine-¹³C₃,¹⁵N in its original container.
-
Consult Safety Data Sheet (SDS) and Local Regulations : Before initiating disposal, review the product-specific SDS and your institution's chemical hygiene plan. Confirm the classification as non-hazardous waste with your environmental health and safety (EHS) office.
-
Proper Labeling : Ensure the container is clearly labeled with the chemical name, "L-Cysteine-¹³C₃,¹⁵N".
-
Segregate Waste : Keep the container separate from hazardous waste streams to avoid cross-contamination.
-
Engage a Professional Disposal Service : Contact your institution's EHS department to arrange for pickup by a licensed professional waste disposal service. This is the most recommended and safest disposal route.
-
Documentation : Record the date, quantity, and method of disposal in your laboratory's chemical inventory or waste log, in accordance with your institution's policies.
Protocol 2: Handling Spills and Contaminated Materials
In the event of a spill, the resulting waste must be managed appropriately.
-
Contain the Spill : For solid L-Cysteine, sweep up the material and place it in a sealed bag or container.
-
Decontaminate the Area : Clean the spill site with water and appropriate cleaning agents.
-
Assess Contamination : If the spill involves other hazardous chemicals, the resulting waste mixture must be treated as hazardous.
-
Package and Label Waste : Place the sealed bag or container of spilled material and any contaminated cleaning materials (e.g., wipes, gloves) into a designated waste container. Label the container clearly, indicating all components of the mixture.
-
Dispose as Hazardous Waste (if applicable) : If mixed with hazardous substances, manage the waste through your institution's hazardous waste disposal stream.
-
Dispose as Non-Hazardous Waste : If the spill only involved L-Cysteine-¹³C₃,¹⁵N and non-hazardous cleaning agents, it can be disposed of as non-hazardous solid waste through a licensed disposal service.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of L-Cysteine-¹³C₃,¹⁵N, fostering a secure and responsible research environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling L-Cysteine-13C3,15N
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of L-Cysteine-13C3,15N, including detailed operational and disposal plans to foster a secure research environment.
This compound is a stable isotope-labeled amino acid crucial for various research applications, including protein synthesis analysis, metabolic flux studies, and as an internal standard for quantitative analysis by mass spectrometry.[1] While stable isotopes are non-radioactive and generally pose no health hazards, proper handling and disposal are essential to maintain laboratory safety and experimental integrity.[2]
Personal Protective Equipment (PPE) Requirements
When handling this compound, which is typically a solid, the following personal protective equipment is recommended to minimize exposure and ensure personal safety.[3]
| PPE Category | Specification | Standard |
| Respiratory Protection | Dust mask type N95 (US) or type P1 (EN 143) | NIOSH (US) or EN 166 (EU) |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles | OSHA 29 CFR 1910.133 or European Standard EN166 |
| Hand Protection | Chemical resistant gloves (e.g., Nitrile rubber) | EN 374 |
| Skin and Body Protection | Laboratory coat | Standard laboratory practice |
Handle in accordance with good industrial hygiene and safety practice.[4]
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound
Detailed Methodologies
Receiving and Storage
Upon receiving the this compound, visually inspect the packaging for any damage. The product should be stored in a tightly sealed container in a refrigerator at a temperature of +2°C to +8°C. It is also important to protect the compound from light.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation : Before handling, ensure that the designated work area, typically a chemical fume hood or a well-ventilated space, is clean and uncluttered. Have all necessary equipment, including spatulas, weighing paper, and containers, readily available.
-
Donning PPE : Put on all required personal protective equipment as specified in the table above. This includes a dust mask, eye protection, gloves, and a lab coat.
-
Weighing : Since this compound is a solid, care should be taken to avoid creating dust during weighing. Use a microbalance within a fume hood or an enclosure to minimize air currents.
-
Solution Preparation : When preparing solutions, add the solid to the solvent slowly to avoid splashing. If using water as the stock solution, it is recommended to filter and sterilize it with a 0.22 μm filter before use.
-
Experimental Use : During experimental procedures, handle the compound in a manner that minimizes contact and aerosol formation.
Disposal Plan
-
Waste Collection : All solid waste contaminated with this compound, such as weighing paper and contaminated gloves, should be collected in a designated, sealed container.
-
Spill Cleanup : In case of a spill, avoid breathing in the dust. Carefully sweep or vacuum the spilled solid and place it into a suitable container for disposal.
-
Final Disposal : Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.
By adhering to these safety protocols and handling procedures, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their experimental results.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
